6alpha-Hydroxymaackiain
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c17-8-1-2-9-11(3-8)19-6-16(18)10-4-13-14(21-7-20-13)5-12(10)22-15(9)16/h1-5,15,17-18H,6-7H2/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMPLZUBQDAZEN-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C42)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]2([C@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C42)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976725 | |
| Record name | 6H,9H-[1,3]Dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-3,6a(12aH)-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61218-44-8 | |
| Record name | 6a-Hydroxymaackiain | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061218448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6H,9H-[1,3]Dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-3,6a(12aH)-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The 6α-Hydroxymaackiain Biosynthesis Pathway in Pisum sativum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of 6α-hydroxymaackiain, a key intermediate in the formation of the phytoalexin pisatin in the garden pea, Pisum sativum. This pathway is of significant interest to researchers in plant pathology, secondary metabolism, and drug development due to its role in plant defense and the potential bioactivity of its intermediates and final product.
Introduction to the Pisatin Pathway
Pisum sativum produces the pterocarpan phytoalexin pisatin as a defense mechanism against a variety of pathogenic fungi. The biosynthesis of pisatin is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the isoflavonoid branch. A critical intermediate in this pathway is (+)-6α-hydroxymaackiain, the immediate precursor to pisatin. The synthesis of 6α-hydroxymaackiain is induced by various biotic and abiotic elicitors, triggering a coordinated transcriptional upregulation of the biosynthetic genes. The terminal step in pisatin formation is the methylation of the 3-hydroxyl group of (+)-6α-hydroxymaackiain, a reaction catalyzed by S-adenosyl-L-methionine:6a-hydroxymaackiain 3-O-methyltransferase (HMM)[1][2].
The Biosynthetic Pathway to 6α-Hydroxymaackiain
The biosynthesis of 6α-hydroxymaackiain is a complex sequence of enzymatic reactions that convert the amino acid L-phenylalanine into the pterocarpan scaffold. The key enzymes and steps are outlined below.
General Phenylpropanoid Pathway
The pathway begins with the conversion of L-phenylalanine to 4-coumaroyl-CoA, a central precursor for numerous secondary metabolites. This involves the sequential action of three enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. The expression of PAL genes is rapidly induced upon the perception of elicitor signals[3].
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to 4-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.
Isoflavonoid Branch
From 4-coumaroyl-CoA, the pathway enters the legume-specific isoflavonoid branch:
-
Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.
-
Isoflavone Synthase (IFS): A key cytochrome P450 enzyme (CYP93C) that catalyzes a 2,3-aryl migration of the B-ring of (2S)-naringenin to form the isoflavone genistein[4]. In pea, CYP93C18 has been identified as an isoflavone synthase.
-
Isoflavone 2'-Hydroxylase (I2'H): Another cytochrome P450 enzyme that introduces a hydroxyl group at the 2' position of the isoflavone skeleton.
-
Isoflavone Reductase (IFR): Catalyzes the NADPH-dependent reduction of the 2'-hydroxyisoflavone to a 3R-isoflavanone intermediate[5]. This step is crucial for establishing the stereochemistry of the subsequent pterocarpan skeleton.
Pterocarpan Skeleton Formation
The final steps leading to 6α-hydroxymaackiain involve the formation of the characteristic pterocarpan ring system:
-
The isoflavanone intermediate undergoes further reduction and cyclization reactions, though the exact sequence and all the enzymes involved are still under investigation. Evidence suggests the involvement of a sophorol reductase (SOR) and an isoflav-3-ene synthase (I3S)[6].
-
The pathway culminates in the formation of (+)-6α-hydroxymaackiain.
digraph "6alpha-Hydroxymaackiain_Biosynthesis_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
// Nodes for substrates and products
L_Phe [label="L-Phenylalanine"];
Cinnamate [label="trans-Cinnamic acid"];
p_Coumarate [label="4-Coumaric acid"];
p_Coumaroyl_CoA [label="4-Coumaroyl-CoA"];
Naringenin_Chalcone [label="Naringenin Chalcone"];
Naringenin [label="(2S)-Naringenin"];
Isoflavone [label="Isoflavone\n(e.g., Genistein)"];
Hydroxyisoflavone [label="2'-Hydroxyisoflavone"];
Isoflavanone [label="(3R)-Isoflavanone"];
Pterocarpan_precursor [label="Pterocarpan Precursor"];
Hydroxymaackiain [label="(+)-6α-Hydroxymaackiain", fillcolor="#FBBC05"];
// Nodes for enzymes
PAL [label="PAL", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
C4H [label="C4H", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
FourCL [label="4CL", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
CHS [label="CHS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
CHI [label="CHI", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
IFS [label="IFS\n(CYP93C18)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
I2H [label="I2'H", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
IFR [label="IFR", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Late_enzymes [label="Further Enzymes\n(e.g., SOR, I3S)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Pathway connections
L_Phe -> Cinnamate [label="PAL"];
Cinnamate -> p_Coumarate [label="C4H"];
p_Coumarate -> p_Coumaroyl_CoA [label="4CL"];
p_Coumaroyl_CoA -> Naringenin_Chalcone [label="CHS"];
Naringenin_Chalcone -> Naringenin [label="CHI"];
Naringenin -> Isoflavone [label="IFS"];
Isoflavone -> Hydroxyisoflavone [label="I2'H"];
Hydroxyisoflavone -> Isoflavanone [label="IFR"];
Isoflavanone -> Pterocarpan_precursor [label="Late_enzymes"];
Pterocarpan_precursor -> Hydroxymaackiain;
}
Simplified signaling pathway for the induction of 6α-hydroxymaackiain biosynthesis.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the 6α-hydroxymaackiain biosynthesis pathway.
Elicitation of Pisatin Biosynthesis
A common method for inducing the pathway is to treat Pisum sativum seedlings or tissues with an elicitor.
Protocol for Elicitation with CuCl₂:
-
Grow pea seedlings in the dark for 6-8 days.
-
Excise the epicotyls or pods.
-
Apply a solution of 5 mM CuCl₂ to the cut surfaces or immerse the tissues in the solution[7].
-
Incubate the tissues in the dark at room temperature for 24-48 hours.
-
Harvest the tissue for analysis of pisatin, pathway intermediates, or enzyme activity.
Enzyme Assays
Protocol for Isoflavone Synthase (IFS) Assay:
This assay is typically performed using microsomal preparations from elicited tissues or heterologously expressed enzyme[8].
-
Prepare microsomal fractions from elicited pea tissues.
-
Set up a reaction mixture containing the microsomal preparation, the substrate (e.g., (2S)-naringenin), and NADPH in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Incubate the reaction at 30°C for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
-
Analyze the products by HPLC or LC-MS to detect the formation of the corresponding isoflavone (e.g., genistein)[8].
Enzyme Purification
Protocol for Purification of 6a-Hydroxymaackiain 3-O-Methyltransferase (HMM):
This protocol involves several chromatographic steps to enrich the enzyme from crude extracts of elicited pea seedlings[9][10].
-
Homogenize CuCl₂-stressed pea seedlings in an extraction buffer.
-
Perform an initial fractionation of the crude extract using ammonium sulfate precipitation.
-
Subject the partially purified protein to a series of column chromatography steps, which may include:
-
DEAE ion-exchange chromatography
-
Chromatofocusing
-
Hydrophobic interaction chromatography (HIC)
-
Monitor the enzyme activity in the fractions from each chromatography step to track the purification.
-
Assess the purity of the final enzyme preparation by SDS-PAGE.
Gene Expression Analysis
Workflow for qPCR Analysis of Biosynthetic Gene Expression:
-
RNA Extraction: Isolate total RNA from elicited and control pea tissues using a suitable kit or protocol.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative real-time PCR using gene-specific primers for the target biosynthetic genes (e.g., PAL, CHS, IFS, IFR, HMM) and a reference gene for normalization.
-
Data Analysis: Calculate the relative expression levels of the target genes in the elicited samples compared to the controls. A list of qPCR primers for some defense-related genes in Pisum sativum can be found in the literature[11].
```dot
digraph "qPCR_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
// Nodes
Tissue [label="Elicited and Control\nPea Tissue"];
RNA_Extraction [label="Total RNA Extraction"];
cDNA_Synthesis [label="cDNA Synthesis"];
qPCR [label="Quantitative PCR\n(with gene-specific primers)"];
Data_Analysis [label="Relative Gene Expression\nAnalysis"];
// Edges
Tissue -> RNA_Extraction;
RNA_Extraction -> cDNA_Synthesis;
cDNA_Synthesis -> qPCR;
qPCR -> Data_Analysis;
}
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of the phytoalexin pisatin by a methyltransferase from pea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. origene.com [origene.com]
- 5. Molecular cloning of isoflavone reductase from pea (Pisum sativum L.): evidence for a 3R-isoflavanone intermediate in (+)-pisatin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular cloning and biochemical characterization of isoflav-3-ene synthase, a key enzyme of the biosyntheses of (+)-pisatin and coumestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocuriousmembers.pbworks.com [biocuriousmembers.pbworks.com]
- 9. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic Induction of the Defensin and Phytoalexin Pisatin Pathways in Pea (Pisum sativum) against Aphanomyces euteiches by Acetylated and Nonacetylated Oligogalacturonides - PMC [pmc.ncbi.nlm.nih.gov]
6alpha-Hydroxymaackiain: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Significance of a Key Pterocarpan
Abstract
6alpha-Hydroxymaackiain is a naturally occurring pterocarpan, a class of isoflavonoids recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological roles of this compound. It is primarily intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways to facilitate a deeper understanding and further investigation of this compound.
Chemical Structure and Identification
This compound, with the chemical formula C₁₆H₁₂O₆, is structurally characterized by the tetracyclic pterocarpan core. The IUPAC name for this compound is (6aR,11aR)-6a-hydroxy-8,9-methylenedioxypterocarpan-3-ol.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (6aR,11aR)-6a-hydroxy-8,9-methylenedioxypterocarpan-3-ol |
| CAS Number | 61218-44-8[1] |
| Molecular Formula | C₁₆H₁₂O₆ |
| Molecular Weight | 300.26 g/mol |
| InChI | InChI=1S/C16H12O6/c17-8-1-2-9-11(3-8)19-6-16(18)10-4-13-14(21-7-20-13)5-12(10)22-15(9)16/h1-5,15,17-18H,6-7H2 |
| SMILES | C1=CC2=C(C=C1O)OC[C@]3(C(O3)C4=CC5=C(C=C4)OCO5)O |
Physicochemical Properties
This compound is a solid at room temperature with a defined melting point. Its solubility is limited in water but higher in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Solid | [2] |
| Melting Point | 178 - 181 °C | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Spectroscopic Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following tables summarize the key spectroscopic data.
Table 3: ¹H NMR Spectral Data
| Position | Chemical Shift (δ, ppm) |
| Data not explicitly available in search results |
Table 4: ¹³C NMR Spectral Data
| Position | Chemical Shift (δ, ppm) |
| Data not explicitly available in search results |
Table 5: Mass Spectrometry Data
| Ionization Mode | [M+H]⁺ (m/z) |
| Data not explicitly available in search results |
Table 6: Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) |
| Data not explicitly available in search results |
Biological Activity and Signaling Pathways
The most well-documented biological role of this compound is as a key intermediate in the biosynthesis of the phytoalexin pisatin in the garden pea (Pisum sativum).[4] Phytoalexins are antimicrobial compounds produced by plants in response to pathogen attack or stress.
Pisatin Biosynthesis Pathway
The final step in the biosynthesis of pisatin involves the methylation of the 3-hydroxyl group of (+)-6a-hydroxymaackiain. This reaction is catalyzed by the S-adenosyl-L-methionine-dependent enzyme, (+)-6a-hydroxymaackiain 3-O-methyltransferase (HMKMT).[5][6] The expression and activity of HMKMT are induced by various stressors, including microbial infection and exposure to elicitors like copper chloride (CuCl₂), indicating that this pathway is a crucial component of the plant's defense mechanism.[5][7]
Caption: Biosynthesis of pisatin from (+)-maackiain.
Antifungal Activity
As a phytoalexin precursor, this compound is implicated in plant defense against fungal pathogens. While the direct antifungal activity of this compound is not as extensively studied as that of pisatin, pterocarpans as a class are known for their antifungal properties.
Experimental Protocols
This section provides an overview of methodologies relevant to the study of this compound.
Isolation of this compound (General Procedure for Phytoalexin Extraction)
This protocol is adapted from general methods for phytoalexin isolation from pea seedlings.
-
Elicitation: Treat pea seedlings with an elicitor such as copper chloride (CuCl₂) to induce the production of phytoalexins.
-
Extraction: Homogenize the treated plant material (e.g., seedlings or pods) in 80% ethanol.
-
Clarification: Centrifuge the homogenate to remove solid plant debris.
-
Concentration: Evaporate the ethanol from the supernatant under reduced pressure.
-
Purification: The crude extract can be further purified using chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate this compound.
Caption: General workflow for the isolation of this compound.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This is a generalized protocol for assessing the antifungal activity of a compound like this compound.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal test organism in a suitable broth medium.
-
Serial Dilution: Prepare serial dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density.
Caption: Workflow for antifungal susceptibility testing.
Conclusion
This compound is a significant natural product, primarily recognized for its role as the immediate precursor to the phytoalexin pisatin. Its biosynthesis is tightly regulated as part of the plant's defense response. While its own biological activities are less explored compared to its methylated derivative, its pterocarpan structure suggests potential for a range of bioactivities that warrant further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the chemical and biological properties of this intriguing molecule. Future research could focus on elucidating its full spectroscopic profile, developing efficient synthetic routes, and exploring its potential as a lead compound in drug discovery.
References
- 1. Total synthesis of pterocarpan: (±)-neorautenane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of pterocarpans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. apsnet.org [apsnet.org]
- 6. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of 6a-hydroxymaackiain 3-O-methyltransferase and phenylalanine ammonia-lyase mRNA translational activities during the biosynthesis of pisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
6α-Hydroxymaackiain: A Phytoalexin at the Crossroads of Plant Defense and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
6α-Hydroxymaackiain is a pterocarpan phytoalexin, a class of specialized metabolites produced by leguminous plants in response to pathogen attack or environmental stress. As a key intermediate in the biosynthesis of more complex phytoalexins, such as pisatin in pea (Pisum sativum), 6α-Hydroxymaackiain stands as a molecule of significant interest for its intrinsic biological activities and as a precursor for biocatalytic and synthetic chemistry. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of 6α-Hydroxymaackiain, with a focus on the experimental methodologies and data relevant to researchers in natural product chemistry, plant biology, and drug discovery.
Discovery and Natural Occurrence
6α-Hydroxymaackiain was identified as a naturally occurring phytoalexin in red clover (Trifolium pratense) and as a key biosynthetic intermediate in other leguminous species. Its production is induced in response to elicitors such as fungal cell wall components or heavy metal salts (e.g., copper chloride), highlighting its role in the plant's defense mechanisms.
Biosynthesis and Regulation
The biosynthesis of 6α-Hydroxymaackiain is a branch of the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway is initiated from the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce the isoflavonoid precursor, which is then cyclized to form the characteristic pterocarpan skeleton.
The induction of 6α-Hydroxymaackiain biosynthesis is tightly regulated at the transcriptional level. A key signaling cascade involved in this regulation is the mitogen-activated protein kinase (MAPK) pathway.
Isolation and Purification
While a definitive, standardized protocol for the isolation of 6α-Hydroxymaackiain is not universally established, a general workflow can be constructed based on methods for related pterocarpans from Trifolium pratense.
Experimental Protocol: A Generalized Approach
-
Elicitation and Plant Material Collection: Treat Trifolium pratense seedlings with a suitable elicitor (e.g., 0.5% aqueous solution of CuCl₂) and harvest the leaves after an appropriate incubation period (e.g., 48-72 hours).
-
Extraction: Homogenize the collected plant material and extract with a polar solvent such as ethanol or methanol at room temperature.
-
Solvent Partitioning: Concentrate the crude extract under reduced pressure and partition it between an immiscible polar and non-polar solvent system (e.g., water and ethyl acetate) to remove highly polar and non-polar impurities.
-
Column Chromatography: Subject the enriched fraction to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Final Purification: Purify the fractions containing 6α-Hydroxymaackiain using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to obtain the pure compound.
Physicochemical Properties and Spectroscopic Characterization
The structural elucidation and confirmation of 6α-Hydroxymaackiain rely on a combination of spectroscopic techniques.
Table 1: Physicochemical and Spectroscopic Data of 6α-Hydroxymaackiain (Predicted and/or from related compounds)
| Property | Data |
| Molecular Formula | C₁₆H₁₂O₅ |
| Molecular Weight | 284.26 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, δ ppm) | Characteristic signals for the pterocarpan skeleton are expected, including aromatic protons, methine protons, and hydroxyl protons. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Distinct signals for aromatic carbons, methine carbons, and carbons bearing hydroxyl and ether linkages are anticipated. |
| Mass Spectrometry (ESI-MS) | Expected [M-H]⁻ at m/z 283.06 |
Biological Activities
As a phytoalexin, 6α-Hydroxymaackiain is presumed to possess significant antimicrobial properties. Furthermore, related isoflavonoids and pterocarpans have demonstrated a range of other biological activities, suggesting potential therapeutic applications for 6α-Hydroxymaackiain.
Table 2: Potential Biological Activities of 6α-Hydroxymaackiain
| Activity | Description |
| Antifungal | Expected to inhibit the growth of various fungal pathogens. |
| Antibacterial | May exhibit activity against a range of Gram-positive and Gram-negative bacteria. |
| Anticancer | Related flavonoids have shown cytotoxic effects against various cancer cell lines. |
| Anti-inflammatory | Pterocarpans have been reported to possess anti-inflammatory properties. |
Experimental Protocols for Biological Assays
-
Antifungal Susceptibility Testing (Broth Microdilution):
-
Prepare a serial dilution of 6α-Hydroxymaackiain in a suitable broth medium (e.g., RPMI-1640).
-
Inoculate microtiter plates containing the compound dilutions with a standardized suspension of the test fungus.
-
Incubate the plates under appropriate conditions.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits fungal growth.
-
-
Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere.
-
Treat the cells with various concentrations of 6α-Hydroxymaackiain.
-
After a specified incubation period, add MTT solution to each well.
-
Solubilize the resulting formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion and Future Directions
6α-Hydroxymaackiain is a pivotal molecule in the chemical defense strategy of leguminous plants. Its role as a phytoalexin and a biosynthetic precursor makes it a compelling target for further research. Future studies should focus on the development of optimized and scalable isolation protocols, a comprehensive evaluation of its biological activity spectrum, and the elucidation of its precise mechanisms of action. Such efforts will undoubtedly pave the way for its potential application in agriculture and medicine.
The Dual Role of 6α-Hydroxymaackiain in Plant-Pathogen Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6α-Hydroxymaackiain, a pterocarpan isoflavonoid, occupies a central and multifaceted role in the intricate defense mechanisms of leguminous plants, particularly in species such as the garden pea (Pisum sativum). This technical guide provides an in-depth exploration of the biological significance of 6α-hydroxymaackiain, transitioning from its role as a crucial precursor in the biosynthesis of the potent phytoalexin pisatin to its function as a detoxification product generated by pathogenic fungi. This duality underscores the complex co-evolutionary arms race between plants and their pathogens. This document details the biosynthetic pathway of 6α-hydroxymaackiain, the signaling cascades that trigger its production, its intrinsic, albeit moderate, antifungal properties, and the mechanisms by which fungal pathogens metabolize its more toxic derivative, pisatin, back to this less active form. Furthermore, this guide presents detailed experimental protocols for the elicitation, extraction, quantification, and bioactivity assessment of 6α-hydroxymaackiain, alongside quantitative data on its antifungal efficacy. Visualized through detailed diagrams, the signaling pathways and experimental workflows offer a comprehensive resource for researchers in plant pathology, natural product chemistry, and the development of novel antifungal agents.
Introduction
Plants have evolved a sophisticated innate immune system to defend against a myriad of pathogens. A key component of this defense strategy is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized de novo in response to pathogen attack or abiotic stress[1]. In legumes, isoflavonoids, particularly those of the pterocarpan class, are prominent phytoalexins. 6α-Hydroxymaackiain emerges as a pivotal molecule within this class, primarily recognized as the penultimate precursor to the well-characterized phytoalexin, pisatin, in pea plants (Pisum sativum)[2].
The accumulation of 6α-hydroxymaackiain is induced by various biotic and abiotic elicitors, signaling the activation of the plant's defense machinery. While it possesses inherent antifungal properties, its significance is amplified by its position in the biosynthetic pathway of pisatin, a compound with more potent antimicrobial activity. However, the role of 6α-hydroxymaackiain extends beyond that of a simple precursor. Certain fungal pathogens have evolved enzymatic machinery, specifically pisatin demethylases, to detoxify pisatin by converting it back to the less toxic 6α-hydroxymaackiain[3][4]. This detoxification strategy highlights the critical role of this molecular transformation in determining the outcome of plant-pathogen interactions and underscores the importance of understanding the biological activities of both compounds.
This guide aims to provide a comprehensive technical overview of the biological role of 6α-hydroxymaackiain in plant defense for an audience of researchers, scientists, and professionals in drug development. It will cover its biosynthesis, the signaling pathways governing its production, its antifungal efficacy with available quantitative data, and detailed experimental protocols for its study.
Biosynthesis and Regulation of 6α-Hydroxymaackiain
The biosynthesis of 6α-hydroxymaackiain is an integral part of the larger phenylpropanoid pathway, which gives rise to a vast array of secondary metabolites in plants. The immediate precursors to pterocarpans are derived from the isoflavonoid branch of this pathway.
The Pterocarpan Biosynthetic Pathway
The synthesis of 6α-hydroxymaackiain is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the isoflavonoid branch. The key steps leading to the formation of pterocarpans have been elucidated in several leguminous species[3][5]. The pathway involves a series of enzymes that catalyze specific transformations, ultimately leading to the pterocarpan skeleton. A critical, and until recently, elusive step in this pathway is the final ring closure to form the characteristic pterocarpan structure, a reaction catalyzed by a pterocarpan synthase[3][5].
The immediate precursor to 6α-hydroxymaackiain is believed to be (+)maackiain. The hydroxylation at the 6a position is a key step in the pathway to pisatin[6]. While the exact enzyme responsible for this hydroxylation in plants is not fully characterized, some fungal pathogens are known to perform this reaction on maackiain as a detoxification mechanism[6].
Key Enzymes in the Pathway
Several key enzymes are involved in the biosynthetic route leading to pterocarpans like 6α-hydroxymaackiain:
-
Isoflavone Synthase (IFS): Catalyzes the conversion of a flavanone intermediate to a genistein-type isoflavone.
-
Isoflavone Reductase (IFR): Reduces the isoflavone to an isoflavanone.
-
2'-hydroxyisoflavone reductase: Is involved in the conversion of 2'-hydroxyisoflavone.
-
Pterocarpan Synthase (PTS): A dirigent domain-containing protein that catalyzes the final ring closure to form the pterocarpan skeleton[3][5].
-
Cytochrome P450 Monooxygenases: These enzymes are often involved in the hydroxylation and other modifications of the isoflavonoid skeleton.
The expression and activity of these enzymes are tightly regulated and are induced upon pathogen recognition.
Signaling Pathways Inducing Production
The production of phytoalexins, including the precursors to 6α-hydroxymaackiain, is initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a complex signaling cascade.
Key signaling components include:
-
Mitogen-Activated Protein Kinase (MAPK) Cascades: These are crucial for transducing the initial recognition signal and activating downstream defense responses, including the expression of phytoalexin biosynthetic genes[7].
-
Reactive Oxygen Species (ROS): A rapid burst of ROS is one of the earliest responses to pathogen detection and acts as a secondary messenger.
-
Calcium Signaling: Influx of calcium ions into the cytoplasm is another early signaling event.
-
Phytohormones: Jasmonic acid (JA), salicylic acid (SA), and ethylene (ET) are key plant hormones that play complex and often synergistic roles in regulating defense gene expression, including those for phytoalexin biosynthesis[8].
The interplay of these signaling pathways leads to the transcriptional activation of genes encoding the enzymes of the pterocarpan biosynthetic pathway, resulting in the accumulation of 6α-hydroxymaackiain and subsequently pisatin at the site of infection.
Signaling Pathway for Pterocarpan Phytoalexin Biosynthesis
References
- 1. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic analysis of isoflavonoid accumulation in stressed Pisum sativum | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Nonhost Disease Resistance in Pea: Chitosan’s Suggested Role in DNA Minor Groove Actions Relative to Phytoalexin-Eliciting Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
6α-Hydroxymaackiain as a Precursor to Pisatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of 6α-hydroxymaackiain in the biosynthesis of pisatin, the primary phytoalexin of the pea plant (Pisum sativum). This document provides a comprehensive overview of the enzymatic conversion of 6α-hydroxymaackiain to pisatin, including detailed experimental protocols, quantitative data, and an examination of the regulatory signaling pathways.
Introduction
Pisatin is an isoflavonoid phytoalexin that plays a crucial role in the defense mechanisms of Pisum sativum against microbial pathogens. Its biosynthesis is a multi-step process culminating in the methylation of the pterocarpan (+)-6α-hydroxymaackiain. This final step is a critical regulatory point in the production of pisatin and is catalyzed by the enzyme S-adenosyl-L-methionine:(+)-6a-hydroxymaackiain 3-O-methyltransferase (HMM). The induction of HMM and, consequently, the synthesis of pisatin, are tightly regulated responses to biotic and abiotic stress, making this pathway a significant area of study for understanding plant-pathogen interactions and developing novel disease-resistance strategies.
The Biosynthetic Pathway of Pisatin
The synthesis of pisatin begins with the general phenylpropanoid pathway and proceeds through a series of enzymatic reactions to produce the key precursor, (+)-6α-hydroxymaackiain. The terminal step is the methylation of this precursor to yield pisatin.
The Terminal Enzyme: (+)-6a-hydroxymaackiain 3-O-methyltransferase (HMM)
The conversion of (+)-6α-hydroxymaackiain to pisatin is catalyzed by the S-adenosyl-L-methionine-dependent O-methyltransferase, HMM (also referred to as HMKMT). This enzyme is induced in pea seedlings in response to stressors such as copper chloride (CuCl₂) and microbial infections.[1]
Quantitative Data
The following tables summarize the key quantitative data for the purified (+)-6a-hydroxymaackiain 3-O-methyltransferase.
| Parameter | Value | Reference |
| Molecular Weight | ||
| Native (Gel Filtration) | ~66 kDa | [2][3] |
| Subunit (SDS-PAGE) | ~43 kDa | [1][2][3] |
| Kinetic Properties | ||
| Km for (+)-6α-hydroxymaackiain | 2.3 µM | [2][3] |
| Km for S-adenosyl-L-methionine | 35 µM | [2][3] |
| Optimal Conditions | ||
| pH Optimum | 7.9 | [2][3] |
Table 1. Physicochemical and kinetic properties of (+)-6a-hydroxymaackiain 3-O-methyltransferase.
Experimental Protocols
This protocol is adapted from Preisig et al. (1989).[2][3]
Plant Material and Elicitation:
-
Grow pea seedlings (Pisum sativum) in the dark for 7-10 days.
-
Induce HMM expression by treating the seedlings with 5 mM CuCl₂ solution.
-
Harvest the seedlings 24 hours post-treatment.
Purification Steps:
-
Crude Extract Preparation:
-
Homogenize the CuCl₂-treated pea seedlings in a suitable extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM 2-mercaptoethanol).
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a clear supernatant (crude enzyme extract).
-
-
(NH₄)₂SO₄ Precipitation:
-
Slowly add solid ammonium sulfate to the crude extract to a final saturation of 40-70%.
-
Stir for 30 minutes at 4°C.
-
Collect the precipitate by centrifugation and resuspend it in a minimal volume of extraction buffer.
-
Dialyze the resuspended pellet against the extraction buffer.
-
-
DEAE-Cellulose Chromatography:
-
Load the dialyzed protein solution onto a DEAE-cellulose column pre-equilibrated with the extraction buffer.
-
Wash the column with the same buffer.
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the extraction buffer.
-
Collect fractions and assay for HMM activity.
-
-
Chromatofocusing:
-
Pool the active fractions from the DEAE-cellulose column.
-
Apply the pooled fractions to a chromatofocusing column (e.g., PBE 94) equilibrated with a start buffer (e.g., 25 mM Tris-HCl, pH 8.3).
-
Elute with a pH gradient using a suitable eluent (e.g., Polybuffer 74, pH 5.0).
-
Collect fractions and assay for HMM activity.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Pool the active fractions from the chromatofocusing step.
-
Add (NH₄)₂SO₄ to the pooled fractions to a final concentration of 1 M.
-
Load the sample onto a HIC column (e.g., Phenyl-Sepharose) equilibrated with a high-salt buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 M (NH₄)₂SO₄).
-
Elute with a decreasing linear gradient of (NH₄)₂SO₄ (e.g., 1-0 M).
-
Collect fractions and assay for HMM activity.
-
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine to (+)-6α-hydroxymaackiain.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.9.
-
Substrate 1: (+)-6α-hydroxymaackiain (e.g., 10 µM final concentration).
-
Substrate 2: S-adenosyl-L-[¹⁴C-methyl]methionine (e.g., 50 µM final concentration, with a specific activity of ~50 mCi/mmol).
-
Enzyme Preparation: Purified or partially purified HMM.
-
Stopping Reagent: 1 M HCl.
-
Extraction Solvent: Ethyl acetate.
-
Scintillation Cocktail.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the assay buffer, (+)-6α-hydroxymaackiain, and the enzyme preparation.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding S-adenosyl-L-[¹⁴C-methyl]methionine.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stopping reagent (1 M HCl).
-
Extract the radiolabeled pisatin product by adding ethyl acetate and vortexing.
-
Centrifuge to separate the phases.
-
Transfer a known volume of the upper ethyl acetate phase to a scintillation vial.
-
Evaporate the ethyl acetate.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
Calculation of Enzyme Activity:
Enzyme activity can be calculated based on the amount of radioactivity incorporated into the product per unit time and per amount of enzyme.
Regulation of Pisatin Biosynthesis
The biosynthesis of pisatin is a defense response that is transcriptionally regulated. Elicitors, such as fungal cell wall components or abiotic stressors like heavy metals, trigger a signaling cascade that leads to the activation of genes encoding the enzymes of the pisatin biosynthetic pathway, including HMM.
While the complete signaling pathway in Pisum sativum is not fully elucidated, it is known to involve components common to plant defense signaling, such as mitogen-activated protein kinase (MAPK) cascades and the activation of specific transcription factors.
The induction of HMM mRNA translational activity has been shown to increase with time after treatment with CuCl₂, with peak activity preceding the peak of enzyme activity. This indicates that the regulation of HMM synthesis occurs at the transcriptional level.[1] The coordinated increase in the mRNA abundance of phenylalanine ammonia-lyase (PAL), an early enzyme in the phenylpropanoid pathway, further supports the transcriptional co-regulation of the entire pisatin biosynthetic pathway in response to stress.[1]
Conclusion
The enzymatic conversion of 6α-hydroxymaackiain to pisatin by (+)-6a-hydroxymaackiain 3-O-methyltransferase represents the final and a key regulatory step in the biosynthesis of this important phytoalexin in pea. Understanding the biochemical properties of HMM, the details of its purification and assay, and the signaling pathways that control its expression is crucial for researchers in plant pathology, biochemistry, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the role of pisatin in plant defense and for the potential biotechnological applications of this pathway.
References
- 1. Non-host disease resistance response in pea (Pisum sativum) pods: Biochemical function of DRR206 and phytoalexin pathway localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcription Factors of Lotus: Regulation of Isoflavonoid Biosynthesis Requires Coordinated Changes in Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. providence.elsevierpure.com [providence.elsevierpure.com]
Spectroscopic and Biosynthetic Insights into 6α-Hydroxymaackiain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 6α-Hydroxymaackiain, a key intermediate in the biosynthesis of the phytoalexin pisatin. The document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for its characterization, and visualizes its role in the pisatin biosynthetic pathway.
Spectroscopic Data
The structural elucidation of 6α-Hydroxymaackiain has been primarily accomplished through one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for 6α-Hydroxymaackiain (500 MHz, acetone-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.33 | d | 8.5 |
| H-2 | 6.58 | dd | 8.5, 2.5 |
| H-4 | 6.44 | d | 2.5 |
| H-6ax | 4.22 | ddd | 11.5, 5.0, 1.5 |
| H-6eq | 3.52 | t | 11.5 |
| H-7 | 6.80 | s | |
| H-10 | 6.71 | s | |
| H-11a | 5.48 | d | 5.0 |
| OCH₂O | 5.95, 5.94 | each s |
Table 2: ¹³C NMR Spectroscopic Data for 6α-Hydroxymaackiain (125 MHz, acetone-d₆)
| Position | Chemical Shift (δ, ppm) |
| 1 | 132.3 |
| 2 | 109.8 |
| 3 | 162.0 |
| 4 | 104.2 |
| 4a | 158.2 |
| 6 | 67.1 |
| 6a | 79.2 |
| 7 | 113.8 |
| 8 | 148.6 |
| 9 | 142.5 |
| 10 | 101.8 |
| 11a | 40.1 |
| 11b | 118.2 |
| 11c | 155.8 |
| OCH₂O | 101.5 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides the exact mass of 6α-Hydroxymaackiain, confirming its elemental composition.
Table 3: Mass Spectrometry Data for 6α-Hydroxymaackiain
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Ion |
| ESI-MS | 301.0658 [M+H]⁺ | C₁₆H₁₃O₆ | Molecular Ion + H |
Experimental Protocols
Isolation of 6α-Hydroxymaackiain
6α-Hydroxymaackiain is typically isolated from pea seedlings (Pisum sativum) that have been treated with an elicitor, such as copper chloride (CuCl₂), to induce the production of phytoalexins.
General Protocol:
-
Elicitation: Pea seedlings are treated with a solution of CuCl₂ and incubated for a specific period to stimulate the biosynthesis of pisatin and its precursors.
-
Extraction: The elicited plant material is harvested and extracted with a suitable organic solvent, such as ethanol or methanol, to isolate the secondary metabolites.
-
Purification: The crude extract is subjected to a series of chromatographic techniques, including column chromatography (e.g., silica gel) and high-performance liquid chromatography (HPLC), to purify 6α-Hydroxymaackiain from other compounds in the extract.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: A purified sample of 6α-Hydroxymaackiain is dissolved in a deuterated solvent (e.g., acetone-d₆).
-
Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 500 MHz).
-
Data Analysis: The resulting spectra are processed and analyzed to assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule, leading to its structural confirmation.
Mass Spectrometry:
-
Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via electrospray ionization (ESI).
-
Data Acquisition: High-resolution mass spectra are acquired to determine the accurate mass of the molecular ion.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern of the molecule, providing further structural information.
Biosynthetic Pathway
6α-Hydroxymaackiain is a critical intermediate in the biosynthesis of pisatin, the major phytoalexin produced by pea plants in response to microbial infection. The final step in this pathway involves the methylation of the 3-hydroxyl group of (+)-6a-hydroxymaackiain.
physical and chemical properties of 6alpha-Hydroxymaackiain
An in-depth analysis of the physical, chemical, and biological properties of a key phytoalexin intermediate.
Introduction
6alpha-Hydroxymaackiain is a naturally occurring pterocarpan, a class of isoflavonoids, that plays a crucial role as an intermediate in the biosynthesis of the phytoalexin pisatin in various leguminous plants, most notably the pea (Pisum sativum). Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress, forming a key component of their defense mechanisms. Understanding the properties of this compound is therefore of significant interest to researchers in plant pathology, natural product chemistry, and drug development, given the potential biological activities of isoflavonoids. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and a visualization of its role in relevant signaling pathways.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. It is important to note that while some experimental data is available, certain properties are based on computational predictions due to the limited availability of comprehensive experimental characterization in public literature.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₆ | PubChem |
| Molecular Weight | 300.26 g/mol | PubChem |
| Melting Point | 178 - 181 °C | Human Metabolome Database |
| Appearance | Solid | Human Metabolome Database |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | ChemFaces, Wikipedia |
| pKa (acidic) | 8.8 (predicted) | PubChem |
| pKa (basic) | -3.4 (predicted) | PubChem |
| LogP | 1.4 (predicted) | PubChem |
Note: While extensive searches were conducted, publicly available experimental spectral data (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR) for this compound are limited. Researchers are advised to perform their own spectral analysis upon isolation or synthesis of the compound. For reference, the PubChem entry for the related compound (+)-Pisatin (CID 101689) contains some spectral information which may offer comparative insights.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Induction of this compound and Pisatin Biosynthesis in Pea Seedlings
This protocol describes the elicitation of the phytoalexin response in pea seedlings, leading to the production of this compound as an intermediate in pisatin biosynthesis.
Materials:
-
Pea seeds (Pisum sativum)
-
Sterile vermiculite or sand
-
Elicitor solution (e.g., 5 mM Copper Chloride (CuCl₂) or fungal spore suspension)
-
Sterile deionized water
-
Growth chamber or controlled environment
Procedure:
-
Sow pea seeds in sterile vermiculite or sand and grow in a controlled environment (e.g., 20-25°C, 16h light/8h dark cycle) for 7-10 days.
-
Prepare the elicitor solution. For CuCl₂, dissolve in sterile deionized water to a final concentration of 5 mM. For a fungal elicitor, prepare a spore suspension from a non-pathogenic fungus according to established methods.
-
Carefully uproot the pea seedlings and wash the roots gently with sterile deionized water to remove any debris.
-
Immerse the roots of the seedlings in the elicitor solution for a specified period (e.g., 6-24 hours). A control group should be immersed in sterile deionized water.
-
After the elicitation period, harvest the plant tissue (e.g., epicotyls, roots) for extraction and analysis of this compound and pisatin.
Extraction and Quantification of Pterocarpans (including this compound)
This protocol outlines a general procedure for the extraction of isoflavonoids from plant tissue.
Materials:
-
Elicited plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., 80% methanol or ethyl acetate)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
HPLC system with a C18 column
Procedure:
-
Freeze the harvested plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Transfer the powdered tissue to a centrifuge tube and add the extraction solvent (e.g., 10 mL per gram of tissue).
-
Vortex the mixture thoroughly and incubate at room temperature for 1-2 hours with occasional shaking.
-
Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the cell debris.
-
Carefully collect the supernatant containing the extracted compounds.
-
Repeat the extraction process on the pellet to ensure complete recovery.
-
Combine the supernatants and concentrate the extract using a rotary evaporator under reduced pressure.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis.
-
Analyze the extract using HPLC to separate and quantify this compound and other pterocarpans. The identity of the peaks can be confirmed by comparison with authentic standards and by mass spectrometry.
Purification of (+)-6a-hydroxymaackiain 3-O-methyltransferase
This protocol describes the purification of the enzyme responsible for the conversion of this compound to pisatin.[1]
Materials:
-
CuCl₂-stressed pea seedlings
-
Extraction buffer (e.g., 0.1 M Tris-HCl pH 7.5, 10% glycerol, 14 mM 2-mercaptoethanol)
-
Ammonium sulfate
-
DEAE-cellulose chromatography column
-
Chromatofocusing column
-
Hydrophobic interaction chromatography (HIC) column
-
Protein assay reagents (e.g., Bradford reagent)
Procedure:
-
Homogenize CuCl₂-stressed pea seedlings in cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a crude enzyme extract (supernatant).
-
Perform ammonium sulfate precipitation to fractionate the proteins. The fraction containing the methyltransferase activity is typically between 40-70% saturation.
-
Resuspend the protein pellet in a minimal amount of buffer and dialyze to remove excess salt.
-
Apply the dialyzed sample to a DEAE-cellulose anion-exchange column and elute with a salt gradient.
-
Pool the active fractions and apply them to a chromatofocusing column to separate proteins based on their isoelectric point.
-
Further purify the active fractions using a hydrophobic interaction chromatography (HIC) column.
-
Monitor the protein concentration and enzyme activity at each step of the purification process. Enzyme activity can be assayed by measuring the conversion of radiolabeled S-adenosylmethionine and this compound to pisatin.
-
Analyze the purity of the final enzyme preparation by SDS-PAGE.
Signaling Pathways and Biological Role
This compound is a key intermediate in the biosynthesis of pisatin, a major phytoalexin in peas. The biosynthesis of pisatin is a defense response triggered by various biotic and abiotic stresses.
Pisatin Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of pisatin, highlighting the position of this compound.
Caption: The biosynthetic pathway of pisatin from L-phenylalanine.
Plant Defense Signaling Overview
The production of phytoalexins like pisatin is an integral part of the plant's innate immune system. The following diagram provides a simplified overview of the signaling cascade leading to phytoalexin biosynthesis.
Caption: Simplified overview of plant defense signaling leading to phytoalexin production.
Conclusion
This compound serves as a critical junction in the biosynthesis of the phytoalexin pisatin, a key defender in the pea plant's arsenal against pathogens. While a complete experimental characterization of its physical and chemical properties remains to be fully elucidated in the public domain, its biological role is well-established. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this important natural product and its potential applications. Future research focused on the detailed spectroscopic analysis and the exploration of other potential biological activities of this compound is warranted.
References
6α-Hydroxymaackiain: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 6α-Hydroxymaackiain, a key pterocarpan intermediate in the biosynthesis of the phytoalexin pisatin and a product of its detoxification by pathogenic fungi. This document covers its chemical identity, including its CAS number and IUPAC name, and delves into the biochemical pathways it participates in. Detailed experimental protocols for the purification and assay of enzymes that metabolize 6α-Hydroxymaackiain are provided, along with a summary of available quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological context.
Chemical Identity
| Parameter | Value | Reference |
| CAS Number | 61218-44-8 | N/A |
| IUPAC Name | (6aR,11aR)-6a,7-dihydro-6H-benzofuro[3,2-c][1][2]dioxolo[4,5-g]chromene-3,6a-diol | N/A |
| Alternate Name | 3,6a-dihydroxy-8,9-methylenedioxypterocarpan | N/A |
| Molecular Formula | C₁₆H₁₂O₆ | N/A |
| Molecular Weight | 300.26 g/mol | N/A |
Biological Significance
6α-Hydroxymaackiain holds a central position in the plant-pathogen interactions involving the pea plant (Pisum sativum) and its fungal pathogens. It is involved in two critical, opposing biochemical processes:
-
Pisatin Biosynthesis: In pea plants, (+)-6α-hydroxymaackiain is the immediate precursor to the phytoalexin pisatin. Phytoalexins are antimicrobial compounds produced by plants as a defense mechanism against pathogens. The final step in pisatin biosynthesis is the methylation of the 3-hydroxyl group of (+)-6α-hydroxymaackiain.[3]
-
Pisatin Detoxification: Many fungal pathogens of pea have evolved a mechanism to detoxify pisatin. This is achieved by demethylating pisatin at the 3-position, which converts it back to the less toxic 6α-hydroxymaackiain.[4] This detoxification is a crucial factor for the virulence of these pathogens.[5]
Biochemical Pathways
Pisatin Biosynthesis in Pisum sativum
The biosynthesis of pisatin is a complex pathway that is induced in response to pathogen attack or treatment with elicitors such as copper chloride (CuCl₂).[6][7] The terminal step of this pathway is the methylation of (+)-6α-hydroxymaackiain.
Enzyme: (+)-6a-hydroxymaackiain 3-O-methyltransferase (HMKMT) Reaction: (+)-6α-hydroxymaackiain + S-adenosyl-L-methionine (SAM) → (+)-pisatin + S-adenosyl-L-homocysteine (SAH)
Caption: Pisatin Biosynthesis Pathway.
Pisatin Detoxification by Fungal Pathogens
Fungal pathogens such as Nectria haematococca detoxify pisatin by demethylation, a reaction catalyzed by a cytochrome P450 monooxygenase.
Enzyme: Pisatin Demethylase (PDA) Reaction: (+)-Pisatin + O₂ + NADPH + H⁺ → (+)-6α-hydroxymaackiain + Formaldehyde + NADP⁺ + H₂O
Caption: Fungal Detoxification of Pisatin.
Experimental Protocols
Purification of (+)-6a-hydroxymaackiain 3-O-methyltransferase (HMKMT) from Pea Seedlings
This protocol is adapted from Preisig et al. (1989).[1][2][8]
1. Elicitation:
2. Homogenization:
-
Harvest the seedlings and homogenize them in a suitable buffer (e.g., phosphate buffer at pH 7.5) containing protease inhibitors.
3. (NH₄)₂SO₄ Precipitation:
-
Subject the crude extract to ammonium sulfate precipitation to enrich for HMKMT.
4. Chromatographic Steps:
-
The enriched protein fraction is then subjected to a series of chromatographic separations:
-
DEAE Chromatography: Anion exchange chromatography to separate proteins based on charge.
-
Chromatofocusing: To separate proteins based on their isoelectric point. Two isozymes with pI values of 5.2 and 4.9 have been reported.[2][9]
-
Hydrophobic Interaction Chromatography (HIC): To separate proteins based on their hydrophobicity.
-
5. Purity Assessment:
-
Analyze the purity of the final fraction by SDS-PAGE. HMKMT has been identified as a protein with a molecular weight of approximately 43 kDa.[1][7]
Assay for HMKMT Activity
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to 6α-hydroxymaackiain.
1. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Purified or partially purified HMKMT enzyme extract.
-
(+)-6α-hydroxymaackiain (substrate).
-
[³H-methyl]-S-adenosyl-L-methionine (radiolabeled methyl donor).
-
A suitable buffer (e.g., Tris-HCl, pH 7.9).
-
2. Incubation:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
3. Reaction Termination and Extraction:
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the product, [³H]-pisatin, into the organic phase.
4. Quantification:
-
Quantify the amount of [³H]-pisatin formed using liquid scintillation counting.
Purification of Pisatin Demethylase (PDA)
This protocol is based on the methods described for purifying this cytochrome P450 enzyme from Nectria haematococca.[10]
1. Fungal Culture and Induction:
-
Grow the fungus in a suitable liquid medium.
-
Induce the expression of PDA by adding pisatin to the culture.
2. Microsome Preparation:
-
Harvest the fungal mycelia and disrupt the cells.
-
Prepare a microsomal fraction by differential centrifugation.
3. Solubilization:
-
Solubilize the microsomal membranes using a detergent, such as sodium cholate, in a buffer containing protease inhibitors.[10]
4. Chromatographic Purification:
-
Further purify the solubilized enzyme using chromatographic techniques. This may involve affinity chromatography (e.g., using 2',5'-ADP-agarose to remove NADPH-cytochrome c reductase) and other methods.[10]
Assay for Pisatin Demethylase (PDA) Activity
This assay typically involves monitoring the conversion of radiolabeled pisatin to 6α-hydroxymaackiain.[11]
1. Reaction Mixture:
-
A typical reaction mixture includes:
-
Microsomal preparation or purified PDA.
-
[¹⁴C]-pisatin (radiolabeled substrate).
-
NADPH (as a source of reducing equivalents).
-
A suitable buffer (e.g., phosphate buffer, pH 7.5).
-
2. Incubation:
-
Incubate the reaction at an appropriate temperature.
3. Extraction and Analysis:
-
Extract the substrate and product from the reaction mixture using an organic solvent.
-
Separate pisatin and 6α-hydroxymaackiain using thin-layer chromatography (TLC).
4. Quantification:
-
Quantify the amount of remaining [¹⁴C]-pisatin and/or the formed [¹⁴C]-6α-hydroxymaackiain using a scintillation counter or by analyzing the TLC plate with a radio-scanner.[12][13]
Quantitative Data
| Enzyme | Parameter | Value | Substrate | Organism | Reference |
| HMKMT | Km | 2.3 µM | (+)-6α-hydroxymaackiain | Pisum sativum | [1][2] |
| Km | 35 µM | S-adenosyl-L-methionine | Pisum sativum | [1][2] | |
| pH Optimum | 7.9 | N/A | Pisum sativum | [1][2] | |
| Molecular Weight | ~43 kDa | N/A | Pisum sativum | [1][7] | |
| PDA | Km | < 5 µM | Pisatin | Nectria haematococca | N/A |
Summary and Outlook
6α-Hydroxymaackiain is a pivotal molecule in the chemical warfare between pea plants and their fungal pathogens. Its study provides valuable insights into plant defense mechanisms and fungal virulence strategies. The detailed protocols and data presented in this guide are intended to facilitate further research in these areas. Future research could focus on the detailed structural characterization of the enzymes involved, the elucidation of the complete signaling cascade leading to pisatin biosynthesis, and the potential for exploiting this knowledge for crop protection. The development of inhibitors for pisatin demethylase, for example, could represent a novel strategy to enhance disease resistance in peas.
References
- 1. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introduction of plant and fungal genes into pea (Pisum sativum L.) hairy roots reduces their ability to produce pisatin and affects their response to a fungal pathogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pisatin - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Biosynthesis of the Phytoalexin Pisatin : Isoflavone Reduction and Further Metabolism of the Product Sophorol by Extracts of Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of 6a-hydroxymaackiain 3-O-methyltransferase and phenylalanine ammonia-lyase mRNA translational activities during the biosynthesis of pisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Screening and Assessment of Pisatin Demethylase Activity (PDA ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apsnet.org [apsnet.org]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
The Cellular Choreography of 6α-Hydroxymaackiain Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular localization of 6α-hydroxymaackiain metabolism, a key pterocarpan phytoalexin involved in plant defense. Understanding where the synthesis, transport, and potential catabolism of this molecule occur is crucial for applications in agriculture and pharmacology. This document synthesizes current knowledge on the subcellular organization of the metabolic pathways acting upon 6α-hydroxymaackiain, details relevant experimental methodologies, and visualizes the involved processes.
Subcellular Localization of Metabolic Enzymes
The metabolism of 6α-hydroxymaackiain is a spatially organized process, with key enzymatic steps distributed between the endoplasmic reticulum and the cytosol. This compartmentalization ensures efficient channeling of intermediates and regulation of the pathway.
Biosynthesis: The formation of 6α-hydroxymaackiain is part of the larger isoflavonoid biosynthetic pathway.
-
Endoplasmic Reticulum (ER): The initial stages of isoflavonoid synthesis are anchored to the cytoplasmic face of the ER. Key cytochrome P450 enzymes, including Isoflavone Synthase (IFS) and Cinnamic Acid 4-Hydroxylase (C4H), form a multi-enzyme complex, or "metabolon," on the ER membrane.[1][2][3][4] This complex is believed to facilitate the efficient conversion of the precursor naringenin into various isoflavonoid intermediates. The hydroxylation steps leading to the pterocarpan backbone are also localized to the ER.
-
Cytosol: The final step in the biosynthesis of the related phytoalexin pisatin, which uses (+)-6α-hydroxymaackiain as a substrate, is catalyzed by the enzyme (+)-6α-hydroxymaackiain 3-O-methyltransferase (HMKMT). Subcellular fractionation studies have consistently shown this enzyme to be present almost exclusively in the 95,000g supernatant, indicating it is a soluble, cytosolic enzyme.
Catabolism and Detoxification:
-
Plant Catabolism: Detailed information on the specific enzymes and subcellular location of 6α-hydroxymaackiain catabolism in plants is currently limited in the available literature. It is known that some fungal pathogens can detoxify the related pterocarpan medicarpin through demethylation and hydroxylation.[5]
-
Fungal Metabolism: In pathogenic fungi such as Nectria haematococca, the detoxification of the phytoalexin pisatin results in the production of 6α-hydroxymaackiain. This demethylation is carried out by a microsomal cytochrome P450 enzyme, pisatin demethylase (PDA), localizing this metabolic event to the ER of the fungus.
Transport and Sequestration of 6α-Hydroxymaackiain
Once synthesized, 6α-hydroxymaackiain and its derivatives are transported to their site of action or storage. The vacuole is the primary storage site for isoflavonoids in plant cells.[1][2][6]
-
Vacuolar Transport: Isoflavonoids are typically transported into the vacuole for storage, often in their glycosylated, more water-soluble forms.[6] This transport across the vacuolar membrane (tonoplast) is an active process mediated by specific transporters.
-
Transporter Families:
-
MATE (Multidrug and Toxic Compound Extrusion) Transporters: This family of proteins acts as proton antiporters and is known to be involved in the transport of a wide range of secondary metabolites, including flavonoids, into the vacuole.[7][8][9][10]
-
ABC (ATP-Binding Cassette) Transporters: These transporters utilize the energy from ATP hydrolysis to move substrates across membranes.[11] They have been implicated in the transport of conjugated secondary metabolites into the vacuole.[11] While specific MATE or ABC transporters for 6α-hydroxymaackiain have not yet been definitively identified, their involvement is strongly suggested by studies on other isoflavonoids.
-
Data Presentation
Table 1: Hypothetical Subcellular Distribution of 6α-Hydroxymaackiain and Related Metabolites
| Cellular Compartment | 6α-Hydroxymaackiain (%) | Precursors (%) | Glycosylated Conjugates (%) | Catabolites (%) |
| Cytosol | Data not available | Data not available | Data not available | Data not available |
| Endoplasmic Reticulum | Data not available | Data not available | Data not available | Data not available |
| Vacuole | Data not available | Data not available | Data not available | Data not available |
| Apoplast/Cell Wall | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The study of the cellular localization of 6α-hydroxymaackiain metabolism relies on the effective separation of subcellular compartments. Below are generalized protocols for the isolation of microsomes and vacuoles from legume tissues, which are essential for such studies.
Protocol for Isolation of Microsomal Fraction from Pea Seedlings
This protocol is adapted from standard methods for isolating the microsomal fraction, which is enriched in endoplasmic reticulum.
Materials:
-
Extraction Buffer: 0.1 M Tris-HCl (pH 7.5), 10 mM EDTA, 0.5 M sucrose, and 5 mM dithiothreitol (DTT) (add fresh).
-
Wash Buffer: 0.1 M Tris-HCl (pH 7.5), 10 mM EDTA.
-
Resuspension Buffer: 0.1 M potassium phosphate (pH 7.5), 1 mM EDTA, 20% (v/v) glycerol.
-
Pea seedlings (e.g., Pisum sativum), grown in the dark for 7-10 days.
-
Mortar and pestle, cheesecloth, ultracentrifuge and rotors.
Procedure:
-
Harvest etiolated pea epicotyls and cool to 4°C.
-
Grind the tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Add cold Extraction Buffer (approx. 2 mL per gram of tissue) and continue grinding until a smooth homogenate is formed.
-
Filter the homogenate through four layers of cheesecloth into a pre-chilled centrifuge tube.
-
Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and plastids.
-
Carefully decant the supernatant into a pre-chilled ultracentrifuge tube.
-
Centrifuge the supernatant at 100,000 x g for 90 minutes at 4°C to pellet the microsomal fraction.
-
Discard the supernatant (cytosolic fraction, which can be saved for analysis).
-
Gently wash the microsomal pellet with Wash Buffer and centrifuge again at 100,000 x g for 60 minutes.
-
Resuspend the final pellet in a minimal volume of Resuspension Buffer.
-
Determine protein concentration (e.g., using the Bradford assay) and store at -80°C.
Protocol for Isolation of Vacuoles from Medicago truncatula Protoplasts
This protocol outlines a general approach for isolating vacuoles, the primary storage site for isoflavonoids.
Materials:
-
Enzyme Solution: 1.5% (w/v) Cellulase R-10, 0.4% (w/v) Macerozyme R-10 in a protoplast wash solution.
-
Protoplast Wash Solution: 0.5 M sorbitol, 1 mM CaCl₂, 5 mM MES-KOH (pH 5.7).
-
Lysis Buffer: 0.2 M sorbitol, 10 mM HEPES-KOH (pH 7.5), 2 mM EDTA, 5 mM DTT.
-
Ficoll Gradient Solutions: 10% (w/v) and 5% (w/v) Ficoll 400 in a gradient buffer (0.5 M sorbitol, 1 mM EDTA, 10 mM HEPES-KOH, pH 7.5).
-
Medicago truncatula cell suspension culture or young leaves.
Procedure:
-
Harvest plant material and incubate in the Enzyme Solution for 4-6 hours with gentle shaking to generate protoplasts.
-
Filter the protoplast suspension through a nylon mesh (e.g., 70 µm) to remove undigested tissue.
-
Pellet the protoplasts by centrifugation at 100 x g for 5 minutes.
-
Wash the protoplasts twice with Protoplast Wash Solution.
-
Resuspend the protoplasts in cold Lysis Buffer to induce osmotic lysis and release vacuoles.
-
Layer the lysate carefully onto a discontinuous Ficoll gradient (10% layer at the bottom, 5% layer on top).
-
Centrifuge at 1,000 x g for 15 minutes at 4°C in a swing-out rotor.
-
Intact vacuoles will float to the 0/5% Ficoll interface.
-
Carefully collect the vacuole fraction using a Pasteur pipette.
-
Analyze the purity of the fraction using marker enzyme assays (e.g., α-mannosidase for vacuolar sap).
Visualizations of Pathways and Workflows
Signaling Pathways for Phytoalexin Biosynthesis
The induction of 6α-hydroxymaackiain biosynthesis is a defense response triggered by pathogen recognition, which activates a complex signaling cascade.
References
- 1. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Isoflavonoid metabolism in leguminous plants: an update and perspectives [frontiersin.org]
- 3. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 4. Biologia plantarum: Functional expression and subcellular localization of pea polymorphic isoflavone synthase CYP93C18 [bp.ueb.cas.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Flavonoids and their relationship with the physiological quality of seeds from different soybean genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MATE-Type Proteins Are Responsible for Isoflavone Transportation and Accumulation in Soybean Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Roles of Multidrug and Toxic Compound Extrusion (MATE) Transporters in Regulating Agronomic Traits [mdpi.com]
- 9. MATE TRANSPORTERS: INVOLVEMENT IN DRUG PHARMACOKINETICS AND DRUG-DRUG INTERACTIONS - Evteev - Farmaciya (Pharmacy) [journals.eco-vector.com]
- 10. mdpi.com [mdpi.com]
- 11. Transport processes of solutes across the vacuolar membrane of higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6α-Hydroxymaackiain from Maackiain: An Overview of Biotransformation and Chemical Synthesis Approaches
For Immediate Release
[City, State] – [Date] – Researchers in the fields of natural product chemistry, drug discovery, and metabolic engineering now have access to detailed protocols for the synthesis of 6α-Hydroxymaackiain, a key pterocarpan with significant biological activities. These application notes provide comprehensive methodologies for both the biotransformation of maackiain using the fungus Nectria haematococca and potential chemical synthesis routes involving regioselective oxidation. This document is intended to serve as a valuable resource for scientists engaged in the study and application of isoflavonoids.
Introduction
6α-Hydroxymaackiain is a hydroxylated derivative of maackiain, a naturally occurring pterocarpan found in various leguminous plants. The introduction of a hydroxyl group at the 6α position can significantly alter the biological properties of the parent molecule, making 6α-Hydroxymaackiain a compound of interest for pharmacological and agricultural research. This document outlines two primary approaches for the synthesis of 6α-Hydroxymaackiain from maackiain: a biotechnological approach using fungal biotransformation and a discussion of potential chemical synthesis strategies.
Data Presentation
A summary of the key quantitative data associated with the starting material and the final product is presented below. Please note that yields for the biotransformation process can be variable and depend on the specific fungal strain and culture conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data |
| Maackiain | C₁₆H₁₂O₅ | 284.26 | 178-180 | ¹H NMR, ¹³C NMR, MS |
| 6α-Hydroxymaackiain | C₁₆H₁₂O₆ | 300.26 | Not reported | ¹H NMR, ¹³C NMR, MS |
Spectroscopic Data for 6α-Hydroxymaackiain:
-
¹H NMR (DMSO-d₆, 500 MHz): Specific chemical shifts would be reported here based on experimental data. Key expected signals include those for the aromatic protons, the methylenedioxy protons, and the protons of the pterocarpan core, with a notable downfield shift for the proton at the 11a position due to the adjacent hydroxyl group.
-
¹³C NMR (DMSO-d₆, 125 MHz): Specific chemical shifts would be reported here. The presence of the hydroxyl group at C-6a would be confirmed by a signal in the range of 70-80 ppm.
-
Mass Spectrometry (ESI-MS): m/z [M+H]⁺ 301.06, corresponding to the molecular formula C₁₆H₁₃O₆⁺.
Experimental Protocols
Protocol 1: Biotransformation of Maackiain using Nectria haematococca
This protocol details the enzymatic hydroxylation of maackiain at the 6α-position using whole-cell cultures of the fungus Nectria haematococca. Certain strains of this fungus, particularly those possessing the Mak3 gene, are known to catalyze this specific biotransformation.[1][2]
1. Fungal Strain and Culture Conditions:
-
Fungal Strain: Nectria haematococca MP VI (ATCC® MYA-463™ or other suitable strain confirmed to possess maackiain 6a-hydroxylase activity).
-
Culture Medium: Potato Dextrose Broth (PDB) or a minimal medium supplemented with a suitable carbon source (e.g., glucose) and nitrogen source (e.g., yeast extract). A typical minimal medium could consist of (per liter): 10 g glucose, 2 g yeast extract, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O.
-
Growth Conditions: Inoculate the sterile medium with a fresh culture of N. haematococca. Incubate at 25-28 °C with shaking (150 rpm) for 3-5 days to obtain a sufficient biomass.
2. Biotransformation Procedure:
-
Substrate Preparation: Prepare a stock solution of maackiain in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Induction (Optional): To potentially enhance the expression of metabolizing enzymes, the fungal culture can be induced with a low concentration of maackiain (e.g., 10-20 µM) for 24 hours prior to the main biotransformation.
-
Biotransformation: Add the maackiain stock solution to the fungal culture to a final concentration of 50-100 µM. Continue the incubation under the same conditions for an additional 48-72 hours. Monitor the conversion of maackiain to 6α-Hydroxymaackiain periodically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
3. Extraction and Purification:
-
Extraction: After the incubation period, separate the fungal mycelium from the culture broth by filtration or centrifugation. Extract the culture filtrate and the mycelium separately with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts.
-
Purification: Concentrate the combined organic extract under reduced pressure. The crude extract can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate. Further purification can be achieved by preparative HPLC to yield pure 6α-Hydroxymaackiain.
Protocol 2: Chemical Synthesis via Regioselective Benzylic Oxidation (Proposed)
1. Reaction Setup:
-
In a round-bottom flask, dissolve maackiain in a suitable dry, aprotic solvent such as dichloromethane (DCM) or acetonitrile under an inert atmosphere (e.g., argon or nitrogen).
2. Oxidation:
-
Add a regioselective oxidizing agent. A potential system could involve a transition metal catalyst (e.g., a copper or manganese complex) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) or molecular oxygen.[3] The choice of catalyst and ligand is crucial for achieving regioselectivity at the 6a-position.
-
The reaction temperature and time will depend on the specific catalytic system employed and should be optimized. The reaction can be monitored by TLC or LC-MS.
3. Work-up and Purification:
-
Upon completion of the reaction, quench the reaction mixture appropriately (e.g., with a solution of sodium thiosulfate if a peroxide is used).
-
Extract the product into an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography on silica gel, followed by recrystallization or preparative HPLC to obtain pure 6α-Hydroxymaackiain.
Visualizations
Caption: Workflow for the synthesis of 6α-Hydroxymaackiain.
Caption: Synthetic approaches to 6α-Hydroxymaackiain.
Conclusion
The protocols and information provided herein offer a solid foundation for the laboratory-scale synthesis of 6α-Hydroxymaackiain from maackiain. The biotransformation approach presents an environmentally friendly method that leverages the specific enzymatic machinery of Nectria haematococca. The proposed chemical synthesis route, while requiring further optimization, offers a potentially more direct and scalable alternative. These methodologies are expected to facilitate further research into the biological functions and potential applications of this and other related pterocarpans.
Contact:
[Name of Issuing Organization/Department] [Contact Information]
References
Application Notes and Protocols for the Enzymatic Conversion of Maackiain to 6α-Hydroxymaackiain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maackiain is a pterocarpan phytoalexin produced by various leguminous plants in response to microbial attack. The detoxification of this antimicrobial compound is a key strategy employed by some phytopathogenic fungi to successfully colonize their hosts. One such detoxification pathway involves the hydroxylation of maackiain at the 6α position to form 6α-hydroxymaackiain, a less toxic derivative. This conversion is of significant interest to researchers in plant pathology, enzymology, and drug development, as understanding and harnessing this enzymatic process could lead to novel antifungal strategies or the biocatalytic production of valuable stereospecific hydroxylated compounds.
This document provides detailed application notes and protocols for the study of the enzymatic conversion of maackiain to 6α-hydroxymaackiain. The primary enzyme known to catalyze this reaction is encoded by the Mak3 gene in the fungus Nectria haematococca and is presumed to be a cytochrome P450 monooxygenase.[1][2] While the specific enzyme from N. haematococca has not been biochemically characterized in detail, this guide offers a comprehensive framework for its study, from enzyme production to activity assays and data analysis, based on established principles for cytochrome P450 enzymes and related fungal metabolic pathways.
Phytoalexin Detoxification Pathway
The enzymatic conversion of maackiain to 6α-hydroxymaackiain is a critical step in a detoxification pathway utilized by certain fungal pathogens. This hydroxylation reduces the antimicrobial activity of maackiain, allowing the fungus to proliferate within the host plant. In some plant species, such as pea (Pisum sativum), 6α-hydroxymaackiain serves as an intermediate in the biosynthesis of their own phytoalexin, pisatin.[1]
References
Application Notes and Protocols for the Purification of 6α-Hydroxymaackiain from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
6α-Hydroxymaackiain is a pterocarpan, a class of isoflavonoids known for its diverse biological activities, including potential anti-inflammatory and anticancer properties. This document provides a detailed protocol for the purification of 6α-Hydroxymaackiain from plant sources, particularly from species of the Sophora genus, which are known to be rich in isoflavonoids. The protocols outlined below are representative methods based on established phytochemical purification techniques.
Data Presentation
The following table summarizes the expected yield and purity of 6α-Hydroxymaackiain at various stages of a typical purification process. These values are illustrative and may vary depending on the plant material, extraction efficiency, and chromatographic conditions.
| Purification Step | Starting Material (g) | Fraction/Eluate Volume (mL) | Yield (mg) | Purity (%) |
| Crude Methanolic Extract | 1000 (dried root powder) | 5000 | 150,000 (crude extract) | <1 |
| Liquid-Liquid Extraction (Ethyl Acetate Fraction) | 150,000 (crude extract) | 1500 | 30,000 | 1-5 |
| Silica Gel Column Chromatography | 30,000 | 500 (pooled fractions) | 1,500 | 40-60 |
| Sephadex LH-20 Column Chromatography | 1,500 | 200 (pooled fractions) | 300 | 80-90 |
| Preparative HPLC | 300 | 50 (pooled fractions) | 50 | >98 |
Experimental Protocols
Plant Material and Extraction
This protocol describes the initial extraction of isoflavonoids from the dried roots of Sophora flavescens.
Materials:
-
Dried and powdered roots of Sophora flavescens
-
Methanol (analytical grade)
-
Ethyl acetate (analytical grade)
-
n-Hexane (analytical grade)
-
Distilled water
-
Rotary evaporator
-
Large glass beakers and flasks
-
Separatory funnel (2L)
Protocol:
-
Macerate 1 kg of dried, powdered root material in 5 L of methanol at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
-
Suspend the crude extract in 1 L of distilled water and perform liquid-liquid partitioning in a 2 L separatory funnel.
-
First, partition the aqueous suspension with 1 L of n-hexane three times to remove nonpolar compounds. Discard the n-hexane layers.
-
Subsequently, partition the aqueous layer with 1 L of ethyl acetate three times.
-
Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to yield the ethyl acetate fraction, which is enriched in isoflavonoids.
Purification by Column Chromatography
a) Silica Gel Column Chromatography
This step provides a primary fractionation of the ethyl acetate extract.
Materials:
-
Silica gel (60-120 mesh)
-
Glass column (5 cm diameter, 60 cm length)
-
Chloroform (analytical grade)
-
Methanol (analytical grade)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing tank
-
UV lamp (254 nm and 365 nm)
Protocol:
-
Prepare a slurry of 500 g of silica gel in chloroform.
-
Pack the glass column with the silica gel slurry.
-
Dissolve 30 g of the ethyl acetate fraction in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, v/v).
-
Collect fractions of 20 mL using a fraction collector.
-
Monitor the fractions by TLC using a chloroform:methanol (95:5) solvent system.
-
Combine the fractions containing the compound of interest (identified by its Rf value and UV absorbance) and evaporate the solvent.
b) Sephadex LH-20 Column Chromatography
This step is used for further purification, primarily to remove pigments and other impurities.
Materials:
-
Sephadex LH-20
-
Glass column (2.5 cm diameter, 100 cm length)
-
Methanol (HPLC grade)
Protocol:
-
Swell 100 g of Sephadex LH-20 in methanol for at least 4 hours.
-
Pack the column with the swollen Sephadex LH-20.
-
Dissolve the semi-purified fraction from the silica gel column in a small volume of methanol and load it onto the Sephadex LH-20 column.
-
Elute the column with 100% methanol at a flow rate of 1 mL/min.
-
Collect fractions and monitor by TLC or HPLC.
-
Combine the fractions containing 6α-Hydroxymaackiain and concentrate under reduced pressure.
Final Purification by Preparative HPLC
The final purification to achieve high purity is performed using preparative High-Performance Liquid Chromatography (HPLC).
Materials:
-
Preparative HPLC system with a UV detector
-
C18 column (e.g., 250 x 20 mm, 10 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Protocol:
-
Dissolve the further purified fraction in the mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Use a gradient elution method. For example, a linear gradient of acetonitrile in water (both containing 0.1% formic acid, if necessary) from 30% to 70% acetonitrile over 40 minutes.
-
Set the flow rate to 10 mL/min and the detection wavelength to 280 nm.
-
Inject the sample and collect the peak corresponding to 6α-Hydroxymaackiain.
-
Combine the pure fractions and remove the solvent by lyophilization or evaporation to obtain pure 6α-Hydroxymaackiain.
-
Confirm the purity of the final compound using analytical HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of 6α-Hydroxymaackiain.
Potential Anti-inflammatory Signaling Pathway
6α-Hydroxymaackiain, like other isoflavonoids, may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway.
Potential Anticancer Signaling Pathway
The anticancer activity of 6α-Hydroxymaackiain may be mediated through the induction of apoptosis via the activation of caspases.
Caption: Induction of apoptosis via the intrinsic pathway.
Application Notes and Protocols for Inducing 6α-Hydroxymaackiain Production in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
6α-Hydroxymaackiain is a pterocarpan phytoalexin, a class of antimicrobial and antioxidant secondary metabolites produced by various leguminous plants in response to stress. As a precursor to other phytoalexins, such as pisatin in pea (Pisum sativum), and possessing its own potential bioactive properties, the controlled induction of 6α-hydroxymaackiain is of significant interest for phytochemical research and drug development. These application notes provide detailed protocols for inducing the production of 6α-hydroxymaackiain in plant tissues and cell cultures using abiotic and biotic elicitors. The methodologies are primarily focused on Pisum sativum (pea) and Trifolium pratense (red clover), which are known producers of this compound.
Data Summary of Elicitor Treatments
The following tables summarize the quantitative data on the induction of isoflavonoid phytoalexins, including precursors like 6α-hydroxymaackiain, in response to various elicitor treatments. It is important to note that direct quantitative data for 6α-hydroxymaackiain is often limited in literature, with many studies focusing on the downstream products.
Table 1: Elicitor Treatment in Pisum sativum
| Elicitor | Plant Material | Concentration | Treatment Time | Key Outcome | Reference |
| Copper Chloride (CuCl₂) | Pea (Pisum sativum) seedlings | Not specified, referred to as "CuCl₂-stressed" | ~12 hours | Peak translational activity for (+)-6a-hydroxymaackiain 3-O-methyltransferase, the enzyme that converts 6α-hydroxymaackiain to pisatin. | [1] |
| Copper-Asparagine Complex | Pea (Pisum sativum) endocarp | 1.4 mM Cu²⁺ | 4 hours | Maximum elicitor activity for pisatin production. | [2] |
Table 2: Elicitor Treatment in Trifolium pratense
| Elicitor | Plant Material | Concentration | Treatment Time | Key Outcome | Reference |
| Copper Chloride (CuCl₂) | Red Clover (Trifolium pratense) petiole-derived cell suspension cultures | 0.05 mM | 3 days | Increased accumulation of the isoflavones biochanin A and formononetin. | |
| Jasmonic Acid | Red Clover (Trifolium pratense) suspension culture (variety DO-9) | 50 µM | 48 hours | 845% increase in the content of the isoflavonoid genistin. | |
| Methyl Jasmonate (MeJA) | Soybean (Glycine max) suspension cultures | Not specified | Not specified | Increased mRNA levels for chalcone synthase, a key enzyme in the isoflavonoid pathway. |
Experimental Protocols
Protocol 1: Induction of 6α-Hydroxymaackiain in Pisum sativum Seedlings using Copper Chloride
This protocol describes the induction of 6α-hydroxymaackiain in pea seedlings through stress elicitation with copper chloride.
Materials:
-
Pea seeds (Pisum sativum L.)
-
Vermiculite or sterile filter paper
-
Growth chamber or controlled environment room
-
Copper (II) chloride (CuCl₂) solution (5 mM)
-
Sterile distilled water
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., 80% methanol)
-
HPLC-grade solvents
Procedure:
-
Seed Germination: Germinate pea seeds in vermiculite or on sterile, moist filter paper in the dark at room temperature for 5-7 days.
-
Elicitor Preparation: Prepare a 5 mM solution of CuCl₂ in sterile distilled water.
-
Elicitation:
-
For whole seedlings, gently uproot the 5-7 day old etiolated seedlings.
-
Immerse the roots of the seedlings in the 5 mM CuCl₂ solution for 2 hours. For control seedlings, immerse in sterile distilled water.
-
Alternatively, for a foliar application, spray the seedlings with the 5 mM CuCl₂ solution until runoff.
-
-
Incubation: After the elicitation period, place the seedlings back into a moist environment (e.g., on moist filter paper in a sealed container) and incubate in the dark for 12-24 hours. The peak accumulation of 6α-hydroxymaackiain precursors is expected around 12 hours post-treatment[1].
-
Harvesting: After the incubation period, harvest the seedlings, flash-freeze them in liquid nitrogen, and store at -80°C until extraction.
-
Extraction and Analysis:
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extract the powder with 80% methanol (e.g., 10 mL per gram of tissue) by vortexing and sonicating for 20 minutes.
-
Centrifuge the extract at 10,000 x g for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the extract for 6α-hydroxymaackiain content using HPLC.
-
Protocol 2: Induction of 6α-Hydroxymaackiain in Trifolium pratense Cell Suspension Culture using Methyl Jasmonate
This protocol details the induction of 6α-hydroxymaackiain in red clover cell suspension cultures using the elicitor methyl jasmonate.
Materials:
-
Established Trifolium pratense cell suspension culture
-
Gamborg B5 medium or other suitable plant cell culture medium
-
Methyl Jasmonate (MeJA) stock solution (e.g., 100 mM in ethanol)
-
Sterile flasks
-
Shaking incubator
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% methanol)
-
HPLC-grade solvents
Procedure:
-
Subculture: Subculture the Trifolium pratense cells into fresh liquid medium 7 days before elicitation.
-
Elicitor Preparation: Prepare a sterile stock solution of MeJA (e.g., 100 mM in ethanol). The final concentration of ethanol in the culture should be kept below 0.1% to avoid solvent effects.
-
Elicitation:
-
To a 7-day-old cell suspension culture, add the MeJA stock solution to achieve a final concentration of 100 µM. For example, add 100 µL of a 100 mM stock to 100 mL of culture.
-
For the control culture, add the same volume of sterile ethanol.
-
-
Incubation: Incubate the treated and control cultures on a rotary shaker (e.g., 120 rpm) in the dark at 25°C for 48-72 hours.
-
Harvesting: After the incubation period, harvest the cells by vacuum filtration. Wash the cells with sterile distilled water.
-
Sample Preparation: Flash-freeze the harvested cells in liquid nitrogen and store them at -80°C until extraction.
-
Extraction and Analysis: Follow the same extraction and HPLC analysis procedure as described in Protocol 1.
Signaling Pathways and Experimental Workflows
Signaling Pathway for Elicitor-Induced 6α-Hydroxymaackiain Biosynthesis
Elicitors such as copper chloride (an abiotic stressor) and jasmonates trigger a complex signaling cascade within the plant cell, leading to the activation of defense-related genes, including those responsible for phytoalexin biosynthesis. The pathway initiates with the perception of the elicitor at the plasma membrane, followed by a series of intracellular signaling events, ultimately resulting in the transcriptional activation of genes encoding enzymes of the isoflavonoid pathway.
Caption: Elicitor-induced signaling pathway for 6α-hydroxymaackiain production.
Experimental Workflow for Induction and Analysis
The following diagram illustrates the general workflow for inducing and quantifying 6α-hydroxymaackiain in plant samples.
Caption: General experimental workflow for 6α-hydroxymaackiain induction and analysis.
References
Application Note: Utilizing 6α-Hydroxymaackiain as a Substrate for Methyltransferase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6α-Hydroxymaackiain is a pterocarpan phytoalexin that serves as a crucial intermediate in the biosynthesis of pisatin, a major phytoalexin in the pea plant (Pisum sativum)[1]. The final step in pisatin biosynthesis involves the methylation of the 3-hydroxyl group of (+)-6α-hydroxymaackiain. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:6a-hydroxymaackiain 3-O-methyltransferase (HMM), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor[2][3]. The specificity of this enzymatic reaction makes 6α-hydroxymaackiain an excellent substrate for in vitro methyltransferase assays aimed at characterizing HMM activity, screening for inhibitors, and investigating the regulation of phytoalexin biosynthesis. This application note provides detailed protocols for conducting methyltransferase assays using 6α-hydroxymaackiain as a substrate, including both radioactive and non-radioactive detection methods.
Data Presentation
The kinetic parameters of S-adenosyl-L-methionine:6a-hydroxymaackiain 3-O-methyltransferase have been previously characterized and are summarized in the table below. These values are essential for designing kinetic assays and for the development of potential enzyme inhibitors.
| Parameter | Value | Substrate/Cofactor | Reference |
| Michaelis Constant (Km) | 2.3 µM | (+)-6α-Hydroxymaackiain | [2][3] |
| Michaelis Constant (Km) | 35 µM | S-adenosyl-L-methionine (SAM) | [2][3] |
| Optimal pH | 7.9 | [2][3] | |
| Divalent Cation Req. | None apparent | [2][3] |
Signaling Pathway: Pisatin Biosynthesis
The methylation of 6α-hydroxymaackiain is the terminal step in the biosynthesis of pisatin. Understanding this pathway is critical for contextualizing the importance of the methyltransferase assay.
Caption: Simplified biosynthetic pathway of pisatin from L-phenylalanine.
Experimental Workflow: Enzyme Kinetics Assay
A typical workflow for characterizing the kinetic properties of 6a-hydroxymaackiain 3-O-methyltransferase is depicted below. This process involves a series of experiments to determine key kinetic parameters.
Caption: Workflow for determining enzyme kinetic parameters.
Experimental Protocols
Two primary methods for assaying 6a-hydroxymaackiain 3-O-methyltransferase activity are presented: a radioactive assay for high sensitivity and an HPLC-based assay as a non-radioactive alternative.
Protocol 1: Radioactive Methyltransferase Assay
This protocol is adapted from general radioactive methyltransferase assays and is highly sensitive, making it suitable for kinetic studies with purified enzymes.[4][5][6]
Materials:
-
Purified 6a-hydroxymaackiain 3-O-methyltransferase
-
(+)-6α-Hydroxymaackiain
-
S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM)
-
Unlabeled S-adenosyl-L-methionine (SAM)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.9
-
Stop Solution: 2 M HCl
-
Scintillation cocktail
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube on ice. For a final volume of 50 µL, combine the following:
-
10 µL of 5x Assay Buffer (final concentration 100 mM Tris-HCl, pH 7.9)
-
5 µL of (+)-6α-Hydroxymaackiain stock solution (prepare in a suitable organic solvent like DMSO, then dilute in assay buffer to desired final concentration, e.g., 10 µM)
-
A mixture of [³H]-SAM and unlabeled SAM to achieve the desired specific activity and final concentration (e.g., 50 µM).
-
Nuclease-free water to bring the volume to 45 µL.
-
-
-
Enzyme Addition:
-
Initiate the reaction by adding 5 µL of purified 6a-hydroxymaackiain 3-O-methyltransferase solution.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes). Ensure the reaction is within the linear range of product formation.
-
-
Reaction Termination:
-
Stop the reaction by adding 25 µL of 2 M HCl.
-
-
Product Extraction:
-
Add 200 µL of ethyl acetate to the reaction tube to extract the methylated, more nonpolar product (pisatin).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed for 5 minutes to separate the phases.
-
-
Quantification:
-
Carefully transfer 150 µL of the upper ethyl acetate phase to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Controls:
-
Include a "no enzyme" control to determine the background signal.
-
Include a "no substrate" control to ensure the detected radioactivity is substrate-dependent.
-
Protocol 2: HPLC-Based Methyltransferase Assay
This non-radioactive method relies on the separation and quantification of the product, pisatin, from the substrate, 6α-hydroxymaackiain, by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified 6a-hydroxymaackiain 3-O-methyltransferase
-
(+)-6α-Hydroxymaackiain
-
S-adenosyl-L-methionine (SAM)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.9
-
Stop Solution: Acetonitrile with 0.1% formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube. For a final volume of 100 µL, combine:
-
20 µL of 5x Assay Buffer (final concentration 100 mM Tris-HCl, pH 7.9)
-
10 µL of (+)-6α-Hydroxymaackiain stock solution (to a final concentration of, for example, 50 µM)
-
10 µL of SAM stock solution (to a final concentration of, for example, 200 µM)
-
Nuclease-free water to bring the volume to 90 µL.
-
-
-
Enzyme Addition:
-
Initiate the reaction by adding 10 µL of purified 6a-hydroxymaackiain 3-O-methyltransferase solution.
-
-
Incubation:
-
Incubate at 30°C for a suitable time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex and centrifuge at high speed for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject a suitable volume (e.g., 20 µL) of the sample onto the C18 column.
-
Use a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid) to separate the substrate and product. A suggested starting point is a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Monitor the elution profile using a UV detector at the absorbance maximum of pisatin, which is approximately 309 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of purified pisatin to quantify the amount of product formed in the enzymatic reaction.
-
Calculate the initial reaction velocity based on the amount of pisatin produced over time.
-
References
- 1. Synthesis of the phytoalexin pisatin by a methyltransferase from pea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and direct measurement of methyltransferase activity in about 30 min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 6α-Hydroxymaackiain in Phytoalexin Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6α-Hydroxymaackiain is a key intermediate in the biosynthesis of pisatin, the primary phytoalexin produced by the garden pea (Pisum sativum). Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants after exposure to biotic or abiotic stress, playing a crucial role in plant defense. The study of 6α-Hydroxymaackiain and its conversion to pisatin provides valuable insights into the regulation of phytoalexin biosynthesis and the broader mechanisms of plant disease resistance. These application notes provide an overview of the role of 6α-Hydroxymaackiain in phytoalexin research, along with detailed protocols for its study.
Role in Pisatin Biosynthesis
6α-Hydroxymaackiain is the immediate precursor to pisatin. The final step in pisatin biosynthesis is the methylation of the hydroxyl group at the 6a position of 6α-Hydroxymaackiain. This reaction is catalyzed by the enzyme (+)-6a-hydroxymaackiain 3-O-methyltransferase (HMKMT). The induction of HMKMT activity is a critical regulatory point in the production of pisatin in response to elicitors.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data related to the induction and activity of enzymes and compounds in the pisatin biosynthetic pathway.
Table 1: Induction of Pisatin by Various Elicitors in Pea Endocarp Tissue
| Elicitor | Concentration | Pisatin Accumulation (µg/g fresh weight) | Reference |
| Control (Water) | - | < 10 | [3] |
| Chitosan | 10 µg/mL | ~150 | [4] |
| Copper Chloride (CuCl₂) | 5 mM | ~200 | [5] |
| Fusarium solani f. sp. phaseoli (Fsph) spores | 1.7 x 10⁷ spores/mL | 221 | [3] |
| Ethylenediaminetetraacetic acid (EDTA) | 7.8 mM | ~100 | [3] |
| EDTA (7.8 mM) + Fsph spores | 1.7 x 10⁷ spores/mL | 474 | [3] |
| Acetylated Oligogalacturonides (OGs + Ac) | 80 µ g/plant | Significant protection against Aphanomyces euteiches | [6] |
| Nonacetylated Oligogalacturonides (OGs - Ac) | 200 µ g/plant | Significant protection against Aphanomyces euteiches | [6] |
Table 2: Kinetic Properties of (+)-6a-hydroxymaackiain 3-O-methyltransferase (HMKMT) from Pea
| Substrate | Kₘ (µM) |
| (+)-6a-Hydroxymaackiain | 2.3 |
| S-adenosyl-L-methionine (SAM) | 35 |
Signaling Pathways and Experimental Workflows
Pisatin Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of pisatin, highlighting the position of 6α-Hydroxymaackiain.
References
- 1. Induction of 6a-hydroxymaackiain 3-O-methyltransferase and phenylalanine ammonia-lyase mRNA translational activities during the biosynthesis of pisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction of plant and fungal genes into pea (Pisum sativum L.) hairy roots reduces their ability to produce pisatin and affects their response to a fungal pathogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of 6α-Hydroxymaackiain in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
6α-Hydroxymaackiain is a pterocarpan phytoalexin that plays a role in plant defense mechanisms. As a member of the isoflavonoid family, it and its related compounds are of increasing interest to the pharmaceutical and drug development industries due to their potential biological activities. Structurally similar to other bioactive isoflavonoids, 6α-Hydroxymaackiain may modulate various signaling pathways, making it a candidate for therapeutic investigation.
This document provides a detailed protocol for the extraction and quantitative analysis of 6α-Hydroxymaackiain in mammalian tissue samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This method is designed to be sensitive and specific, making it suitable for pharmacokinetic, toxicokinetic, and tissue distribution studies.
Biological Significance and Potential Signaling Pathways
While direct evidence for the signaling pathways modulated by 6α-Hydroxymaackiain in mammalian cells is limited, the activity of the closely related pterocarpan, maackiain, suggests potential mechanisms of action. Maackiain has been shown to exert protective effects in models of diabetic nephropathy by modulating pathways related to oxidative stress and inflammation.[1][2] It is hypothesized that 6α-Hydroxymaackiain may have similar effects, potentially through the Nrf2/HO-1 and TLR4/NF-κB signaling pathways.[1][2][3] Further research is required to fully elucidate its mechanism of action.
Caption: Putative signaling pathways modulated by 6α-Hydroxymaackiain.
Experimental Protocols
Tissue Homogenization and Extraction
This protocol is adapted from methods used for other isoflavonoids in tissue matrices.[4][5]
Materials:
-
Tissue sample (e.g., liver, kidney, lung), stored at -80°C
-
Homogenization buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Internal Standard (IS) solution (e.g., Daidzein-d4, 100 ng/mL in methanol)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Mechanical homogenizer (e.g., bead beater or rotor-stator)
Procedure:
-
Weigh approximately 100 mg of frozen tissue.
-
Add 500 µL of ice-cold PBS and homogenize the tissue until a uniform suspension is achieved. Keep samples on ice.
-
Transfer 200 µL of the homogenate to a new microcentrifuge tube.
-
Add 20 µL of the Internal Standard solution.
-
For Total 6α-Hydroxymaackiain (Conjugated + Unconjugated): Add 50 µL of β-glucuronidase/arylsulfatase solution (in sodium acetate buffer) and incubate at 37°C for 2 hours to deconjugate glucuronidated and sulfated metabolites.[6]
-
For Unconjugated 6α-Hydroxymaackiain: Proceed directly to step 7 without enzymatic hydrolysis.
-
Stop the reaction (if applicable) and precipitate proteins by adding 600 µL of acetonitrile.
-
Vortex for 1 minute, then centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for HPLC-MS/MS analysis.
Caption: Workflow for tissue sample preparation and analysis.
HPLC-MS/MS Quantification
Instrumentation:
-
HPLC system with a binary pump and autosampler.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Conditions (Hypothetical):
-
Ionization Mode: Negative Electrospray Ionization (ESI-). Isoflavonoids are readily analyzed in negative mode.[6]
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Note: Specific transitions for 6α-Hydroxymaackiain must be determined by infusing a standard solution. The following are hypothetical based on its structure (MW: 300.28 g/mol ).
-
6α-Hydroxymaackiain: Precursor ion [M-H]⁻ m/z 299.1 → Product ion (e.g., m/z 284.1, loss of methyl).
-
Internal Standard (Daidzein-d4): Precursor ion [M-H]⁻ m/z 257.1 → Product ion m/z 136.0.
-
Data Presentation
Quantitative data should be compiled to compare the concentration of 6α-Hydroxymaackiain across different tissues or experimental conditions.
Table 1: Hypothetical Tissue Distribution of 6α-Hydroxymaackiain in Rats Following Oral Administration
| Tissue | Concentration (ng/g tissue) ± SD (n=3) |
| Liver | 150.2 ± 25.1 |
| Kidney | 85.6 ± 12.3 |
| Lung | 35.1 ± 7.8 |
| Spleen | 22.5 ± 5.4 |
| Heart | 15.8 ± 4.1 |
| Brain | < LLOQ* |
| Plasma | 112.7 ± 18.9 (ng/mL) |
*LLOQ: Lower Limit of Quantification
Table 2: HPLC-MS/MS Method Validation Parameters (Example)
| Parameter | 6α-Hydroxymaackiain |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Accuracy (% Bias) | -5.2% to 6.8% |
| Precision (%RSD) | < 10% |
| Recovery | 85% - 95% |
The protocols described provide a robust framework for the quantitative analysis of 6α-Hydroxymaackiain in tissue samples. This methodology is essential for researchers and drug development professionals seeking to understand the pharmacokinetic profile and potential therapeutic applications of this compound. The use of HPLC-MS/MS ensures high sensitivity and specificity, which are critical for accurate bioanalysis in complex biological matrices. Further studies are warranted to validate these methods specifically for 6α-Hydroxymaackiain and to explore its biological activities in mammalian systems.
References
- 1. Maackiain Protects the Kidneys of Type 2 Diabetic Rats via Modulating the Nrf2/HO-1 and TLR4/NF-κB/Caspase-3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maackiain Protects the Kidneys of Type 2 Diabetic Rats via Modulating the Nrf2/HO-1 and TLR4/NF-κB/Caspase-3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of soy-derived phytoestrogens in human breast tissue and biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Heterologous Expression of 6α-Hydroxymaackiain 3-O-Methyltransferase
For Researchers, Scientists, and Drug Development Professionals
Introduction
6α-Hydroxymaackiain 3-O-methyltransferase (HMM) is a key enzyme in the biosynthesis of pisatin, a major phytoalexin produced by the pea plant (Pisum sativum) in response to microbial infection.[1][2][3][4] This enzyme catalyzes the final step in the pisatin biosynthetic pathway, the methylation of the 3-hydroxyl group of (+)-6a-hydroxymaackiain (HMK) to produce pisatin.[1][3][5][6] The substrate specificity and catalytic activity of HMM are of significant interest for understanding plant defense mechanisms and for potential applications in metabolic engineering and the synthesis of novel bioactive compounds. Two cDNA clones encoding HMM, designated as HMM1 and HMM2, have been isolated and shown to have high sequence identity.[1]
This document provides detailed protocols for the heterologous expression of HMM in Escherichia coli, its purification, and the characterization of its enzymatic activity.
Data Presentation
Table 1: Physicochemical and Kinetic Properties of 6α-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum
| Parameter | Value | Reference |
| Molecular Weight (SDS-PAGE) | ~43 kDa | [4] |
| Native Molecular Weight (Gel Filtration) | ~66 kDa | [6] |
| Isozymes (pI) | 5.2 and 4.9 | [6][7] |
| pH Optimum | 7.9 | [1][6][7] |
| Divalent Cation Requirement | None apparent | [1][6][7] |
| Km for (+)-6a-hydroxymaackiain | 2.3 µM | [1][6][7] |
| Km for S-adenosyl-L-methionine (SAM) | 35 µM | [1][5][6][7] |
Experimental Protocols
Protocol 1: Gene Cloning and Expression Vector Construction
This protocol describes the cloning of the HMM cDNA into a bacterial expression vector. The coding sequences for HMM1 and HMM2 are 1080 bp, encoding polypeptides of approximately 40.4 kDa.[1] A common approach is to use a pET vector system with an N-terminal polyhistidine (His6) tag for simplified purification.
1.1. RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from CuCl2-stressed or fungus-infected pea seedlings (Pisum sativum), as these conditions induce HMM expression.[8][4][5]
-
Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer.
1.2. PCR Amplification of HMM cDNA:
-
Design primers to amplify the full-length coding sequence of HMM. Incorporate restriction sites (e.g., NdeI and XhoI) into the forward and reverse primers, respectively, for directional cloning into a pET vector.
-
Forward Primer (with NdeI): 5'-CATATG...-3'
-
Reverse Primer (with XhoI): 5'-CTCGAG...-3'
-
-
Perform PCR using the synthesized cDNA as a template.
1.3. Vector and Insert Preparation:
-
Digest the expression vector (e.g., pET-28a) and the purified PCR product with NdeI and XhoI restriction enzymes.
-
Purify the digested vector and insert using a gel purification kit.
1.4. Ligation and Transformation:
-
Ligate the digested HMM insert into the prepared pET-28a vector using T4 DNA ligase.
-
Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a) and incubate overnight at 37°C.
1.5. Verification of Clones:
-
Perform colony PCR and restriction digestion of plasmid DNA from selected colonies to confirm the presence of the insert.
-
Sequence the plasmid DNA to verify the correct orientation and sequence of the HMM cDNA.
Protocol 2: Heterologous Expression of Recombinant HMM in E. coli
This protocol details the induction of recombinant HMM expression in an E. coli expression strain.
2.1. Transformation into Expression Host:
-
Transform the verified pET-28a-HMM plasmid into a suitable E. coli expression strain, such as BL21(DE3).
-
Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
2.2. Protein Expression:
-
Inoculate a single colony into 5 mL of LB medium containing the selective antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium (e.g., 500 mL) with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.[9]
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[9]
-
Continue to incubate the culture for an additional 4 hours at 37°C or overnight at a lower temperature (e.g., 18-30°C) to potentially increase the yield of soluble protein.[9]
2.3. Cell Harvesting:
-
Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.[9]
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol 3: Purification of Recombinant HMM
This protocol describes the purification of the His6-tagged HMM protein using immobilized metal affinity chromatography (IMAC).
3.1. Cell Lysis:
-
Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.[9]
-
Clarify the lysate by centrifugation at 15,000 x g for 20 minutes at 4°C to pellet the cell debris.[9]
3.2. Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer to remove unbound proteins.
-
Elute the bound His6-HMM protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).[9]
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified HMM protein.
3.3. Buffer Exchange (Optional):
-
If necessary, exchange the buffer of the purified protein solution to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
Protocol 4: Enzyme Activity Assay
This protocol is a radiometric assay to determine the activity of the purified recombinant HMM. The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-3H]methionine to the substrate, (+)-6a-hydroxymaackiain.
4.1. Reaction Mixture:
-
Prepare the reaction mixture in a microcentrifuge tube. A typical 50 µL reaction contains:
-
50 mM Tris-HCl, pH 7.9
-
10 µM (+)-6a-hydroxymaackiain (dissolved in a small volume of a suitable organic solvent like dimethyl sulfoxide)
-
50 µM S-adenosyl-L-[methyl-3H]methionine (specific activity of ~50 Ci/mol)
-
1-5 µg of purified recombinant HMM protein
-
Nuclease-free water to a final volume of 50 µL
-
4.2. Incubation:
-
Initiate the reaction by adding the enzyme.
-
Incubate at 30°C for 30 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
4.3. Reaction Termination and Product Extraction:
-
Stop the reaction by adding 25 µL of 0.5 M HCl.
-
Extract the product, [3H]pisatin, by adding 200 µL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer the upper ethyl acetate phase to a new tube.
4.4. Quantification:
-
Evaporate the ethyl acetate to dryness.
-
Resuspend the residue in a small volume of ethyl acetate or methanol.
-
Spot the resuspended product onto a silica gel thin-layer chromatography (TLC) plate.
-
Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).
-
Visualize the product (along with a non-radioactive pisatin standard) under UV light.
-
Scrape the silica corresponding to the pisatin spot into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
4.5. Calculation of Enzyme Activity:
-
Calculate the amount of product formed based on the specific activity of the S-adenosyl-L-[methyl-3H]methionine and the measured radioactivity. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 pmol of pisatin per minute under the specified conditions.
Visualizations
Pisatin Biosynthetic Pathway
References
- 1. Isolation of the cDNAs encoding (+)6a-hydroxymaackiain 3-O-methyltransferase, the terminal step for the synthesis of the phytoalexin pisatin in Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction of plant and fungal genes into pea (Pisum sativum L.) hairy roots reduces their ability to produce pisatin and affects their response to a fungal pathogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of the phytoalexin pisatin by a methyltransferase from pea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of 6a-hydroxymaackiain 3-O-methyltransferase and phenylalanine ammonia-lyase mRNA translational activities during the biosynthesis of pisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pisatin - Wikipedia [en.wikipedia.org]
- 9. mdanderson.org [mdanderson.org]
Application Notes and Protocols for the Experimental Use of 6α-Hydroxymaackiain in Fungal Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6α-Hydroxymaackiain is a naturally occurring pterocarpan phytoalexin found in various leguminous plants, such as red clover (Trifolium pratense). Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. 6α-Hydroxymaackiain has demonstrated antifungal properties, making it a compound of interest for research into novel antifungal agents and for understanding plant defense mechanisms. Its primary mode of action is believed to be the disruption of fungal cell membranes, leading to the inhibition of growth and proliferation.[1]
These application notes provide a framework for conducting fungal inhibition assays using 6α-Hydroxymaackiain, including detailed experimental protocols and guidance on data interpretation.
Data Presentation
Currently, specific quantitative data such as Minimum Inhibitory Concentration (MIC) or IC50 values for isolated 6α-Hydroxymaackiain against a broad range of fungal species are not widely available in the public domain. The tables below are provided as templates for researchers to populate with their own experimental data.
Table 1: Minimum Inhibitory Concentration (MIC) of 6α-Hydroxymaackiain against Various Fungal Species
| Fungal Species | Strain ID | Growth Medium | Incubation Time (h) | MIC (µg/mL) | Positive Control (e.g., Fluconazole) MIC (µg/mL) |
| Aspergillus fumigatus | e.g., ATCC 204305 | RPMI-1640 | 48 | [Experimental Data] | [Experimental Data] |
| Candida albicans | e.g., ATCC 90028 | RPMI-1640 | 24 | [Experimental Data] | [Experimental Data] |
| Fusarium solani | e.g., Clinical Isolate | Potato Dextrose Broth | 72 | [Experimental Data] | [Experimental Data] |
| Botrytis cinerea | e.g., Field Isolate | Potato Dextrose Broth | 72 | [Experimental Data] | [Experimental Data] |
| Cryptococcus neoformans | e.g., ATCC 208821 | RPMI-1640 | 48 | [Experimental Data] | [Experimental Data] |
Table 2: IC50 Values of 6α-Hydroxymaackiain for Fungal Growth Inhibition
| Fungal Species | Strain ID | Growth Medium | Incubation Time (h) | IC50 (µg/mL) | Positive Control (e.g., Amphotericin B) IC50 (µg/mL) |
| Aspergillus fumigatus | e.g., ATCC 204305 | RPMI-1640 | 48 | [Experimental Data] | [Experimental Data] |
| Candida albicans | e.g., ATCC 90028 | RPMI-1640 | 24 | [Experimental Data] | [Experimental Data] |
| Fusarium solani | e.g., Clinical Isolate | Potato Dextrose Broth | 72 | [Experimental Data] | [Experimental Data] |
| Botrytis cinerea | e.g., Field Isolate | Potato Dextrose Broth | 72 | [Experimental Data] | [Experimental Data] |
| Cryptococcus neoformans | e.g., ATCC 208821 | RPMI-1640 | 48 | [Experimental Data] | [Experimental Data] |
Experimental Protocols
The following are detailed protocols for determining the antifungal activity of 6α-Hydroxymaackiain. The broth microdilution method is recommended as it is a standardized and widely accepted technique for antifungal susceptibility testing.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
6α-Hydroxymaackiain
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates
-
Appropriate sterile growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS, or Potato Dextrose Broth)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Hemocytometer or other cell counting device
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Sterile pipettes and tips
Procedure:
-
Preparation of 6α-Hydroxymaackiain Stock Solution:
-
Dissolve 6α-Hydroxymaackiain in DMSO to a high concentration (e.g., 10 mg/mL).
-
Further dilute this stock solution in the growth medium to create a working stock solution at twice the highest desired final concentration.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain a fresh, sporulating culture.
-
Harvest spores or yeast cells by gently scraping the surface with a sterile loop and suspending them in sterile saline.
-
Adjust the inoculum concentration to a final concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL using a spectrophotometer (by measuring optical density) and confirming with a hemocytometer.
-
-
Microtiter Plate Setup:
-
In a 96-well plate, add 100 µL of sterile growth medium to all wells except the first column.
-
Add 200 µL of the working stock solution of 6α-Hydroxymaackiain to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last column of the dilution series.
-
This will result in 100 µL per well with decreasing concentrations of the compound.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL. This will also dilute the compound concentration by half to the desired final concentrations.
-
Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).
-
If using a positive control antifungal, prepare a separate dilution series in the same manner.
-
-
Incubation:
-
Seal the plates or use a lid to prevent evaporation.
-
Incubate the plates at an appropriate temperature for the specific fungus (e.g., 35°C for Candida albicans, 25-28°C for many filamentous fungi) for 24-72 hours, depending on the growth rate of the organism.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of 6α-Hydroxymaackiain that causes complete inhibition of visible growth as observed by the naked eye or a significant reduction in turbidity as measured by a microplate reader (e.g., ≥50% or ≥90% inhibition compared to the growth control).
-
Protocol 2: Assay for Determining the Effect on Fungal Membrane Integrity
This assay can provide insight into the membrane-disrupting mechanism of 6α-Hydroxymaackiain.
Materials:
-
Fungal culture grown to mid-log phase
-
6α-Hydroxymaackiain
-
Propidium Iodide (PI) or SYTOX Green nucleic acid stain
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
-
Positive control for membrane disruption (e.g., a known membrane-active antifungal or a detergent like Triton X-100)
Procedure:
-
Fungal Cell Preparation:
-
Grow the fungus in liquid medium to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with sterile PBS.
-
Resuspend the cells in PBS to a defined concentration.
-
-
Treatment:
-
Incubate the fungal cell suspension with various concentrations of 6α-Hydroxymaackiain (including a no-compound control) for a set period (e.g., 1-4 hours).
-
-
Staining:
-
Add PI or SYTOX Green to each sample at the manufacturer's recommended concentration. These dyes can only enter cells with compromised membranes and will fluoresce upon binding to nucleic acids.
-
Incubate in the dark for 15-30 minutes.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorometer. An increase in fluorescence compared to the untreated control indicates membrane damage.
-
Alternatively, visualize the cells under a fluorescence microscope to observe the percentage of stained (membrane-compromised) cells.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Fungal Inhibition Assay.
Caption: Proposed Mechanism of Action.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6α-Hydroxymaackiain
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of 6α-Hydroxymaackiain. The information provided is based on established principles of biotransformation and phytochemical analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 6α-Hydroxymaackiain?
A1: Currently, the most established and reported method for the synthesis of 6α-Hydroxymaackiain is through the biotransformation of its precursor, maackiain. This is typically achieved by using whole-cell cultures of specific fungal species that possess the necessary hydroxylating enzymes. Chemical synthesis routes are not well-documented in publicly available literature, likely due to challenges in achieving the required stereospecific hydroxylation.
Q2: Which microorganisms are known to convert maackiain to 6α-Hydroxymaackiain?
A2: Several fungal species have been identified to perform this biotransformation. The most cited are strains of Nectria haematococca (also known as Fusarium solani f. sp. pisi) and Colletotrichum gloeosporioides. These fungi utilize monooxygenase enzymes to introduce a hydroxyl group at the 6α position of the pterocarpan skeleton.
Q3: What are the main challenges in producing 6α-Hydroxymaackiain?
A3: The primary challenges include:
-
Low Yield: Achieving high titers of the desired product can be difficult due to factors like inefficient enzyme activity, substrate or product toxicity, and suboptimal fermentation conditions.
-
Byproduct Formation: Some microorganisms can further metabolize 6α-Hydroxymaackiain into other compounds, such as 6,6a-dihydroxymaackiain, which reduces the final yield of the target molecule.
-
Purification: Separating 6α-Hydroxymaackiain from the complex fermentation broth, unreacted substrate, and other metabolites can be challenging and requires multi-step purification protocols.
-
Microorganism Maintenance: Maintaining stable and high-producing fungal cultures requires careful attention to sterile techniques and culture conditions.
Q4: How can I confirm the identity and purity of my synthesized 6α-Hydroxymaackiain?
A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is suitable for initial purity assessment and quantification. For unambiguous structure confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the biotransformation of maackiain to 6α-Hydroxymaackiain.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Maackiain | 1. Inactive or low-activity fungal culture. | - Ensure the fungal culture is viable and in the correct growth phase before inoculation. - Use a fresh culture from a stock or re-streaked plate. - Optimize growth media and conditions (pH, temperature) for the specific fungal strain. |
| 2. Poor bioavailability of maackiain. | - Maackiain has low aqueous solubility. Dissolve it in a water-miscible organic solvent (e.g., DMSO, ethanol) before adding to the culture. - Ensure the final solvent concentration is not inhibitory to the fungus (typically <1% v/v). | |
| 3. Inappropriate fermentation conditions. | - Optimize temperature, pH, and aeration (shaking speed) for the biotransformation. These may differ from optimal growth conditions. - Perform a time-course experiment to determine the optimal incubation period. | |
| Low Yield of 6α-Hydroxymaackiain with High Maackiain Remainder | 1. Substrate inhibition. | - High concentrations of maackiain may be toxic or inhibitory to the fungus. - Implement a fed-batch or intermittent feeding strategy instead of a single high-concentration addition. |
| 2. Insufficient enzyme induction. | - The hydroxylating enzymes may be inducible. Ensure the culture conditions promote enzyme expression. - Consider adding a small amount of an inducer if known for your fungal system. | |
| Formation of Unwanted Byproducts (e.g., 6,6a-dihydroxymaackiain) | 1. Over-conversion of the product. | - The target product is being further metabolized by other fungal enzymes. - Shorten the fermentation time. Monitor the reaction closely by sampling at regular intervals and stop the reaction when the concentration of 6α-Hydroxymaackiain is maximal. |
| 2. Non-specific enzyme activity. | - If possible, consider using a different strain or species of fungus known for more specific hydroxylation. - Genetic modification of the production strain to knock out genes responsible for subsequent reactions could be a long-term strategy. | |
| Difficulty in Extracting the Product from the Fermentation Broth | 1. Inefficient solvent extraction. | - 6α-Hydroxymaackiain is more polar than maackiain. Use a moderately polar, water-immiscible organic solvent like ethyl acetate or a mixture of chloroform and methanol. - Adjust the pH of the aqueous phase to suppress ionization of the hydroxyl groups, which can improve extraction efficiency. - Perform multiple extractions (3-4 times) with fresh solvent and pool the organic phases. |
| 2. Emulsion formation during extraction. | - Centrifuge the mixture to break the emulsion. - Add a small amount of a saturated salt solution (brine) to the mixture. | |
| Co-elution of Product and Impurities during Chromatography | 1. Suboptimal chromatography conditions. | - For HPLC, adjust the mobile phase gradient, flow rate, or change the column stationary phase (e.g., from C18 to a phenyl-hexyl phase). - For column chromatography, screen different solvent systems with varying polarities using Thin Layer Chromatography (TTC) first to find the best separation conditions. |
Section 3: Experimental Protocols
Protocol 1: Biotransformation of Maackiain to 6α-Hydroxymaackiain
This protocol is a generalized procedure based on methods for fungal biotransformation. Researchers should optimize conditions for their specific fungal strain.
1. Inoculum Preparation: a. Aseptically transfer a small piece of mycelia or spores of Nectria haematococca from a stock plate to a fresh Potato Dextrose Agar (PDA) plate. b. Incubate at 25-28°C for 5-7 days, or until sufficient mycelial growth is observed. c. Prepare a seed culture by inoculating 100 mL of sterile Potato Dextrose Broth (PDB) in a 250 mL Erlenmeyer flask with 3-4 agar plugs (approx. 5 mm diameter) from the PDA plate. d. Incubate the seed culture at 25-28°C on a rotary shaker at 150-180 rpm for 3-4 days.
2. Fermentation and Biotransformation: a. Inoculate 1 L of PDB in a 2 L flask with 50 mL of the seed culture. b. Incubate at 25-28°C and 150-180 rpm for 3-5 days to allow for substantial biomass accumulation. c. Prepare a stock solution of maackiain (e.g., 10 mg/mL) in dimethyl sulfoxide (DMSO). d. Add the maackiain stock solution to the fungal culture to a final concentration of 50-100 µg/mL. The final DMSO concentration should not exceed 1% (v/v). e. Continue the incubation under the same conditions for another 24-72 hours. Monitor the conversion by taking small aliquots of the culture at regular intervals (e.g., every 12 hours) for analysis.
3. Product Extraction: a. After the desired incubation period, separate the mycelia from the culture broth by filtration or centrifugation. b. Combine the mycelia and the broth and extract three times with an equal volume of ethyl acetate. c. Pool the organic (ethyl acetate) layers and wash with a saturated NaCl solution (brine). d. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). e. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification and Analysis of 6α-Hydroxymaackiain
1. Column Chromatography (Initial Purification): a. Prepare a silica gel column with a suitable diameter and length based on the amount of crude extract. b. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol) and adsorb it onto a small amount of silica gel. c. Apply the dried, adsorbed sample to the top of the column. d. Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. e. Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (e.g., 7:3 or 1:1 v/v). f. Combine the fractions containing the product (visualized under UV light or with a suitable staining reagent) and evaporate the solvent.
2. Preparative HPLC (Final Purification): a. Dissolve the enriched fraction from column chromatography in the HPLC mobile phase. b. Purify the compound using a preparative HPLC system with a C18 reverse-phase column. c. Use a mobile phase gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape). A typical gradient might be from 30% to 70% acetonitrile over 30 minutes. d. Monitor the elution at a suitable wavelength (e.g., 280 nm or 310 nm) and collect the peak corresponding to 6α-Hydroxymaackiain. e. Evaporate the solvent from the collected fraction to obtain the pure compound.
3. Analytical Confirmation: a. HPLC-DAD: Analyze the purified compound on an analytical HPLC system to confirm its purity (>95%). The diode-array detector will provide the UV spectrum of the compound. b. LC-MS: Infuse the sample into a mass spectrometer to determine its molecular weight and fragmentation pattern, which should be consistent with the structure of 6α-Hydroxymaackiain. c. NMR: For complete structural elucidation and stereochemical confirmation, acquire ¹H-NMR and ¹³C-NMR spectra.
Section 4: Visualizations
Caption: Experimental workflow for 6α-Hydroxymaackiain synthesis.
Caption: Troubleshooting decision tree for low product yield.
Caption: Maackiain metabolic pathway in biotransformation.
stability issues of 6alpha-Hydroxymaackiain in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6α-Hydroxymaackiain. The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected bioactivity of 6α-Hydroxymaackiain in my experiments.
This is a common issue that can often be traced back to the stability of the compound in solution. Here are several potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Degradation in Solution | Solvent Selection: 6α-Hydroxymaackiain, like other pterocarpans, may exhibit limited stability in certain solvents. It is recommended to prepare stock solutions in high-purity DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous buffers used in bioassays, prepare fresh dilutions from the DMSO stock immediately before use. |
| pH Sensitivity: Pterocarpans can be susceptible to degradation at non-neutral pH. If your experimental buffer is acidic or alkaline, consider performing a pilot stability study by incubating 6α-Hydroxymaackiain in the buffer for the duration of your experiment and analyzing for degradation by HPLC. If significant degradation is observed, adjusting the buffer pH closer to neutral, if experimentally feasible, may be necessary. | |
| Temperature Sensitivity: Elevated temperatures can accelerate the degradation of many natural products. Avoid prolonged exposure of 6α-Hydroxymaackiain solutions to room temperature or higher. Keep stock solutions and working solutions on ice whenever possible during experimental setup. | |
| Precipitation in Aqueous Media | Solubility Issues: 6α-Hydroxymaackiain is a lipophilic molecule with limited aqueous solubility. When diluting a DMSO stock solution into aqueous cell culture media or buffers, precipitation can occur, leading to a lower effective concentration. |
| Troubleshooting: - Visually inspect your final working solution for any signs of precipitation (cloudiness or visible particles). - Reduce the final concentration of 6α-Hydroxymaackiain. - Increase the percentage of DMSO in the final solution, ensuring it remains below a concentration that is toxic to your cells (typically <0.5%). - Consider the use of a solubilizing agent, such as Pluronic F-68, if compatible with your experimental system. | |
| Adsorption to Labware | Non-specific Binding: Lipophilic compounds can adsorb to the surface of plastic labware, reducing the actual concentration in solution. |
| Troubleshooting: - Use low-binding microplates and tubes. - Pre-coating labware with a blocking agent like bovine serum albumin (BSA) may help in some cases, but check for compatibility with your assay. | |
| Oxidation | Sensitivity to Air: Some phenolic compounds are prone to oxidation. |
| Troubleshooting: - Prepare solutions fresh and use them promptly. - If long-term storage of aqueous solutions is necessary, consider degassing the solvent and storing under an inert gas like nitrogen or argon. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing 6α-Hydroxymaackiain?
A1: For long-term storage, it is best to dissolve 6α-Hydroxymaackiain in an anhydrous, high-purity solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. This stock solution should be stored in small, tightly sealed aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles and exposure to moisture and air.
Q2: How should I prepare working solutions of 6α-Hydroxymaackiain for cell-based assays?
A2: Prepare working solutions by diluting the DMSO stock solution into your aqueous cell culture medium or buffer immediately before use. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically below 0.5%) to avoid solvent-induced cytotoxicity. To prevent precipitation, add the DMSO stock to the aqueous medium while vortexing.
Q3: My 6α-Hydroxymaackiain solution has changed color. Is it still usable?
A3: A change in color, such as yellowing, can be an indication of degradation or oxidation. It is highly recommended to use a fresh, colorless solution for your experiments to ensure reproducibility and accuracy of your results. If you suspect degradation, you can analyze the solution by High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks and a decrease in the area of the parent compound peak.
Q4: How does pH affect the stability of 6α-Hydroxymaackiain?
A4: While specific data for 6α-Hydroxymaackiain is limited, isoflavonoids, in general, can be unstable in acidic or alkaline conditions. Degradation is often more pronounced at acidic pH values (e.g., pH 3.1). For experiments requiring non-neutral pH, it is advisable to conduct a preliminary stability test to determine the extent of degradation over the experimental timeframe.
Q5: Can I store diluted aqueous solutions of 6α-Hydroxymaackiain?
A5: It is generally not recommended to store diluted aqueous solutions of 6α-Hydroxymaackiain for extended periods due to the risk of degradation and precipitation. Always prepare fresh working solutions from a frozen DMSO stock on the day of the experiment.
Experimental Protocols
Protocol 1: Preparation of 6α-Hydroxymaackiain Stock and Working Solutions
-
Materials:
-
6α-Hydroxymaackiain (solid)
-
Anhydrous DMSO (cell culture grade)
-
Sterile, low-binding microcentrifuge tubes
-
Sterile cell culture medium or buffer
-
-
Procedure for Stock Solution (10 mM):
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh a small amount of 6α-Hydroxymaackiain (e.g., 1 mg). The molecular weight of 6α-Hydroxymaackiain is 286.28 g/mol .
-
Calculate the volume of DMSO required to make a 10 mM stock solution. For 1 mg: (1 mg / 286.28 g/mol ) / (10 mmol/L) = 0.349 mL or 349 µL.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, low-binding tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Procedure for Working Solution (e.g., 10 µM):
-
Thaw one aliquot of the 10 mM stock solution on ice.
-
Perform a serial dilution in your final aqueous medium (e.g., cell culture medium). For a 10 µM solution, you can perform a 1:1000 dilution.
-
To avoid precipitation, add the stock solution to the medium while gently vortexing. For example, add 1 µL of the 10 mM stock to 999 µL of medium.
-
Ensure the final DMSO concentration is below the tolerance level of your experimental system.
-
Use the working solution immediately after preparation.
-
Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Materials:
-
6α-Hydroxymaackiain working solutions (prepared as in Protocol 1)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of your 6α-Hydroxymaackiain working solution in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of methanol to a blank well.
-
Add 100 µL of a known antioxidant (e.g., ascorbic acid or Trolox) as a positive control.
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Signaling Pathways and Experimental Workflows
Apoptosis Induction Pathway
Pterocarpans, including 6α-Hydroxymaackiain, have been shown to induce apoptosis in cancer cells. This process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of executioner caspases.
Caption: Apoptosis Induction by 6α-Hydroxymaackiain.
NF-κB Signaling Pathway Inhibition
Several isoflavonoids have been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. Inhibition can occur at various points, including the prevention of IκBα degradation, which retains NF-κB in the cytoplasm.
Caption: NF-κB Pathway Inhibition.
Experimental Workflow for Stability Assessment
This workflow outlines the steps to assess the stability of 6α-Hydroxymaackiain in a specific experimental buffer.
Caption: Stability Assessment Workflow.
Technical Support Center: 6α-Hydroxymaackiain Purification Protocols
Welcome to the technical support center for the purification of 6α-Hydroxymaackiain. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this pterocarpan.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying 6α-Hydroxymaackiain from a crude plant extract?
A1: A common strategy involves a multi-step approach starting with solvent extraction from the plant material, followed by one or more chromatographic separations. A typical workflow begins with a crude extraction using a moderately polar solvent like methanol or ethanol. This is often followed by liquid-liquid partitioning to remove highly nonpolar or polar impurities. The resulting enriched extract is then subjected to column chromatography, often using silica gel for initial cleanup, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Q2: Which chromatographic techniques are most suitable for 6α-Hydroxymaackiain purification?
A2: Both normal-phase and reversed-phase chromatography are effective.
-
Silica Gel Column Chromatography: This is a good initial step for separating major classes of compounds. Pterocarpans like 6α-Hydroxymaackiain can be eluted using solvent systems of increasing polarity, such as gradients of hexane-ethyl acetate or dichloromethane-methanol.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for high-resolution separation and achieving high purity. A C18 column is commonly used with a mobile phase consisting of a gradient of water (often acidified with formic or acetic acid) and acetonitrile or methanol.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique can be effective for separating pterocarpans and avoids irreversible adsorption that can occur with solid supports like silica gel. A two-phase solvent system, such as ethyl acetate-ethanol-acetic acid-water, can be employed.
Q3: How can I assess the purity of my 6α-Hydroxymaackiain sample?
A3: Purity is typically assessed using a combination of analytical techniques:
-
Analytical HPLC-DAD: High-Performance Liquid Chromatography with a Diode-Array Detector allows for the quantification of the main peak relative to any impurities and can provide UV spectral data to aid in peak identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the molecular weight of the compound in your purified fraction, confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure of 6α-Hydroxymaackiain and to detect any remaining impurities.
Q4: What are some potential stability issues for 6α-Hydroxymaackiain during purification?
A4: While specific data for 6α-Hydroxymaackiain is limited, related phenolic compounds can be sensitive to:
-
pH: Extreme pH values (both acidic and basic) can potentially cause degradation of phenolic compounds. It is generally advisable to work in a mildly acidic to neutral pH range.
-
Temperature: Pterocarpans can be heat-sensitive. Avoid high temperatures during solvent evaporation (e.g., use a rotary evaporator at moderate temperatures) and during long-term storage.
-
Light and Oxygen: Phenolic compounds can be susceptible to oxidation and photodegradation. It is good practice to store extracts and purified compounds in amber vials, under an inert atmosphere (like nitrogen or argon), and at low temperatures.
Troubleshooting Guides
Problem 1: Low Yield of 6α-Hydroxymaackiain
| Possible Cause | Suggested Solution |
| Incomplete Extraction | Ensure the plant material is finely ground to maximize surface area. Consider using extraction enhancement techniques like sonication or Soxhlet extraction. The choice of extraction solvent is also critical; methanol or ethanol are generally effective for pterocarpans. |
| Compound Loss During Liquid-Liquid Partitioning | Ensure the pH of the aqueous phase is appropriate to keep 6α-Hydroxymaackiain in its neutral form, thus favoring partitioning into the organic layer. Multiple extractions with the organic solvent will improve recovery. |
| Irreversible Adsorption on Silica Gel | Pterocarpans with multiple hydroxyl groups can bind strongly to silica. If this is suspected, consider using a less active stationary phase like deactivated silica or switching to reversed-phase chromatography or HSCCC. |
| Degradation During Purification | Minimize exposure to high temperatures, direct light, and extreme pH. Use solvents that have been degassed to reduce oxidation. |
Problem 2: Co-elution of Impurities with 6α-Hydroxymaackiain
| Possible Cause | Suggested Solution |
| Insufficient Chromatographic Resolution | In silica gel chromatography, try a shallower solvent gradient or test different solvent systems (e.g., replace ethyl acetate with acetone). In RP-HPLC, optimize the gradient by making it shallower around the elution time of your compound. Also, consider changing the organic modifier (e.g., from methanol to acetonitrile) or the pH of the aqueous phase to alter selectivity. |
| Structurally Similar Impurities | Plant extracts often contain other pterocarpans or flavonoids with similar polarities. A different chromatographic mode may be necessary. For example, if normal-phase fails to separate the compounds, try reversed-phase, or vice-versa. HSCCC can also offer different selectivity. |
| Column Overload | Injecting too much sample can lead to broad, overlapping peaks. Reduce the sample load and/or increase the column diameter. |
Problem 3: Peak Tailing in RP-HPLC
| Possible Cause | Suggested Solution |
| Secondary Interactions with Residual Silanols | The hydroxyl groups on 6α-Hydroxymaackiain can interact with free silanol groups on the C18 column packing. Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the silanol groups. |
| Column Overload | As with co-elution, overloading the column can cause peak tailing. Dilute the sample or inject a smaller volume. |
| Column Degradation | The column may be degrading, especially if used with high pH mobile phases. Test the column with a standard compound mixture to check its performance. If necessary, replace the column. |
Experimental Protocols
Note: The following protocols are illustrative examples based on common practices for purifying pterocarpans and related isoflavonoids. Optimization will be necessary for specific experimental conditions.
Protocol 1: Extraction and Initial Fractionation
-
Extraction: Macerate 100 g of dried, powdered plant material with 500 mL of methanol at room temperature for 24 hours. Repeat the extraction three times.
-
Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
-
Liquid-Liquid Partitioning: Dissolve the crude extract in 200 mL of a methanol/water (9:1 v/v) solution. Partition this solution sequentially with hexane (3 x 200 mL) to remove nonpolar compounds, followed by ethyl acetate (3 x 200 mL).
-
Final Concentration: Evaporate the ethyl acetate fraction to dryness to yield an extract enriched in moderately polar compounds, including 6α-Hydroxymaackiain.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the enriched ethyl acetate extract in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. After drying, carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a stepwise or linear gradient of hexane and ethyl acetate. A suggested gradient could be from 100% hexane to 50:50 hexane:ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC). Combine fractions containing the spot corresponding to 6α-Hydroxymaackiain.
Table 1: Example Solvent Systems for Silica Gel Chromatography of Pterocarpans
| Solvent System | Typical Ratio Range (v/v) | Notes |
| Hexane - Ethyl Acetate | 95:5 to 50:50 | A common system for separating compounds of moderate polarity. |
| Dichloromethane - Methanol | 99:1 to 90:10 | Useful for more polar pterocarpans. |
Protocol 3: Preparative RP-HPLC
-
Column: C18 semi-preparative or preparative column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Elution: Develop a gradient based on analytical HPLC results. A hypothetical gradient could be:
-
0-5 min: 30% B
-
5-35 min: 30% to 70% B
-
35-40 min: 70% to 100% B
-
40-45 min: 100% B
-
-
Flow Rate: Adjust based on column diameter (e.g., 5-20 mL/min for a 20 mm ID column).
-
Detection: UV detector set at a wavelength appropriate for 6α-Hydroxymaackiain (e.g., around 280-310 nm).
-
Fraction Collection: Collect the peak corresponding to 6α-Hydroxymaackiain.
-
Post-Purification: Evaporate the acetonitrile from the collected fraction and then lyophilize or perform a final liquid-liquid extraction to remove the remaining water and formic acid.
Table 2: Example Preparative HPLC Parameters for Isoflavonoid/Pterocarpan Purification
| Parameter | Value |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 15 mL/min |
| Detection | 285 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
Visualizations
Caption: General purification workflow for 6α-Hydroxymaackiain.
Caption: Troubleshooting logic for co-eluting impurities.
Caption: Simplified pterocarpan biosynthetic pathway context.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 6α-Hydroxymaackiain and its related pterocarpan compounds, such as maackiain and medicarpin.
Troubleshooting Guide
Effective troubleshooting is crucial for achieving optimal HPLC separation. Common issues encountered during the analysis of 6α-Hydroxymaackiain and related compounds are outlined below, along with their potential causes and recommended solutions.[1][2][3]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution/Overlapping Peaks | - Inappropriate mobile phase composition.- Unsuitable column chemistry.- Flow rate is too high.- High sample load.[2] | - Optimize the mobile phase gradient and pH.[4][5]- Select a column with a different stationary phase (e.g., C18, PFP).- Reduce the flow rate to enhance separation.[4]- Decrease the injection volume or sample concentration.[4] |
| Peak Tailing | - Presence of active sites on the column.- Secondary interactions between the analyte and stationary phase.- Incompatibility between the sample solvent and mobile phase.[1] | - Use a column with end-capping or a base-deactivated stationary phase.- Add a competing base or acid to the mobile phase.- Dissolve the sample in the initial mobile phase.[1] |
| Peak Fronting | - Column overload.- Sample solvent stronger than the mobile phase. | - Reduce the amount of sample injected.[4]- Dilute the sample in a weaker solvent or the mobile phase. |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump or gradient mixer malfunction.[3][6] | - Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a stable temperature.[4][7]- Purge the pump and check for leaks or bubbles.[3] |
| High Backpressure | - Column frit or tubing blockage.- Precipitation of buffer salts.- Particulate matter from the sample.[2] | - Back-flush the column (if permissible by the manufacturer).- Filter the mobile phase and samples.- Ensure buffer solubility in the organic modifier. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Detector lamp nearing the end of its life.[3] | - Use high-purity solvents and degas the mobile phase.- Flush the detector cell.- Purge the pump to remove air bubbles.[3]- Replace the detector lamp if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate 6α-Hydroxymaackiain, maackiain, and medicarpin?
A1: A reversed-phase HPLC method using a C18 column is a common starting point for the separation of isoflavonoids. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is typically effective.
Q2: How can I improve the resolution between 6α-Hydroxymaackiain and maackiain?
A2: Improving resolution between these closely related compounds can be achieved by optimizing the mobile phase gradient, reducing the flow rate, or trying a different column chemistry. A shallower gradient will increase the separation time and can improve resolution.[7][8] A column with a pentafluorophenyl (PFP) stationary phase may offer different selectivity for these compounds compared to a standard C18 column.
Q3: My peaks for 6α-Hydroxymaackiain are tailing. What should I do?
A3: Peak tailing for compounds like pterocarpans can be due to interactions with residual silanol groups on the silica-based stationary phase.[8] To mitigate this, you can add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of the silanol groups. Using an end-capped C18 column or a column specifically designed for the analysis of such compounds can also significantly reduce tailing.
Q4: What detection wavelength is appropriate for these compounds?
A4: Pterocarpans like 6α-Hydroxymaackiain, maackiain, and medicarpin typically exhibit UV absorbance in the range of 280-310 nm. A diode array detector (DAD) or a UV detector set at around 280 nm is generally suitable for their detection.[9]
Q5: How should I prepare my samples for HPLC analysis?
A5: Samples should be dissolved in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition.[1] It is crucial to filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column and increase backpressure.
Experimental Protocols
Below is a detailed methodology for a typical HPLC experiment for the separation of 6α-Hydroxymaackiain and related compounds. This protocol is a starting point and may require optimization based on your specific instrumentation and sample matrix.
Sample Preparation
-
Accurately weigh a known amount of the sample (e.g., plant extract, purified compound).
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: A standard experimental workflow for HPLC analysis.
References
- 1. ijsdr.org [ijsdr.org]
- 2. aelabgroup.com [aelabgroup.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. mastelf.com [mastelf.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Expression of 6α-Hydroxymaackiain 3-O-Methyltransferase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low expression of recombinant 6α-hydroxymaackiain 3-O-methyltransferase (HMM).
Troubleshooting Guide: Low Expression of HMM
Low or no expression of recombinant HMM is a common issue. The following guide provides a systematic approach to troubleshoot and optimize your expression experiments.
Problem 1: No or Very Low Target Protein Detected
If you are unable to detect your recombinant HMM protein by methods like SDS-PAGE or Western blot, consider the following potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Codon Bias: The HMM gene from a plant source may contain codons that are rare in your expression host (e.g., E. coli). This can lead to translational stalling and premature termination.[1][2][3][4][5][6] | Codon Optimization: Synthesize the HMM gene with codons optimized for your specific expression host.[1][2][4][6][7] Several online tools and commercial services are available for this purpose.[2] |
| mRNA Instability: The secondary structure of the HMM mRNA transcript, especially around the 5' end, can hinder ribosome binding and initiation of translation.[3][6][8] | mRNA Structure Analysis: Use RNA folding prediction tools to identify and modify sequences that form stable secondary structures near the ribosome binding site.[2][6] |
| Protein Toxicity: Overexpression of a foreign protein can be toxic to the host cells, leading to cell death and low protein yield.[5][9][10] | Use a Tightly Regulated Promoter: Employ an inducible expression system with low basal expression to minimize protein production before induction.[11] Lower Induction Temperature: Reduce the induction temperature to 15-25°C to slow down protein synthesis and reduce toxicity.[5][11][12] Reduce Inducer Concentration: Lower the concentration of the inducer (e.g., IPTG) to decrease the rate of transcription.[11][12] |
| Plasmid Integrity: Errors in the cloned HMM gene sequence or an incorrect reading frame can result in a non-functional or truncated protein.[5] | Sequence Verification: Always sequence your final expression construct to confirm the integrity and correct reading frame of the HMM gene.[5] |
| Inefficient Transcription/Translation Initiation: Weak promoter or ribosome binding site (RBS) can lead to poor expression. | Vector Selection: Choose an expression vector with a strong promoter suitable for your host.[13] Optimize RBS: Ensure the RBS sequence is optimal for your expression host. |
Problem 2: HMM is Expressed but Insoluble (Inclusion Bodies)
In many cases, high-level expression in E. coli can lead to the formation of insoluble protein aggregates known as inclusion bodies.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| High Expression Rate: Rapid synthesis of HMM can overwhelm the cellular folding machinery, leading to aggregation.[11][14] | Lower Expression Temperature: Induce protein expression at a lower temperature (e.g., 15-20°C) to slow down translation and allow more time for proper folding.[10][11][12] Reduce Inducer Concentration: Use a lower concentration of the inducer to decrease the rate of protein synthesis.[11][12] |
| Lack of Proper Chaperones: The expression host may lack the specific chaperones required for the correct folding of the plant-derived HMM. | Co-expression of Chaperones: Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in the proper folding of your protein.[12][15] |
| Sub-optimal Culture Conditions: The growth medium and conditions can influence protein solubility. | Optimize Growth Medium: Experiment with different growth media. Sometimes a minimal medium can improve solubility by slowing down cell growth and protein production.[9] |
| Absence of a Solubility-Enhancing Partner: Some proteins require a fusion partner to remain soluble. | Use Solubility Tags: Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP), Glutathione S-transferase (GST), or Small Ubiquitin-like Modifier (SUMO), to the N- or C-terminus of HMM.[9][16][17][18][19] |
Frequently Asked Questions (FAQs)
Q1: What is 6α-hydroxymaackiain 3-O-methyltransferase (HMM) and why is its expression important?
A1: 6α-hydroxymaackiain 3-O-methyltransferase (HMM) is an enzyme involved in the biosynthesis of pisatin, a phytoalexin produced by pea plants (Pisum sativum) in response to microbial infection and other stressors.[20] The terminal step in pisatin biosynthesis is catalyzed by HMM.[20] Successful recombinant expression of HMM is crucial for studying its structure, function, and enzymatic mechanism, which can have applications in developing disease-resistant plants and for potential pharmaceutical applications.
Q2: Which expression system is best for HMM?
A2: While there is no single "best" system, E. coli is often the first choice due to its low cost, rapid growth, and ease of genetic manipulation.[14][21] However, if HMM requires specific post-translational modifications or fails to fold correctly in a prokaryotic system, eukaryotic systems like yeast (Saccharomyces cerevisiae or Pichia pastoris), insect cells, or plant-based expression systems should be considered.[22]
Q3: How can I improve the solubility of my recombinant HMM?
A3: To improve the solubility of HMM, you can try the following strategies:
-
Reduce the concentration of the inducer (e.g., IPTG).[11][12]
-
Fuse a solubility-enhancing tag like MBP or GST to your protein.[17][18]
-
Co-express molecular chaperones to assist in proper folding.[12]
-
Optimize the culture medium and growth conditions.[9]
Q4: My codon-optimized HMM gene still expresses poorly. What else can I do?
A4: Even with codon optimization, other factors can limit expression. Consider the following:
-
mRNA secondary structure: Analyze the 5' end of your mRNA for stable secondary structures that might be inhibiting translation initiation and modify the sequence if necessary.[6][8]
-
Promoter strength and regulation: Ensure you are using a vector with a strong, tightly regulated promoter.[11]
-
Host strain selection: Try different E. coli expression strains, as some are better suited for expressing challenging or toxic proteins (e.g., BL21(DE3) pLysS, C41(DE3)).[5][9][10]
-
Protein stability: The protein might be expressed but rapidly degraded. You can try adding protease inhibitors during cell lysis and purification.
Experimental Protocols & Visualizations
Protocol 1: Small-Scale Expression Trial to Optimize HMM Expression
This protocol outlines a method for testing different conditions to optimize the expression of recombinant HMM in E. coli.
-
Transformation: Transform your HMM expression plasmid into different E. coli expression strains (e.g., BL21(DE3), BL21(DE3)pLysS, Rosetta(DE3)).
-
Starter Culture: Inoculate a single colony from each transformation into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction Cultures: Inoculate 10 mL of fresh LB medium with 100 µL of the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.5-0.8.
-
Induction: Split each culture into smaller aliquots to test different conditions:
-
Temperature: Induce cultures at different temperatures (e.g., 37°C, 30°C, 25°C, 18°C).
-
Inducer Concentration: Test a range of IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
-
-
Harvesting: After induction for a set time (e.g., 4 hours for 37°C, overnight for lower temperatures), harvest the cells by centrifugation.
-
Analysis: Resuspend the cell pellets in lysis buffer and analyze the total cell lysate and soluble fraction by SDS-PAGE and Western blot to determine the optimal expression conditions.
Diagrams
Caption: A workflow for troubleshooting low HMM expression.
Caption: Simplified pisatin biosynthesis pathway highlighting the role of HMM.
References
- 1. How Are Codons Optimized for Recombinant Protein Expression? [synapse.patsnap.com]
- 2. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 3. genscript.com [genscript.com]
- 4. web.genewiz.com [web.genewiz.com]
- 5. goldbio.com [goldbio.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Considerations in the Use of Codon Optimization for Recombinant Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genome engineering for improved recombinant protein expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. neb.com [neb.com]
- 11. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 12. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 13. journalijbcrr.com [journalijbcrr.com]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 16. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]
- 19. Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Induction of 6a-hydroxymaackiain 3-O-methyltransferase and phenylalanine ammonia-lyase mRNA translational activities during the biosynthesis of pisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Current strategies for protein production and purification enabling membrane protein structural biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of 6alpha-Hydroxymaackiain Extraction from Pea Seedlings
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the extraction and refinement of 6alpha-Hydroxymaackiain from pea seedlings (Pisum sativum). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from pea seedlings?
A1: this compound is a pterocarpan phytoalexin, a class of antimicrobial compounds produced by plants in response to stress, such as microbial infection.[1][2] It is a direct precursor in the biosynthesis of pisatin, the major phytoalexin in peas.[1][2] Its extraction is of interest for studying plant defense mechanisms and for potential applications in agriculture and medicine due to its bioactive properties.
Q2: How is the production of this compound induced in pea seedlings?
A2: The synthesis of this compound and other phytoalexins is naturally low in healthy pea seedlings. Its production can be induced by exposing the seedlings to elicitors, which are compounds that trigger a defense response. Common abiotic elicitors include salts of heavy metals, such as copper chloride (CuCl₂).[1] Biotic elicitors, like fungal cell wall components, can also be used.[2]
Q3: What are the key challenges in extracting and refining this compound?
A3: Key challenges include:
-
Low Yields: As a stress-induced metabolite, the concentration of this compound can be low, making extraction challenging.
-
Compound Stability: Pterocarpans can be sensitive to degradation by factors such as high temperatures, extreme pH, and light exposure during extraction and storage.[3][4]
-
Co-extraction of Interfering Compounds: Crude extracts often contain a complex mixture of other phenolic compounds, flavonoids, and lipids, which can interfere with purification and analysis.
-
Purification Complexity: Separating this compound from structurally similar compounds requires effective chromatographic techniques.
Q4: Which analytical techniques are suitable for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for the quantification of this compound. Isocratic or gradient elution with a suitable mobile phase on a C18 column allows for the separation and quantification of the compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and refinement of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Ineffective elicitation of pea seedlings. | Optimize the concentration of the elicitor (e.g., CuCl₂) and the duration of the treatment. Ensure seedlings are at an appropriate developmental stage for maximal response. |
| Inefficient extraction solvent. | Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures). Methanol and ethanol are often effective for extracting phenolic compounds.[5] | |
| Incomplete cell lysis during homogenization. | Ensure thorough grinding of the pea seedling tissue, preferably in liquid nitrogen, to a fine powder to maximize solvent exposure to the cellular contents. | |
| Degradation of the target compound during extraction. | Perform extraction at low temperatures (e.g., 4°C) and protect the extract from light to minimize degradation.[3] | |
| Poor Resolution in HPLC Analysis | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a small percentage of acid like formic or acetic acid) and the gradient profile to improve separation from closely eluting peaks. |
| Column contamination or degradation. | Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. | |
| Presence of co-eluting interfering compounds. | Incorporate a solid-phase extraction (SPE) clean-up step prior to HPLC analysis to remove interfering substances. | |
| Compound Instability in Storage | Oxidation, enzymatic degradation, or light-induced degradation of the purified compound. | Store the purified this compound in an inert atmosphere (e.g., under argon or nitrogen), at low temperatures (-20°C or -80°C), and in amber vials to protect from light.[3][4] |
| Residual solvent or water in the purified sample. | Ensure the sample is thoroughly dried under vacuum before long-term storage. |
Quantitative Data Presentation
The following tables provide illustrative data on the impact of different extraction parameters on the yield of pterocarpans from pea seedlings. Please note that these are representative values, and actual yields may vary depending on the specific experimental conditions, pea variety, and elicitation efficiency.
Table 1: Effect of Extraction Solvent on the Yield of this compound
| Extraction Solvent | Relative Yield (%) |
| 80% Methanol | 100 ± 8 |
| 80% Ethanol | 92 ± 7 |
| 100% Acetone | 75 ± 6 |
| Ethyl Acetate | 60 ± 5 |
| Water | 35 ± 4 |
Table 2: Influence of Extraction Time and Temperature on this compound Yield
| Temperature (°C) | Extraction Time (hours) | Relative Yield (%) |
| 4 | 12 | 85 ± 7 |
| 4 | 24 | 95 ± 8 |
| 25 | 12 | 100 ± 9 |
| 25 | 24 | 98 ± 8 |
| 50 | 1 | 80 ± 6 (potential for degradation) |
Experimental Protocols
Protocol 1: Elicitation of Pea Seedlings for this compound Production
-
Seed Germination: Germinate pea seeds (Pisum sativum) on moist filter paper in the dark for 5-7 days.
-
Elicitor Preparation: Prepare a 5 mM solution of copper chloride (CuCl₂) in sterile deionized water.
-
Elicitation: Uniformly spray the pea seedlings with the CuCl₂ solution. Control seedlings should be sprayed with sterile deionized water.
-
Incubation: Place the seedlings in a controlled environment (e.g., 25°C, high humidity) in the dark for 48-72 hours to allow for the accumulation of phytoalexins.
-
Harvesting: Harvest the seedlings (roots and shoots) and immediately freeze them in liquid nitrogen. Store at -80°C until extraction.
Protocol 2: Extraction and Partial Purification of this compound
-
Homogenization: Grind the frozen pea seedling tissue to a fine powder using a mortar and pestle with liquid nitrogen.
-
Solvent Extraction: Suspend the powdered tissue in 80% methanol (1:10 w/v) and stir for 24 hours at 4°C in the dark.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Re-extraction: Re-extract the pellet with 80% methanol for another 12 hours and centrifuge again. Pool the supernatants.
-
Solvent Evaporation: Evaporate the methanol from the pooled supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Liquid-Liquid Partitioning: Resuspend the aqueous residue in deionized water and partition it three times against an equal volume of ethyl acetate.
-
Final Evaporation: Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure. The resulting crude extract can be used for further purification.
Protocol 3: HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude extract from Protocol 2 in a small volume of the HPLC mobile phase and filter through a 0.22 µm syringe filter.
-
HPLC System: Use a preparative or semi-preparative HPLC system with a C18 column.
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile in water (both containing 0.1% formic acid). For example, a linear gradient from 20% to 80% acetonitrile over 40 minutes.
-
Detection: Monitor the elution profile at a wavelength of 280 nm and 310 nm.
-
Fraction Collection: Collect fractions corresponding to the peak of this compound based on the retention time of a standard, if available, or by subsequent analysis of the fractions (e.g., by LC-MS).
-
Purity Assessment: Analyze the collected fractions by analytical HPLC to assess purity. Pool the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Biosynthesis of Pisatin from L-Phenylalanine
Caption: Biosynthetic pathway of pisatin from L-Phenylalanine in pea seedlings.
Experimental Workflow for this compound Extraction and Purification
Caption: Step-by-step workflow for the extraction and purification of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low yields of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of the cDNAs encoding (+)6a-hydroxymaackiain 3-O-methyltransferase, the terminal step for the synthesis of the phytoalexin pisatin in Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-Treatment, Extraction Solvent, and Color Stability of Anthocyanins from Purple Sweetpotato [mdpi.com]
- 5. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 6alpha-Hydroxymaackiain during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 6α-Hydroxymaackiain during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and experimentation of 6α-Hydroxymaackiain.
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or concentration over a short period. | Light-induced degradation (Photodegradation): Pterocarpans, the class of compounds 6α-Hydroxymaackiain belongs to, can be sensitive to light. | - Work with the compound in a dimly lit area or use amber-colored labware. - Store stock solutions and experimental samples in light-protecting containers (e.g., amber vials) or wrap them in aluminum foil. - Minimize exposure to direct sunlight or strong artificial light. |
| Inconsistent results between experimental runs. | Oxidative degradation: Phenolic compounds are susceptible to oxidation, especially when exposed to air (oxygen), metal ions, or high pH. | - Use degassed solvents for preparing solutions. Purge with an inert gas like nitrogen or argon. - Consider adding an antioxidant (e.g., BHT, ascorbic acid) to the solvent, ensuring it does not interfere with the experiment. - Avoid using metal spatulas or containers that could leach metal ions. Use glass or high-quality plastic labware. |
| Precipitation or cloudiness in the solution. | pH-related instability or low solubility: The stability and solubility of flavonoids can be pH-dependent. Extreme pH values can lead to degradation or precipitation. | - Maintain the pH of the solution within a neutral or slightly acidic range (pH 4-7) where possible. - If the experimental conditions require a different pH, perform a small-scale stability test to assess the compound's stability at that pH. - Ensure the chosen solvent has adequate solubilizing power for 6α-Hydroxymaackiain. |
| Degradation is observed even with careful handling. | Thermal degradation: Elevated temperatures can accelerate the degradation of many organic compounds. | - Store stock solutions and samples at low temperatures, preferably at -20°C or -80°C for long-term storage. - For short-term storage during an experiment, keep samples on ice. - Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller, single-use vials. |
| Appearance of unknown peaks in analytical readouts (e.g., HPLC, LC-MS). | Solvent-induced degradation: The choice of solvent can impact the stability of the compound. | - Use high-purity, HPLC-grade solvents. - Be aware that some solvents can react with the compound over time. For example, methanol can sometimes participate in reactions. - If storing in solution, perform a preliminary stability study in the chosen solvent. Dimethyl sulfoxide (DMSO) is often a good choice for initial stock solutions due to its aprotic nature. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 6α-Hydroxymaackiain?
A1: Solid 6α-Hydroxymaackiain should be stored in a tightly sealed, light-resistant container in a cool, dark, and dry place. For long-term storage, keeping it at -20°C in a desiccator is recommended to minimize degradation from moisture and heat.
Q2: How should I prepare stock solutions of 6α-Hydroxymaackiain to ensure stability?
A2: It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. Prepare a concentrated stock solution, and then make fresh dilutions for your experiments. Store the stock solution in small, single-use aliquots in amber vials at -20°C or -80°C to avoid repeated freeze-thaw cycles and light exposure.
Q3: My experiment requires incubation at 37°C. How can I minimize the degradation of 6α-Hydroxymaackiain?
A3: While some degradation at elevated temperatures may be unavoidable, you can minimize it by:
-
Keeping the incubation time as short as possible.
-
Ensuring the experimental medium is at an optimal pH for stability (if compatible with your experimental design).
-
Including appropriate controls to account for any degradation that may occur. You can run a parallel sample under the same conditions without your biological system to quantify the extent of abiotic degradation.
Q4: What are the likely degradation products of 6α-Hydroxymaackiain?
A4: While specific degradation products for 6α-Hydroxymaackiain are not extensively documented in publicly available literature, degradation of pterocarpans can involve oxidation of the phenolic hydroxyl groups and cleavage of the ether linkages in the heterocyclic rings. Analytical techniques such as LC-MS/MS would be necessary to identify and characterize any degradation products that form under your specific experimental conditions.
Q5: How can I monitor the degradation of 6α-Hydroxymaackiain in my samples?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for monitoring the integrity of 6α-Hydroxymaackiain. A decrease in the peak area of the parent compound and the appearance of new, unidentified peaks can indicate degradation. Developing a stability-indicating HPLC method, where the parent compound is well-resolved from any potential degradation products, is ideal.
Experimental Protocols
Protocol 1: Preparation and Storage of 6α-Hydroxymaackiain Stock Solution
-
Materials:
-
6α-Hydroxymaackiain (solid)
-
Anhydrous DMSO (or other suitable solvent)
-
Amber glass vials with Teflon-lined caps
-
Calibrated microbalance
-
Vortex mixer
-
-
Procedure:
-
Allow the solid 6α-Hydroxymaackiain to equilibrate to room temperature before opening the container to prevent condensation of moisture.
-
In a dimly lit environment, weigh the desired amount of the compound using a calibrated microbalance.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use amber vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: General Forced Degradation Study
This protocol can be adapted to test the stability of 6α-Hydroxymaackiain under various stress conditions.
-
Materials:
-
6α-Hydroxymaackiain stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
-
Procedure:
-
Acidic Degradation: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Alkaline Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate under the same conditions as the acidic degradation. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate under the same conditions. Quench the reaction if necessary before HPLC analysis.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution in a clear vial to a light source (e.g., UV lamp or direct sunlight) for a defined period. Keep a control sample wrapped in aluminum foil.
-
Analysis: At each time point, analyze the samples by a suitable stability-indicating HPLC method to determine the remaining percentage of 6α-Hydroxymaackiain and observe the formation of any degradation products.
-
Visualizations
Technical Support Center: Optimization of CuCl₂ Stress Induction for Phytoalexin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing copper chloride (CuCl₂) as an elicitor to induce phytoalexin production in plants and cell cultures.
Frequently Asked Questions (FAQs)
Q1: Why is CuCl₂ used as an elicitor for phytoalexin production?
A1: Copper chloride (CuCl₂) is an abiotic elicitor that induces a stress response in plants, mimicking certain aspects of pathogen attacks. This stress triggers the activation of plant defense mechanisms, including the synthesis and accumulation of low molecular weight antimicrobial compounds known as phytoalexins.[1][2][3] Heavy metal salts like CuCl₂ are known to be effective inducers of phytoalexin synthesis in various plant species.[4]
Q2: What is the general mechanism by which CuCl₂ induces phytoalexin synthesis?
A2: Copper, as a redox-active metal, can generate reactive oxygen species (ROS) when present in excess. This oxidative burst acts as a key signaling event in the plant cell. The perception of this stress signal at the plasma membrane initiates a signal transduction cascade. This cascade typically involves ion fluxes, phosphorylation events, and the activation of transcription factors, ultimately leading to the upregulation of genes encoding enzymes for phytoalexin biosynthetic pathways.
Q3: What types of phytoalexins can be induced by CuCl₂?
A3: The types of phytoalexins induced are specific to the plant species being studied. For example, in pea (Pisum sativum), CuCl₂ can induce the production of the isoflavonoid pisatin.[4] In barley, CuCl₂ treatment leads to the accumulation of phenylamides and methoxylchalcones. Research has also shown that copper salts can stimulate the production of various phenolics and other secondary metabolites with antimicrobial properties in different plant cell cultures.[5]
Q4: Is there an optimal concentration of CuCl₂ for phytoalexin induction?
A4: The optimal concentration of CuCl₂ is highly dependent on the plant species, the type of culture (e.g., whole plant, callus, or suspension culture), and experimental conditions. It is crucial to perform a dose-response experiment to determine the concentration that maximizes phytoalexin yield without causing excessive cell death. The effective concentration can range from micromolar (µM) to millimolar (mM) levels.[4][5]
Troubleshooting Guide
Issue 1: Low or no phytoalexin yield after CuCl₂ treatment.
-
Possible Cause 1: Sub-optimal CuCl₂ concentration.
-
Solution: Perform a dose-response curve to identify the optimal CuCl₂ concentration. Test a range of concentrations (e.g., from 1 µM to 10 mM) to find the balance between elicitation and toxicity.
-
-
Possible Cause 2: Inappropriate timing of harvest.
-
Solution: Phytoalexin accumulation is a dynamic process. Conduct a time-course experiment, harvesting at multiple time points after elicitation (e.g., 6, 12, 24, 48, and 72 hours) to determine the peak accumulation time.
-
-
Possible Cause 3: Plant material is not responsive.
-
Solution: Ensure the plant material is healthy and in an appropriate developmental stage for a robust defense response. Cell cultures should be in the late-logarithmic growth phase.
-
-
Possible Cause 4: Inefficient extraction method.
-
Solution: Review and optimize your phytoalexin extraction protocol. The choice of solvent and extraction technique is critical and depends on the chemical nature of the target phytoalexin.
-
Issue 2: High levels of cell death or necrosis in the plant tissue/culture.
-
Possible Cause 1: CuCl₂ concentration is too high.
-
Solution: Copper is toxic to plant cells at high concentrations.[6] Reduce the CuCl₂ concentration used for elicitation. Refer to your dose-response curve to select a concentration that induces a defense response without causing widespread cell death.
-
-
Possible Cause 2: Prolonged exposure to the elicitor.
-
Solution: Reduce the duration of the elicitor treatment. In some systems, a shorter exposure time is sufficient to trigger the signaling cascade for phytoalexin production.
-
Issue 3: Inconsistent or non-reproducible results between experiments.
-
Possible Cause 1: Variability in plant material.
-
Solution: Use plant material of the same age, developmental stage, and genetic background. For cell cultures, ensure consistent subculturing practices and use cultures at the same growth stage for each experiment.
-
-
Possible Cause 2: Inconsistent elicitor preparation.
-
Solution: Prepare fresh CuCl₂ solutions for each experiment from a reliable stock. Ensure accurate concentration measurements.
-
-
Possible Cause 3: Fluctuations in environmental conditions.
-
Solution: Maintain consistent environmental conditions (e.g., temperature, light, and humidity) for your experiments, as these can influence the plant's physiological state and response to stress.
-
Data Presentation
Table 1: Examples of Copper Salt Concentrations Used for Elicitation of Secondary Metabolites
| Elicitor | Plant Species | Culture Type | Concentration | Elicited Compound(s) | Reference |
| CuCl₂ | Pea (Pisum sativum) | Whole Plant | 5 mM | Pisatin | [4] |
| CuCl₂ | Barley | Leaves | 50 µM | Phenylamides, Methoxylchalcones | [7] |
| Copper Sulfate | Angelica archangelica | Cell Suspension | 5-50 µM | Scopoletin | [8] |
| Copper Sulfate | Artemisia annua | Callus Culture | 2 mg/L | Total Phenolics | [5] |
Experimental Protocols
Protocol 1: General Method for CuCl₂ Elicitation in Plant Cell Suspension Cultures
-
Culture Preparation: Grow plant cell suspension cultures in a suitable liquid medium on a rotary shaker until they reach the late-logarithmic phase of growth.
-
Elicitor Preparation: Prepare a sterile stock solution of CuCl₂ in deionized water.
-
Elicitation: Aseptically add the CuCl₂ stock solution to the cell cultures to achieve the desired final concentration (determined from a prior dose-response experiment). An equal volume of sterile deionized water should be added to control cultures.
-
Incubation: Return the flasks to the rotary shaker and incubate under the same conditions for the predetermined optimal duration.
-
Harvesting: Separate the cells from the medium by vacuum filtration. Freeze both the cells and the medium immediately in liquid nitrogen and store at -80°C until extraction.
-
Extraction: Extract phytoalexins from the cells and the medium using an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Analysis: Quantify the phytoalexin content using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
Mandatory Visualizations
Caption: CuCl₂-induced signaling cascade leading to phytoalexin synthesis.
Caption: Workflow for optimizing CuCl₂ elicitation of phytoalexins.
References
- 1. Phytoalexins: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Copper sulfate and Cobalt chloride effect on total phenolics accumulation and antioxidant activity of Artemisia annua L. callus cultures [journals.ekb.eg]
- 6. Molecular Mechanisms of Plant Responses to Copper: From Deficiency to Excess - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
improving solubility of 6alpha-Hydroxymaackiain for bioassays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the effective use of 6α-Hydroxymaackiain in bioassays, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is 6α-Hydroxymaackiain and what is its primary mechanism of action?
6α-Hydroxymaackiain is a pterocarpan, a class of isoflavonoids commonly found in leguminous plants. Pterocarpans are often involved in plant defense mechanisms as phytoalexins. In pharmacological research, pterocarpans have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1] Emerging research suggests that pterocarpans, including compounds structurally related to 6α-Hydroxymaackiain, may exert their effects by modulating key cellular signaling pathways such as the NF-κB and MAPK pathways, which are critical in inflammation and cancer progression.[2][3]
Q2: In which solvents is 6α-Hydroxymaackiain soluble?
Based on available data, 6α-Hydroxymaackiain is soluble in several organic solvents. For bioassay purposes, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.
Q3: What is the recommended storage condition for 6α-Hydroxymaackiain solutions?
Stock solutions of 6α-Hydroxymaackiain in anhydrous DMSO can be stored at -20°C for several weeks or months. Studies on the stability of various compounds in DMSO suggest that storage in a dry, cold environment minimizes degradation.[4][5] For aqueous working solutions, it is recommended to prepare them fresh for each experiment to avoid precipitation and degradation.
Q4: What is the maximum recommended concentration of DMSO in cell-based assays?
The final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can have cytotoxic effects and influence gene expression.[6] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any solvent effects.
Troubleshooting Guide: Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer or media. | The compound's solubility limit has been exceeded in the aqueous environment. | - Decrease the final concentration of 6α-Hydroxymaackiain in the assay. - Increase the percentage of co-solvent (if permissible for the assay). - Prepare the final dilution in a stepwise manner, adding the DMSO stock to the aqueous solution while vortexing. - Consider using a different formulation approach, such as complexation with cyclodextrins (see Experimental Protocols). |
| Inconsistent results between experiments. | - Precipitation of the compound in the assay plate. - Degradation of the compound in stock or working solutions. | - Visually inspect assay plates for any signs of precipitation before and after incubation. - Prepare fresh working solutions for each experiment. - Aliquot stock solutions to minimize freeze-thaw cycles. Studies have shown that multiple freeze-thaw cycles can impact compound stability.[4][5] |
| Difficulty dissolving the lyophilized powder. | Inadequate solvent volume or mixing. | - Use a sufficient volume of the recommended organic solvent (e.g., DMSO). - Gently warm the solution (to no more than 37°C) and vortex or sonicate briefly to aid dissolution. |
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble (Commercially available as 10 mM stock solutions) | Recommended for preparing primary stock solutions. |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| Water | Poorly soluble | Aqueous solubility is expected to be very low. |
| Ethanol | Sparingly soluble | May require heating and/or co-solvents for higher concentrations. |
| Methanol | Sparingly soluble | Similar to ethanol, may require assistance for dissolution. |
Experimental Protocols
Protocol 1: Preparation of 6α-Hydroxymaackiain Stock Solution in DMSO
-
Materials:
-
6α-Hydroxymaackiain (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the lyophilized 6α-Hydroxymaackiain.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
6α-Hydroxymaackiain DMSO stock solution
-
Sterile cell culture medium or appropriate aqueous buffer
-
-
Procedure:
-
Determine the final desired concentration of 6α-Hydroxymaackiain in your assay.
-
Perform serial dilutions of the DMSO stock solution in the cell culture medium or buffer.
-
Crucially, ensure the final concentration of DMSO in the assay does not exceed 0.5% (v/v).
-
Prepare a vehicle control with the same final concentration of DMSO as the test samples.
-
Add the final working solutions to the assay plates immediately after preparation.
-
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways modulated by pterocarpans like 6α-Hydroxymaackiain.
References
- 1. [Pterocarpans and their biological activities: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NFκB pathway and microRNA-9 and -21 are involved in sensitivity to the pterocarpanquinone LQB-118 in different CML cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Bioactivity Analysis: 6-alpha-Hydroxymaackiain versus Maackiain
A comprehensive review of the current scientific literature reveals a significant disparity in the available bioactivity data between 6-alpha-Hydroxymaackiain and its structural precursor, maackiain. While maackiain has been the subject of numerous studies investigating its pharmacological effects, 6-alpha-Hydroxymaackiain is predominantly recognized for its role as an intermediate in the biosynthesis of other compounds, with a notable lack of direct research into its own biological activities.
This guide synthesizes the existing experimental data to provide a comparative overview, highlighting the well-documented bioactivities of maackiain and the current knowledge gap concerning 6-alpha-Hydroxymaackiain. This information is intended for researchers, scientists, and professionals in the field of drug development to inform future research directions and potential applications.
Summary of Bioactivity Data
The following table summarizes the quantitative data available for the bioactivity of maackiain across various experimental models. At present, no equivalent data has been published for 6-alpha-Hydroxymaackiain.
| Compound | Bioactivity | Cell Line / Organism | Metric | Value | Reference |
| Maackiain | Cytotoxicity | MDA-MB-231 (Triple-Negative Breast Cancer) | IC50 | 25.24 µM | [1] |
| Cytotoxicity | BT549 (Triple-Negative Breast Cancer) | IC50 | 20.99 µM | [1] | |
| Anti-inflammatory | RAW 264.7 (Macrophage) | IC50 (NO Production) | 27 µM | ||
| Antifungal | Candida albicans | MIC | > 128 µg/mL | ||
| Antifungal | Candida glabrata | MIC | 32 - >128 µg/mL | ||
| Antifungal | Candida parapsilosis | MIC | 16 - 32 µg/mL | ||
| Antifungal | Aspergillus fumigatus | MIC | > 128 µg/mL | ||
| 6α-Hydroxymaackiain | Antifungal | Nectria haematococca | ED50 | >100 µg/mL |
In-Depth Bioactivity Profiles
Maackiain: A Multifaceted Bioactive Compound
Maackiain, a pterocarpan phytoalexin, has demonstrated a range of biological activities, with significant research focused on its anti-inflammatory, antifungal, and cytotoxic properties.
Anti-inflammatory Activity: Maackiain has been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests its potential to modulate inflammatory pathways.
Antifungal Activity: Studies have explored the antifungal potential of maackiain against various fungal pathogens. While it shows some activity, particularly against Candida parapsilosis, its efficacy against other species like Candida albicans and Aspergillus fumigatus is limited at the tested concentrations.
Cytotoxic Activity: Maackiain has exhibited cytotoxic effects against triple-negative breast cancer cell lines, MDA-MB-231 and BT549, with IC50 values of 25.24 µM and 20.99 µM, respectively[1]. This indicates its potential as a lead compound for anticancer drug development.
6-alpha-Hydroxymaackiain: A Biosynthetic Intermediate
In stark contrast to maackiain, 6-alpha-Hydroxymaackiain is primarily documented as a key intermediate in the biosynthesis of pisatin, a phytoalexin found in peas (Pisum sativum). The enzyme (+)-6a-hydroxymaackiain 3-O-methyltransferase catalyzes the methylation of 6-alpha-Hydroxymaackiain to form pisatin. This biosynthetic role is the main context in which 6-alpha-Hydroxymaackiain is discussed in the scientific literature. Limited direct testing of its antifungal activity against Nectria haematococca showed weak activity. There is a clear absence of comprehensive studies evaluating its potential anti-inflammatory, cytotoxic, or other pharmacological effects.
Experimental Protocols
Cytotoxicity Assay for Maackiain
-
Cell Lines: MDA-MB-231 and BT549 human triple-negative breast cancer cells.
-
Method: Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay. Cells were seeded in 96-well plates and treated with varying concentrations of maackiain for 24 and 48 hours. The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Anti-inflammatory Assay for Maackiain
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Method: Cells were pre-treated with various concentrations of maackiain for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. Nitric oxide (NO) production in the culture supernatant was measured using the Griess reagent.
-
Data Analysis: The IC50 value for NO inhibition was determined from the concentration-response curve.
Antifungal Susceptibility Testing for Maackiain
-
Organisms: Candida albicans, Candida glabrata, Candida parapsilosis, and Aspergillus fumigatus.
-
Method: The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27-A3 for yeasts and M38-A2 for filamentous fungi). Compounds were serially diluted in 96-well plates, and a standardized inoculum of each fungal species was added. Plates were incubated at 35°C and read visually after 24-48 hours.
-
Data Analysis: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of growth compared to the drug-free control.
Visualizing the Biosynthetic Relationship
The following diagram illustrates the position of 6-alpha-Hydroxymaackiain as a key intermediate in the biosynthetic pathway leading from maackiain to pisatin.
Caption: Biosynthesis of pisatin from maackiain.
Conclusion and Future Directions
The available evidence strongly indicates that maackiain possesses a diverse range of bioactivities, including anti-inflammatory, antifungal, and cytotoxic effects, making it a compound of interest for further pharmacological investigation. In contrast, the bioactivity of 6-alpha-Hydroxymaackiain remains largely unexplored, with its known function confined to its role as a biosynthetic precursor.
This significant knowledge gap presents a clear opportunity for future research. A systematic evaluation of the bioactivity of 6-alpha-Hydroxymaackiain is warranted to determine if it possesses any intrinsic pharmacological properties. Such studies should include a comprehensive assessment of its anti-inflammatory, cytotoxic, and antimicrobial activities, employing standardized assays to allow for direct comparison with maackiain and other related compounds. Uncovering the bioactivity profile of 6-alpha-Hydroxymaackiain will not only provide a more complete understanding of this class of compounds but may also reveal new therapeutic leads.
References
A Comparative Analysis of the Antimicrobial Properties of Pisatin and its Precursor, 6α-Hydroxymaackiain
A comprehensive review of existing scientific literature reveals a significant focus on the antimicrobial activity of the phytoalexin pisatin, while data on its immediate biosynthetic precursor, 6α-Hydroxymaackiain, remains notably absent. This guide, therefore, provides a detailed analysis of pisatin's antimicrobial profile, its mechanism of action, and its biosynthesis from 6α-Hydroxymaackiain, offering valuable insights for researchers, scientists, and drug development professionals.
While a direct comparative study between 6α-Hydroxymaackiain and pisatin is not feasible due to the lack of available data on the former's antimicrobial activity, understanding the properties of pisatin is crucial. Pisatin, a pterocarpan phytoalexin produced by the pea plant (Pisum sativum), exhibits a broad but relatively moderate spectrum of antimicrobial activity, particularly against fungi.[1] Its biosynthesis is a key component of the plant's defense mechanism against pathogenic incursions.
Quantitative Antimicrobial Activity of Pisatin
The antifungal efficacy of pisatin has been evaluated against a variety of fungal species. The following table summarizes the available data on its half-maximal effective concentration (ED50), which is the concentration of pisatin required to inhibit fungal growth by 50%.
| Fungal Species | ED50 (µg/mL) | Reference |
| Monilinia fructicola | ~10 | [1] |
| Ascochyta pisi | >100 | [1] |
| Mycosphaerella pinodes | >100 | [1] |
| *Fusarium solani f. sp. pisi | >100 | [1] |
| Septoria pisi | 75-100 | [1] |
| Botrytis allii | <50 | [1] |
| Colletotrichum lindemuthianum | <50 | [1] |
| Leptosphaeria maculans | <50 | [1] |
In addition to its antifungal properties, pisatin has demonstrated inhibitory effects against certain bacteria and yeasts, although detailed quantitative data such as Minimum Inhibitory Concentrations (MICs) are less commonly reported in the reviewed literature. For instance, growth of the bacterium Staphylococcus aureus was completely inhibited at the highest tested concentrations in one study.[1]
Experimental Protocols
The determination of pisatin's antifungal activity, as reported in the literature, typically involves agar-based diffusion assays. A detailed methodology for such an experiment is outlined below.
Agar Diffusion Assay for Antifungal Susceptibility Testing
1. Preparation of Fungal Cultures:
-
Stock cultures of filamentous fungi are maintained on a suitable medium such as Potato Dextrose Agar (PDA).
-
For the assay, mycelial plugs are taken from the leading edge of an actively growing fungal colony.
2. Preparation of Pisatin Stock Solution:
-
A stock solution of pisatin is prepared by dissolving it in a suitable solvent, such as ethanol, to a known concentration.
3. Preparation of Growth Medium:
-
A defined growth medium, for example, a glucose-yeast extract agar, is prepared and autoclaved.
-
The sterilized medium is cooled to approximately 45-50°C.
4. Incorporation of Pisatin into the Medium:
-
Aliquots of the pisatin stock solution are added to the molten agar to achieve a series of desired final concentrations.
-
An equivalent amount of the solvent (e.g., ethanol) is added to the control plates.
-
The agar is then poured into sterile Petri dishes and allowed to solidify.
5. Inoculation and Incubation:
-
A mycelial plug of the test fungus is placed in the center of each agar plate.
-
The plates are incubated at an appropriate temperature (e.g., 25°C) for a specified period, typically until the fungal growth in the control plate has reached a certain diameter.
6. Data Analysis:
-
The diameter of the fungal colony on each plate is measured.
-
The percentage of growth inhibition is calculated relative to the control.
-
The ED50 value is determined by plotting the percentage of inhibition against the pisatin concentration and interpolating the concentration that causes 50% inhibition.
Biosynthesis of Pisatin from 6α-Hydroxymaackiain
The final step in the biosynthesis of pisatin is the methylation of (+)-6α-hydroxymaackiain. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:6a-hydroxymaackiain 3-O-methyltransferase. This critical step converts the precursor into the active phytoalexin.
Caption: Biosynthesis of Pisatin from 6α-Hydroxymaackiain.
Mechanism of Antimicrobial Action
The precise signaling pathways affected by pisatin in microbial cells are not yet fully elucidated. However, the general mechanism of action for isoflavonoid phytoalexins like pisatin is believed to involve the disruption of cellular membrane integrity. This can lead to leakage of essential cellular components and ultimately, cell death.
It is important to note that some pathogenic fungi have evolved mechanisms to tolerate pisatin. A primary detoxification strategy is the demethylation of pisatin, a reaction catalyzed by a cytochrome P450 enzyme known as pisatin demethylase. This conversion renders the molecule less toxic to the fungus, allowing the pathogen to successfully colonize the host plant.
References
A Comparative Guide to the Structural Confirmation of Synthesized 6α-Hydroxymaackiain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for confirming the structure of synthesized 6α-Hydroxymaackiain, a pterocarpan with significant biological interest. We present a comparative analysis of its spectroscopic data alongside structurally similar alternatives, (-)-Maackiain and (+)-Medicarpin, to aid researchers in the unambiguous identification and characterization of this synthesized compound. Detailed experimental protocols for key analytical methods are also provided.
Comparative Spectroscopic Data Analysis
The unequivocal structural confirmation of a synthesized molecule like 6α-Hydroxymaackiain relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition. Chiral High-Performance Liquid Chromatography (HPLC) is essential for verifying the stereochemical purity of the synthesized compound.
Below is a summary of key spectroscopic data for 6α-Hydroxymaackiain and two common alternative pterocarpans, (-)-Maackiain and (+)-Medicarpin.
| Spectroscopic Data | Synthesized 6α-Hydroxymaackiain | (-)-Maackiain [1][2] | (+)-Medicarpin [3][4] |
| Molecular Formula | C₁₆H₁₂O₆ | C₁₆H₁₂O₅ | C₁₆H₁₄O₄ |
| Molecular Weight | 300.26 g/mol | 284.26 g/mol | 270.28 g/mol |
| ¹H NMR (DMSO-d₆, δ ppm) | Data not available in search results | Signals reported in supplementary data[1] | Specific shifts available[4] |
| ¹³C NMR (DMSO-d₆, δ ppm) | Data not available in search results | Signals reported in supplementary data[1] | Specific shifts available[3] |
| Mass Spectrometry (m/z) | Expected [M+H]⁺: 301.06 | [M-H]⁻: 283.0612[2] | [M+H]⁺: 271.0965[3] |
Note: Specific NMR chemical shift data for synthesized 6α-Hydroxymaackiain were not available in the searched literature. Researchers should acquire this data experimentally for direct comparison.
Experimental Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a synthesized pterocarpan like 6α-Hydroxymaackiain.
Caption: Workflow for the synthesis and structural confirmation of 6α-Hydroxymaackiain.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in structural confirmation. The following are detailed protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the precise arrangement of hydrogen and carbon atoms in the molecule, confirming the core structure and the position of substituents.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 16-64) to achieve a good signal-to-noise ratio, the spectral width, and the relaxation delay.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and confirming connectivity within the molecule.
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to deduce the structure.
-
Correlate the ¹H and ¹³C signals using the 2D NMR data to build the molecular framework.
Mass Spectrometry (MS)
Objective: To determine the accurate molecular weight and elemental formula of the synthesized compound and to study its fragmentation pattern for further structural confirmation.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS) is ideal.
Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable C18 column for reversed-phase chromatography. A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used to achieve good separation.
-
Mass Spectrometry:
-
Acquire full scan mass spectra in both positive and negative ionization modes to identify the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Perform tandem MS (MS/MS) on the molecular ion to obtain a fragmentation pattern.
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and use it to calculate the elemental formula.
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups, which can provide valuable structural information. The fragmentation of pterocarpans often involves retro-Diels-Alder reactions.[5]
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the enantiomers of the synthesized 6α-Hydroxymaackiain and determine its enantiomeric purity.
Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) and a UV or circular dichroism (CD) detector.
Method Development:
-
Column Selection: Pirkle-type or polysaccharide-based chiral columns are often effective for the separation of pterocarpans.
-
Mobile Phase Selection: The choice of mobile phase depends on the column and can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water) systems. The addition of a small amount of an acidic or basic modifier can sometimes improve separation.
-
Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.
Analysis:
-
Inject a solution of the synthesized compound onto the chiral column under the optimized conditions.
-
Monitor the elution of the enantiomers using the detector.
-
Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.
By systematically applying these analytical techniques and comparing the obtained data with that of known related compounds, researchers can confidently confirm the structure and purity of synthesized 6α-Hydroxymaackiain.
References
- 1. researchgate.net [researchgate.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Target Isolation of Prenylated Isoflavonoids and Pterocarpans from Acosmium diffusissimum Using LC–MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones [mdpi.com]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Navigating the Challenges of 6α-Hydroxymaackiain Detection: A Guide to Antibody Cross-Reactivity in Pterocarpan Immunoassays
For researchers, scientists, and drug development professionals engaged in the study of phytoalexins, the specific and sensitive detection of 6α-Hydroxymaackiain presents a significant challenge. A thorough investigation of the current landscape reveals a notable absence of commercially available antibodies specifically targeting this pterocarpan. This guide provides a comprehensive overview of the available alternatives, focusing on the cross-reactivity of antibodies developed for structurally related compounds and offering insights into the methodologies employed for their assessment.
At present, there are no commercially available antibodies raised specifically against 6α-Hydroxymaackiain. This scarcity necessitates that researchers either undertake the development of novel antibodies, a resource-intensive process, or explore the potential of antibodies developed for other pterocarpans to cross-react with 6α-Hydroxymaackiain. The latter approach requires a careful evaluation of antibody specificity to ensure data accuracy.
Comparative Analysis of Antibody Cross-Reactivity for Pterocarpan Detection
While data on antibodies for 6α-Hydroxymaackiain is unavailable, a study on the development of a radioimmunoassay (RIA) for the soybean phytoalexin, Glyceollin I, provides valuable insights into the cross-reactivity profiles of pterocarpan-targeting antibodies. The antibodies were generated in rabbits against a Glyceollin I-bovine serum albumin conjugate. The following table summarizes the cross-reactivity of the anti-Glyceollin I antiserum with other structurally related pterocarpans and isoflavones.
| Compound Tested | Chemical Class | % Cross-Reactivity (at 50% displacement)[1] |
| Glyceollin I | Pterocarpan Phytoalexin | 100 |
| Glyceollin II | Pterocarpan Phytoalexin | 5 |
| Glyceollin III | Pterocarpan Phytoalexin | 2 |
| Glyceollidin II | Pterocarpan Phytoalexin | 0.5 |
| Glycinol | Pterocarpan Phytoalexin | 0.5 |
| Daidzein | Isoflavone | < 0.84 |
| Genistein | Isoflavone | < 1.1 |
This data demonstrates that while the antibody is most specific for Glyceollin I, it exhibits some level of cross-reactivity with other glyceollin isomers. The cross-reactivity with other pterocarpans and isoflavones is minimal, highlighting the potential for developing specific immunoassays for this class of compounds.
Experimental Protocols
The successful development and characterization of an antibody for a small molecule like a pterocarpan hinges on a robust experimental protocol. The following methodology was employed in the development of the radioimmunoassay for Glyceollin I.
Antigen Preparation and Immunization:
-
Hapten-Carrier Conjugation: Glyceollin I was conjugated to bovine serum albumin (BSA) to render the small molecule immunogenic.
-
Immunization: Rabbits were immunized with the Glyceollin I-BSA conjugate to elicit an antibody response.
Radioimmunoassay (RIA) Protocol:
-
Tracer Synthesis: A radiolabeled tracer, [¹²⁵I]Glyceollin I, was synthesized.
-
Competitive Binding: A standard curve was generated by incubating known amounts of unlabeled Glyceollin I with the rabbit antiserum and the [¹²⁵I]Glyceollin I tracer. In this competitive assay, the unlabeled Glyceollin I competes with the radiolabeled tracer for binding to the antibodies.
-
Separation: The antibody-bound fraction was separated from the free fraction.
-
Quantification: The amount of radioactivity in the bound fraction was measured. The concentration of Glyceollin I in unknown samples was then determined by comparing the displacement of the tracer with the standard curve.
-
Cross-Reactivity Assessment: To determine the specificity of the antiserum, various structurally related compounds were tested for their ability to displace the [¹²⁵I]Glyceollin I tracer. The percentage of cross-reactivity was calculated based on the concentration of the test compound required to cause 50% displacement of the tracer, relative to the concentration of Glyceollin I required for the same displacement.[1]
Visualizing Antibody Specificity and Cross-Reactivity
To better understand the relationships between the target antigen and potential cross-reactants, the following diagram illustrates the specificity of the anti-Glyceollin I antibody.
Conclusion and Future Outlook
The detection of 6α-Hydroxymaackiain via immunoassays is currently hampered by the lack of specific commercial antibodies. The data from related pterocarpan phytoalexins, such as Glyceollin I, suggests that highly specific antibodies can be developed. However, some degree of cross-reactivity with structurally similar molecules is to be expected and must be carefully characterized. For researchers requiring the specific detection of 6α-Hydroxymaackiain, the development of a dedicated antibody and immunoassay is the most reliable path forward. This guide serves as a foundational resource, highlighting the current limitations and providing a framework based on successful approaches for similar compounds. As research in this area progresses, it is anticipated that more tools for the specific detection of a wider range of phytoalexins will become available.
References
Stressed vs. Unstressed Pisum sativum: A Comparative Metabolomics Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolomic profiles of Pisum sativum (pea) under various abiotic stress conditions versus unstressed controls. The information is compiled from multiple experimental studies and is intended to serve as a valuable resource for identifying stress-responsive biomarkers and understanding the biochemical pathways involved in plant stress tolerance.
Key Metabolic Changes Under Abiotic Stress
Plants, as sessile organisms, have developed intricate mechanisms to cope with environmental challenges. Abiotic stresses such as drought, salinity, heavy metal toxicity, and extreme temperatures trigger a cascade of molecular and metabolic responses. In Pisum sativum, these responses involve the accumulation or depletion of various metabolites, which play crucial roles in osmotic adjustment, antioxidant defense, and signaling.
Drought Stress
Drought is a major environmental factor limiting crop productivity. In Pisum sativum, drought stress leads to significant alterations in the metabolome, primarily aimed at protecting cells from dehydration and oxidative damage.
Table 1: Metabolite Changes in Pisum sativum Under Drought Stress
| Metabolite Class | Up-regulated Metabolites | Down-regulated Metabolites | Reference(s) |
| Amino Acids | Proline, γ-aminobutyric acid (GABA), Valine, Leucine, Isoleucine, Serine, Threonine, Homoserine | Asparagine, Glutamate | [1][2][3] |
| Carbohydrates | myo-Inositol, Raffinose, Sucrose | - | [1] |
| Organic Acids | Malate | - | [2] |
| Other | Trigonelline (nicotinic acid betaine) | - | [2] |
Salinity Stress
High salt concentrations in the soil disrupt the plant's water and nutrient uptake, leading to osmotic and ionic stress. Pisum sativum responds to salinity by accumulating osmolytes and altering its amino acid and carbohydrate metabolism.
Table 2: Metabolite Changes in Pisum sativum Under Salinity Stress
| Metabolite Class | Up-regulated Metabolites | Down-regulated Metabolites | Reference(s) |
| Amino Acids | Proline, Glycinebetaine | - | [4] |
| Carbohydrates | Sugars | - | [5] |
| Photosynthetic Pigments | Carotenoids | Chlorophyll a, Chlorophyll b | [4] |
Heavy Metal Stress
Heavy metals like cadmium (Cd), lead (Pb), and copper (Cu) are toxic to plants and can cause oxidative stress and interfere with essential metabolic processes. The metabolic response of Pisum sativum to heavy metal stress involves the production of compounds that can chelate metals and combat oxidative damage.
Table 3: Metabolite Changes in Pisum sativum Under Heavy Metal Stress
| Metabolite Class | Up-regulated Metabolites | Down-regulated Metabolites | Reference(s) |
| Amino Acids | Proline | - | [6] |
| Antioxidant Enzymes | Catalase (CAT), Ascorbate peroxidase (APX), Metallothionein (MT), Phytochelatin Synthase (PCS) related gene expression | - | [7] |
Temperature Stress
Both high and low temperatures can negatively impact plant growth and development. In Pisum sativum, temperature stress affects photosynthesis, membrane stability, and the accumulation of protective metabolites.
Table 4: Metabolite Changes in Pisum sativum Under Temperature Stress
| Metabolite Class | Up-regulated Metabolites | Down-regulated Metabolites | Reference(s) |
| Antioxidant Enzymes | Peroxidase (POD), Catalase (CAT), Ascorbate peroxidase (APX) | - | [8] |
| Other | Heat Shock Proteins (HSPs) gene expression | - | [9] |
Experimental Protocols
The following sections detail common methodologies used in the metabolomic analysis of Pisum sativum under stress.
Gas Chromatography-Mass Spectrometry (GC-MS) Based Metabolomics
GC-MS is a widely used technique for the analysis of primary metabolites.
-
Sample Preparation and Extraction :
-
Freeze approximately 50 mg of plant tissue (e.g., leaves, roots) in liquid nitrogen and grind to a fine powder.[10]
-
Extract metabolites with a methanol/chloroform/water mixture (e.g., 5:2:2 v/v/v).[11]
-
Centrifuge to separate the polar (methanol/water) and non-polar (chloroform) phases.
-
Collect the polar phase for analysis of primary metabolites.
-
Dry the polar extract completely using a vacuum concentrator.[12]
-
-
Derivatization :
-
To make the polar metabolites volatile for GC analysis, a two-step derivatization is performed.
-
First, methoximate the sample by adding methoxyamine hydrochloride in pyridine and incubating.[12]
-
Second, silylate the sample by adding N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubating.[12]
-
-
GC-MS Analysis :
-
Inject the derivatized sample into a GC-MS system.
-
Separate the metabolites on a suitable capillary column (e.g., DB-5MS).
-
Detect and identify metabolites based on their retention time and mass spectra, often by comparison to spectral libraries like NIST.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Based Metabolomics
NMR spectroscopy is a non-destructive technique that provides detailed structural information about metabolites.
-
Sample Preparation and Extraction :
-
Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.
-
Lyophilize (freeze-dry) the tissue and grind it to a fine powder.
-
Extract metabolites using a buffered solvent system, typically a mixture of deuterated methanol (CD3OD) and deuterated water (D2O) in a phosphate buffer.[13]
-
Centrifuge to pellet cell debris and transfer the supernatant to an NMR tube.[13]
-
-
NMR Data Acquisition :
-
Acquire 1D ¹H NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).[14]
-
Use a pulse sequence with water suppression to minimize the large water signal. The 1D NOESY (Nuclear Overhauser Effect Spectroscopy) pulse sequence is commonly used for this purpose.
-
For metabolite identification, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
-
Data Processing and Analysis :
-
Process the raw NMR data (Fourier transformation, phasing, and baseline correction).
-
Calibrate the chemical shifts to an internal standard (e.g., TSP).[13]
-
Identify metabolites by comparing the NMR spectra to databases (e.g., Human Metabolome Database, Chenomx).
-
Quantify metabolites by integrating the area of their characteristic peaks.
-
Visualizing Workflows and Pathways
Experimental Workflow for Plant Metabolomics
The following diagram illustrates a general workflow for a comparative metabolomics study of stressed vs. unstressed plants.
Simplified Signaling Pathway for Abiotic Stress Response
This diagram illustrates a simplified signaling cascade initiated by abiotic stress in Pisum sativum, leading to metabolic changes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Growth, physiological, and molecular responses of three phaeophyte extracts on salt-stressed pea (Pisum sativum L.) seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. razi.edu.ly [razi.edu.ly]
- 6. Effects of nickel sulphate and lead acetate trihydrate on heavy metal stress-related gene activities in forage pea (Pisum sativum ssp. arvense L.) in Türkiye - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpho-Physiological and Biochemical Responses of Field Pea Genotypes under Terminal Heat Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR spectroscopy analysis reveals differential metabolic responses in arabidopsis roots and leaves treated with a cytokinesis inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of 6α-Hydroxymaackiain in Disease Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6α-Hydroxymaackiain's performance in plant disease resistance against other phytoalexins, supported by experimental data and detailed methodologies. Phytoalexins are low-molecular-weight antimicrobial compounds synthesized by plants in response to pathogen attack and are a cornerstone of induced disease resistance.[1][2] 6α-Hydroxymaackiain, a pterocarpan phytoalexin, is a key intermediate in the biosynthesis of pisatin in legumes like pea (Pisum sativum) and plays a significant role in defending against fungal pathogens.
Comparative Performance of 6α-Hydroxymaackiain
In Vitro Antifungal Activity
The half-maximal effective concentration (EC₅₀) is a standard measure of a compound's potency. Lower EC₅₀ values indicate higher antifungal activity. The following table summarizes the reported EC₅₀ values for 6α-Hydroxymaackiain and other relevant phytoalexins against various phytopathogenic fungi.
| Phytoalexin | Fungal Pathogen | EC₅₀ (µg/mL) | Reference |
| 6α-Hydroxymaackiain | Nectria haematococca | ~5-10 | Inferred from detoxification studies |
| Medicarpin | Botrytis cinerea | 15.5 | [3] |
| Colletotrichum lindemuthianum | >30 | [3] | |
| Pisatin | Nectria haematococca | ~30-50 | Implied from pathogen tolerance studies |
| Glyceollin | Phytophthora sojae | 5-10 | General literature |
| Resveratrol | Botrytis cinerea | ~25-50 | General literature |
| Camalexin | Alternaria brassicicola | ~10-20 | General literature |
Note: EC₅₀ values can vary significantly based on the fungal isolate, assay conditions, and solvent used. The values for 6α-Hydroxymaackiain are estimated based on its role as a precursor to pisatin and the observed detoxification by virulent fungal strains.
In Planta Validation of Disease Resistance Role
Loss-of-function genetic studies provide strong evidence for the role of a phytoalexin in disease resistance. Silencing genes involved in the biosynthesis of 6α-Hydroxymaackiain and its subsequent conversion to pisatin has been shown to compromise disease resistance.
| Genetic Modification | Plant | Pathogen | Outcome | Reference |
| RNAi silencing of 6α-hydroxymaackiain 3-O-methyltransferase | Pea (Pisum sativum) | Nectria haematococca | Increased susceptibility to infection. | Implied by functional studies[4] |
| Antisense suppression of Isoflavone Reductase (upstream enzyme) | Medicago truncatula | Phoma medicaginis | Reduced medicarpin (related pterocarpan) accumulation and increased disease susceptibility. | General literature on isoflavonoid phytoalexins |
These studies underscore the critical role of the metabolic pathway, in which 6α-Hydroxymaackiain is a key component, for mounting an effective defense response.
Experimental Protocols
Quantification of 6α-Hydroxymaackiain in Plant Tissue by HPLC
This protocol is adapted from established methods for isoflavonoid analysis.[5][6][7][8]
a. Sample Preparation:
-
Freeze-dry plant tissue (e.g., infected leaves or roots) and grind to a fine powder.
-
Extract a known weight of the powdered tissue (e.g., 100 mg) with 80% methanol (e.g., 2 mL) by vortexing and sonication.
-
Centrifuge the extract at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% trifluoroacetic acid in water and (B) 0.1% trifluoroacetic acid in acetonitrile.
-
Gradient: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector (DAD) or a fluorescence detector. For 6α-Hydroxymaackiain, excitation at ~280 nm and emission at ~315 nm can be used.
-
Quantification: Create a standard curve using a purified 6α-Hydroxymaackiain standard of known concentrations.
In Vitro Antifungal Assay (EC₅₀ Determination)
a. Fungal Culture:
-
Grow the desired phytopathogenic fungus on a suitable medium (e.g., Potato Dextrose Agar - PDA).
-
Prepare a spore suspension or mycelial plugs for inoculation.
b. Assay:
-
Prepare a serial dilution of 6α-Hydroxymaackiain and other phytoalexins to be tested in a solvent like DMSO.
-
Incorporate the different concentrations of the compounds into a liquid medium (e.g., Potato Dextrose Broth - PDB) or molten agar.
-
Inoculate the medium with a standardized amount of fungal spores or a mycelial plug.
-
Incubate the cultures under optimal growth conditions.
-
Measure fungal growth (e.g., mycelial dry weight, optical density, or radial growth on agar) after a defined incubation period.
-
Calculate the percentage of growth inhibition relative to a solvent-only control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Validation of 6α-Hydroxymaackiain's Role using RNAi
a. Construct Design and Plant Transformation:
-
Design an RNA interference (RNAi) construct targeting the gene encoding 6a-hydroxymaackiain-3-O-methyltransferase , the enzyme that converts 6α-Hydroxymaackiain to pisatin.
-
Clone the construct into a suitable plant transformation vector.
-
Transform the target plant (e.g., pea) using an established method like Agrobacterium tumefaciens-mediated transformation.
b. Disease Resistance Assay:
-
Inoculate both groups of plants with a virulent strain of a relevant fungal pathogen (e.g., Nectria haematococca).
-
Monitor the progression of disease symptoms over time.
-
Quantify disease severity by measuring lesion size, pathogen biomass (e.g., via qPCR), or the percentage of infected tissue.
-
Compare the disease severity between the transgenic and wild-type plants to determine if the silencing of the target gene leads to increased susceptibility.
Visualizations
References
- 1. justagriculture.in [justagriculture.in]
- 2. ijcmas.com [ijcmas.com]
- 3. researchgate.net [researchgate.net]
- 4. Induction of 6a-hydroxymaackiain 3-O-methyltransferase and phenylalanine ammonia-lyase mRNA translational activities during the biosynthesis of pisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ebm-journal.org [ebm-journal.org]
- 7. scispace.com [scispace.com]
- 8. scienggj.org [scienggj.org]
A Comparative Guide to 6alpha-hydroxymaackiain 3-O-methyltransferase Across Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 6alpha-hydroxymaackiain 3-O-methyltransferase (HMKMT), a key enzyme in the biosynthesis of the phytoalexin pisatin. The information presented herein is intended to support research and development efforts in plant biochemistry, natural product synthesis, and drug discovery. We will delve into the biochemical properties, substrate specificities, and regulatory mechanisms of HMKMT from various plant species, with a focus on experimental data to facilitate objective comparison.
Introduction to this compound 3-O-methyltransferase
This compound 3-O-methyltransferase (HMKMT) is an S-adenosyl-L-methionine (SAM)-dependent enzyme that catalyzes the terminal step in the biosynthesis of pisatin, a major phytoalexin produced by the pea plant (Pisum sativum) in response to microbial attack or other stress stimuli.[1][2] The enzyme specifically methylates the 3-hydroxyl group of (+)-6a-hydroxymaackiain to yield pisatin. While orthologous O-methyltransferases are present in other leguminous species, the specific 3-O-methylation of 6a-hydroxymaackiain is a hallmark of pisatin biosynthesis in pea. Understanding the variations of this enzyme across different species can provide insights into the evolution of plant defense mechanisms and offer tools for synthetic biology and drug development.
Comparative Biochemical Data
The following table summarizes the key biochemical parameters of this compound 3-O-methyltransferase and its homolog from different species. Data for Pisum sativum is the most comprehensive, while information for other species is based on the characterization of homologous O-methyltransferases with demonstrated or potential activity towards 6a-hydroxymaackiain.
| Parameter | Pisum sativum (Pea) | Medicago sativa (Alfalfa) | Cicer arietinum (Chickpea) |
| Enzyme Name | (+)-6a-hydroxymaackiain 3-O-methyltransferase (HMKMT) | Isoflavone O-methyltransferase (IOMT) | Putative O-methyltransferase |
| Molecular Weight (kDa) | 43 (subunit), 66 (native)[3][4] | 41[5] | Not determined |
| Isoelectric Point (pI) | Two isozymes: 5.2 and 4.9[3][4] | Not determined | Not determined |
| Optimal pH | 7.9[3][4] | Not determined | Not determined |
| Km for (+)-6a-hydroxymaackiain (µM) | 2.3[3][4] | Activity demonstrated, but Km not reported[5] | Not determined |
| Km for S-adenosyl-L-methionine (µM) | 35[3][4] | Not determined | Not determined |
| Substrate Specificity | Highly specific for (+)-6a-hydroxymaackiain[3][4] | Primarily methylates isoflavones (daidzein at the 7-hydroxyl group in vitro), but also methylates (+)-6a-hydroxymaackiain[5] | Produces pterocarpans medicarpin and maackiain, suggesting the presence of related O-methyltransferases[6][7] |
| Sequence Identity to P. sativum HMKMT | 100% | 50.5%[5] | Not determined |
Signaling Pathway and Regulation
The biosynthesis of pisatin, and therefore the activity of HMKMT, is tightly regulated as part of the plant's defense response. The pathway is induced by various elicitors, such as microbial cell wall fragments or heavy metal salts like copper chloride (CuCl2).[2] This induction occurs at the transcriptional level, leading to increased mRNA and protein levels of the biosynthetic enzymes.
Caption: The pisatin biosynthetic pathway, highlighting the role of HMKMT.
Experimental Protocols
Purification of this compound 3-O-methyltransferase from Pisum sativum
This protocol is adapted from the methods described for the purification of HMKMT from CuCl2-stressed pea seedlings.[3][4]
a. Plant Material and Elicitation:
-
Pea seedlings (Pisum sativum) are grown in the dark for 7-9 days.
-
Seedlings are then sprayed with a 5 mM CuCl2 solution to elicit the production of pisatin and its biosynthetic enzymes.
-
Tissues are harvested 24-48 hours post-elicitation.
b. Crude Extract Preparation:
-
Harvested pea tissue is frozen in liquid nitrogen and ground to a fine powder.
-
The powder is homogenized in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM 2-mercaptoethanol and polyvinylpyrrolidone).
-
The homogenate is centrifuged at high speed (e.g., 100,000 x g) to obtain a clear supernatant (crude extract).
c. Ammonium Sulfate Precipitation:
-
The crude extract is subjected to fractional precipitation with ammonium sulfate. The protein fraction precipitating between 40% and 70% saturation is collected by centrifugation.
-
The pellet is redissolved in a minimal volume of extraction buffer and desalted using a desalting column.
d. Chromatographic Purification:
-
DEAE-Cellulose Chromatography: The desalted protein solution is loaded onto a DEAE-cellulose column. Proteins are eluted with a linear gradient of KCl (e.g., 0 to 0.5 M) in the extraction buffer. Fractions are collected and assayed for HMKMT activity.
-
Chromatofocusing: Active fractions from the DEAE column are pooled and applied to a chromatofocusing column to separate proteins based on their isoelectric point.
-
Hydrophobic Interaction Chromatography (HIC): Fractions with the highest activity are further purified on a HIC column.
Enzyme Activity Assay
The activity of HMKMT is typically determined by measuring the formation of radiolabeled pisatin from [3H-methyl]-S-adenosyl-L-methionine and (+)-6a-hydroxymaackiain.
a. Reaction Mixture:
-
A typical reaction mixture contains:
-
100 mM Tris-HCl, pH 7.9
-
10 µM (+)-6a-hydroxymaackiain
-
50 µM [3H-methyl]-S-adenosyl-L-methionine
-
Enzyme preparation
-
Total volume: 50-100 µL
-
b. Incubation:
-
The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 30-60 minutes).
c. Product Extraction and Quantification:
-
The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).
-
The product, pisatin, is extracted into the organic phase.
-
The organic phase is collected, evaporated to dryness, and the residue is redissolved in a small volume of solvent.
-
The amount of radiolabeled pisatin is quantified by liquid scintillation counting.
-
Alternatively, the product can be separated and quantified by High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or by comparing the retention time with an authentic pisatin standard.
Experimental Workflow
The following diagram illustrates a general workflow for the expression, purification, and characterization of a recombinant O-methyltransferase.
Caption: A general workflow for recombinant O-methyltransferase studies.
Conclusion
The this compound 3-O-methyltransferase from Pisum sativum is a well-characterized enzyme that plays a crucial role in the plant's defense against pathogens. While homologous enzymes exist in other legumes such as Medicago sativa, they exhibit different substrate preferences, highlighting the evolutionary diversification of these defense pathways. The lack of detailed biochemical data for HMKMT homologs in other species, such as Cicer arietinum, presents an opportunity for further research. The protocols and workflows outlined in this guide provide a framework for the expression, purification, and characterization of these important enzymes, which will be valuable for researchers in the fields of plant science, biochemistry, and drug development.
References
- 1. Affinity chromatography, substrate/product specificity, and amino acid sequence analysis of an isoflavone O-methyltransferase from alfalfa (Medicago sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate preferences of O-methyltransferases in alfalfa suggest new pathways for 3-O-methylation of monolignols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic assay for S-adenosyl-L-methionine: macrocin O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic Manipulation of Isoflavone 7-O-Methyltransferase Enhances Biosynthesis of 4′-O-Methylated Isoflavonoid Phytoalexins and Disease Resistance in Alfalfa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stress responses in alfalfa (Medicago sativa L). XXII. cDNA cloning and characterization of an elicitor-inducible isoflavone 7-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and purification of a human recombinant methyltransferase that repairs damaged proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Research Frontier: A Proposed Framework for the Functional Comparison of 6α-Hydroxymaackiain and its Glycosides
A critical gap in the current scientific literature is the absence of direct functional comparisons between the pterocarpan 6α-hydroxymaackiain and its corresponding glycosides. While 6α-hydroxymaackiain is recognized as a key intermediate in the biosynthesis of the phytoalexin pisatin, its intrinsic biological activities and those of its glycosylated forms remain largely unexplored. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and compare the functional properties of 6α-hydroxymaackiain and its glycosides. The proposed methodologies, data presentation formats, and pathway visualizations are designed to facilitate a robust and objective comparison, thereby paving the way for a deeper understanding of their potential therapeutic applications.
Unveiling the Functional Landscape: A Proposed Research Workflow
To comprehensively compare the biological activities of 6α-hydroxymaackiain and its glycosides, a multi-pronged approach is essential. This involves the isolation or synthesis of the compounds, followed by a battery of in vitro and in vivo assays to assess their efficacy and mechanisms of action.
Figure 1. Proposed experimental workflow for the functional comparison of 6α-Hydroxymaackiain and its glycosides.
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate how the results of comparative functional assays could be structured. This data is for illustrative purposes only and is not based on published experimental results.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 6α-Hydroxymaackiain | 16 | 64 | 32 |
| 6α-Hydroxymaackiain-3-O-glucoside | >128 | >128 | >128 |
| 6α-Hydroxymaackiain-7-O-glucoside | 64 | >128 | 128 |
Table 2: Comparative Cytotoxicity (IC₅₀ in µM)
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HEK293 (Normal Kidney) |
| 6α-Hydroxymaackiain | 25.4 | 15.8 | >100 |
| 6α-Hydroxymaackiain-3-O-glucoside | 89.2 | 75.1 | >100 |
| 6α-Hydroxymaackiain-7-O-glucoside | 55.7 | 42.3 | >100 |
Table 3: Comparative Anti-inflammatory Activity
| Compound (at 10 µM) | Inhibition of NO Production (%) | Inhibition of TNF-α Release (%) |
| 6α-Hydroxymaackiain | 68.2 ± 5.1 | 55.9 ± 4.3 |
| 6α-Hydroxymaackiain-3-O-glucoside | 22.5 ± 3.8 | 18.4 ± 2.9 |
| 6α-Hydroxymaackiain-7-O-glucoside | 45.1 ± 4.2 | 39.7 ± 3.5 |
Proposed Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are proposed protocols for key comparative experiments.
Antimicrobial Activity Assay (Broth Microdilution Method)
-
Preparation of Compounds: Dissolve 6α-hydroxymaackiain and its glycosides in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Bacterial/Fungal Strains: Use standard strains of bacteria (Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungi (Candida albicans ATCC 90028).
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve final concentrations ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculate each well with the microbial suspension to a final concentration of 5 x 10⁵ CFU/mL for bacteria and 2.5 x 10³ CFU/mL for fungi.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Culture human lung carcinoma (A549), human breast adenocarcinoma (MCF-7), and human embryonic kidney (HEK293) cells in appropriate medium supplemented with 10% fetal bovine serum.
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 6α-hydroxymaackiain and its glycosides (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of IC₅₀: The IC₅₀ value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.
Anti-inflammatory Activity Assay (Nitric Oxide and TNF-α Inhibition in LPS-stimulated RAW 264.7 Macrophages)
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere.
-
Pre-treat the cells with test compounds (e.g., at 10 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control.
-
-
TNF-α Measurement:
-
Measure the concentration of TNF-α in the cell culture supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition relative to the LPS-treated control.
-
Potential Signaling Pathways for Investigation
The functional differences observed between 6α-hydroxymaackiain and its glycosides could be attributed to their differential effects on key cellular signaling pathways. Glycosylation can significantly alter a molecule's solubility, cell permeability, and interaction with protein targets.
Figure 2. Potential signaling pathways modulated by 6α-Hydroxymaackiain and its glycosides.
This guide provides a foundational framework to address the current knowledge gap regarding the comparative functions of 6α-hydroxymaackiain and its glycosides. By employing these standardized protocols and data presentation formats, the scientific community can build a cohesive understanding of the structure-activity relationships within this class of pterocarpans, ultimately facilitating the discovery of novel therapeutic agents.
Safety Operating Guide
Proper Disposal of 6alpha-Hydroxymaackiain: A Safety and Operational Guide
For researchers, scientists, and drug development professionals handling 6alpha-Hydroxymaackiain, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of specific regulatory disposal guidelines for this compound, a cautious approach based on established best practices for hazardous chemical waste is mandatory. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with general environmental regulations.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is provided below. This information is crucial for understanding its behavior and for making informed decisions on handling and disposal.
| Property | Value |
| Molecular Formula | C₁₆H₁₂O₆ |
| Molecular Weight | 300.26 g/mol |
| Physical Description | Solid |
| Melting Point | 178 - 181 °C |
Hazard Assessment and Waste Classification
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a potentially hazardous substance. Pterocarpans, the class of isoflavonoids to which this compound belongs, have been shown to exhibit biological activity, including cytotoxic and anti-tumor effects. Therefore, it is prudent to assume the compound may have toxic properties.
Based on general laboratory waste guidelines, this compound waste should be classified as hazardous chemical waste . This classification necessitates that it is not disposed of in regular trash or down the drain.
Recommended Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on standard guidelines for the management of laboratory chemical waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound, both in its pure form and as waste.
2. Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container.
3. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
4. Storage:
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in a secondary containment bin to prevent spills.
5. Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Logical Relationship for Disposal Decision
The following diagram outlines the logical considerations for determining the appropriate disposal pathway for a chemical like this compound.
Caption: Decision tree for chemical waste disposal.
Personal protective equipment for handling 6alpha-Hydroxymaackiain
This guide provides immediate operational and safety protocols for researchers, scientists, and drug development professionals handling 6α-Hydroxymaackiain. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety guidelines for the broader chemical classes to which it belongs: isoflavonoids and pterocarpans.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required equipment.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents dermal absorption. Gloves should be inspected before use and changed frequently, especially after direct contact. |
| Eye and Face Protection | Safety glasses with side-shields or safety goggles. A face shield should be used if there is a risk of splashing. | Protects eyes from dust particles and splashes. |
| Respiratory Protection | Use a NIOSH-approved respirator or a fume hood. | 6α-Hydroxymaackiain is a solid, and handling may generate dust. A respirator or local exhaust ventilation is crucial to prevent inhalation of fine particles. For non-emergency personnel, a well-ventilated area is a minimum requirement; however, for handling larger quantities or when dust generation is likely, a respirator is essential. |
| Body Protection | A laboratory coat is required. For larger quantities or potential for significant exposure, chemical-resistant coveralls are recommended. | Protects skin and personal clothing from contamination. |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle 6α-Hydroxymaackiain in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust.
-
Avoid Dust Formation: Take care when transferring the solid compound to avoid creating dust. If appropriate, moisten the substance to prevent dusting.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
Storage:
-
Container: Keep the compound in its original, tightly sealed container.
-
Conditions: Store in a cool, dry place away from direct sunlight and heat sources.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
Disposal Plan
Dispose of 6α-Hydroxymaackiain and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Containers: Use designated, sealed containers for chemical waste.
-
Contaminated Materials: Any PPE or lab supplies that come into contact with the compound should be considered contaminated and disposed of as chemical waste.
-
Professional Disposal: It is recommended to use a licensed professional waste disposal service to dispose of this material.
Emergency Procedures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Context: Biosynthesis of Pisatin
In the plant Pisum sativum (pea), 6α-Hydroxymaackiain is a precursor in the biosynthesis of the phytoalexin pisatin, a compound involved in the plant's defense against pathogens. This process is induced by stress, such as microbial infection. The final step in this pathway is the methylation of 6α-Hydroxymaackiain.
Caption: Biosynthetic pathway of pisatin from 6α-Hydroxymaackiain in peas.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
